(R)-An-Phanephos
Description
The exact mass of the compound this compound is 696.25583381 g/mol and the complexity rating of the compound is 855. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[11-bis(4-methoxyphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(4-methoxyphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42O4P2/c1-45-35-13-21-39(22-14-35)49(40-23-15-36(46-2)16-24-40)43-29-31-5-9-33(43)11-7-32-6-10-34(12-8-31)44(30-32)50(41-25-17-37(47-3)18-26-41)42-27-19-38(48-4)20-28-42/h5-6,9-10,13-30H,7-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALREJYREHTOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H42O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364732-86-5 | |
| Record name | (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (R)-An-Phanephos from [2.2]Paracyclophane
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed, step-by-step synthesis protocol for the chiral ligand (R)-An-Phanephos, starting from the readily available [2.2]paracyclophane. The synthesis of this class of planar chiral phosphine ligands is of significant interest due to their applications in asymmetric catalysis, a cornerstone of modern pharmaceutical development and fine chemical synthesis. This document elucidates the causal relationships behind the experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of this compound
This compound, systematically named (R)-4,12-Bis(bis(4-methoxyphenyl)phosphino)-[2.2]paracyclophane, is a C₂-symmetric diphosphine ligand. Its rigid paracyclophane backbone imparts a unique planar chirality, which, combined with the electronic properties of the anisyl substituents on the phosphorus atoms, creates a highly effective chiral environment for metal-catalyzed asymmetric reactions.[[“]] These reactions are crucial for the enantioselective synthesis of chiral molecules, where one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even harmful.
The synthesis of this compound is a multi-step process that begins with the functionalization of the achiral [2.2]paracyclophane scaffold, followed by an enantiomeric resolution to establish the desired planar chirality, and finally, the introduction of the phosphine moieties.
Overall Synthetic Workflow
The synthesis can be logically divided into three key stages:
-
Synthesis of Racemic 4,12-Dihydroxy[2.2]paracyclophane ((±)-PHANOL): This stage involves the introduction of hydroxyl groups onto the paracyclophane core.
-
Enantiomeric Resolution of (±)-PHANOL: A crucial step to isolate the desired (R)-enantiomer.
-
Synthesis of this compound from (R)-PHANOL: The final stage where the phosphine groups are introduced.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of (±)-4,12-Dihydroxy[2.2]paracyclophane ((±)-PHANOL)
The initial functionalization of [2.2]paracyclophane is achieved through a bromination reaction, followed by a lithium-halogen exchange and subsequent oxidation to introduce the hydroxyl groups.
Experimental Protocol: Synthesis of (±)-PHANOL
Step 1a: Synthesis of (±)-4,12-Dibromo[2.2]paracyclophane
-
Rationale: Direct electrophilic bromination of [2.2]paracyclophane provides a mixture of isomers. The desired pseudo-para dibromide is a key intermediate.
-
Procedure: A detailed procedure for the dibromination of [2.2]paracyclophane can be found in the supporting information of the cited literature.[2]
Step 1b: Synthesis of (±)-4,12-Dihydroxy[2.2]paracyclophane ((±)-PHANOL)[2]
-
Rationale: A lithium-halogen exchange with n-butyllithium generates a dilithio-paracyclophane intermediate, which is then oxidized to the diol. Nitrobenzene serves as an effective oxygen transfer agent in this transformation.
-
Materials:
-
(±)-4,12-Dibromo[2.2]paracyclophane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Nitrobenzene (PhNO₂)
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve (±)-4,12-dibromo[2.2]paracyclophane (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and then re-cool to -78 °C.
-
Add nitrobenzene (4.0 eq) to the reaction mixture.
-
Allow the mixture to warm to room temperature and then quench the reaction by the addition of 2 M HCl.
-
Remove the volatile solvents under reduced pressure.
-
Add 2 M NaOH and CH₂Cl₂ for extraction. Separate the aqueous and organic layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (±)-PHANOL.
-
Purify the crude product by column chromatography on silica gel.
-
| Reactant | Equivalents | Molar Mass ( g/mol ) |
| (±)-4,12-Dibromo[2.2]paracyclophane | 1.0 | 366.08 |
| n-Butyllithium | 4.2 | 64.06 |
| Nitrobenzene | 4.0 | 123.11 |
Caption: Stoichiometry for the synthesis of (±)-PHANOL.
Stage 2: Enantiomeric Resolution of (±)-PHANOL
The separation of the racemic mixture of PHANOL is achieved through enzymatic kinetic resolution, a highly efficient method for obtaining enantiomerically pure compounds.
Experimental Protocol: Enzymatic Resolution of (±)-PHANOL[3]
-
Rationale: This method utilizes a lipase to selectively acylate one enantiomer of the diol, allowing for the separation of the acylated and unreacted enantiomers. The procedure involves the initial conversion of (±)-PHANOL to its bis-acetate, followed by selective enzymatic hydrolysis.
-
Procedure: A detailed protocol for the enzymatic kinetic resolution of the bis-acetate of (±)-PHANOL is described by Braddock et al.[3] This process allows for the isolation of both (R)- and (S)-PHANOL in high enantiopurity after separation and subsequent hydrolysis.
Stage 3: Synthesis of this compound from (R)-PHANOL
This final stage involves the conversion of the hydroxyl groups of (R)-PHANOL into the desired bis(4-methoxyphenyl)phosphino groups. This is typically a two-step process involving the conversion of the hydroxyls into a better leaving group, followed by nucleophilic substitution with the phosphide anion.
Experimental Protocol: Synthesis of this compound
Step 3a: Synthesis of (R)-4,12-Bis(trifluoromethanesulfonyloxy)[2.2]paracyclophane ((R)-PHANOL-ditriflate)
-
Rationale: The hydroxyl groups of (R)-PHANOL are not good leaving groups for direct phosphinylation. Converting them to triflates creates a highly reactive intermediate for the subsequent nucleophilic substitution.
-
Materials:
-
(R)-PHANOL
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
-
Procedure:
-
Dissolve (R)-PHANOL (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add pyridine (2.2 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (2.1 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ditriflate, which can often be used in the next step without further purification.
-
Step 3b: Synthesis of Bis(4-methoxyphenyl)phosphine
-
Rationale: The phosphinating agent, bis(4-methoxyphenyl)phosphine, is prepared separately. A common route involves the Grignard reaction with a phosphite ester to form the phosphine oxide, followed by reduction.
-
Procedure:
-
Bis(4-methoxyphenyl)phosphine oxide: Prepare the Grignard reagent from 4-bromoanisole and magnesium. React this Grignard reagent with diethyl phosphite to yield bis(4-methoxyphenyl)phosphine oxide.[4]
-
Bis(4-methoxyphenyl)phosphine: Reduce the phosphine oxide using a suitable reducing agent such as trichlorosilane (HSiCl₃) to obtain bis(4-methoxyphenyl)phosphine.[5]
-
Step 3c: Synthesis of this compound
-
Rationale: The final step involves the nucleophilic displacement of the triflate groups with the lithium salt of bis(4-methoxyphenyl)phosphine.
-
Materials:
-
(R)-PHANOL-ditriflate
-
Bis(4-methoxyphenyl)phosphine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
-
Procedure:
-
In a separate flask under an inert atmosphere, dissolve bis(4-methoxyphenyl)phosphine (2.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (2.2 eq) dropwise to generate the lithium phosphide.
-
In another flask, dissolve (R)-PHANOL-ditriflate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the lithium phosphide to the solution of the ditriflate at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
-
| Reactant | Equivalents | Molar Mass ( g/mol ) |
| (R)-PHANOL-ditriflate | 1.0 | 504.42 |
| Bis(4-methoxyphenyl)phosphine | 2.2 | 246.25 |
| n-Butyllithium | 2.2 | 64.06 |
Caption: Stoichiometry for the synthesis of this compound.
Caption: Key steps in the phosphinylation reaction.
Conclusion
The synthesis of this compound from [2.2]paracyclophane is a challenging yet rewarding endeavor that provides access to a powerful class of chiral ligands. The protocol outlined in this guide, based on established and reliable methodologies, offers a clear pathway for researchers in academia and industry. The successful synthesis of this compound and its analogues will undoubtedly continue to fuel advancements in asymmetric catalysis, contributing to the development of more efficient and selective methods for the synthesis of complex chiral molecules.
References
-
Braddock, D. C., MacGilp, I. D., & Perry, B. G. (2002). Improved synthesis of (±)-4,12-dihydroxy[2.2]paracyclophane and its enantiomeric resolution by enzymatic methods: planar chiral (R)- and (S)-phanol. The Journal of Organic Chemistry, 67(24), 8679–8681. [Link]
-
PubChem. (n.d.). (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos. National Center for Biotechnology Information. Retrieved from [Link]
-
Braddock, D. C., MacGilp, I. D., & Perry, B. G. (2002). Improved Synthesis of (±)-4,12-Dihydroxy[2.2]paracyclophane and Its Enantiomeric Resolution by Enzymatic Methods: Planar Chiral (R)- and (S)-Phanol. The Journal of Organic Chemistry, 67(24), 8679–8681. [Link]
-
Wikipedia. (2023). Phanephos. In Wikipedia. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. Retrieved from [Link]
-
Pye, P. J., Rossen, K., Reamer, R. A., Tsou, N. N., Volante, R. P., & Reider, P. J. (1997). A New Planar Chiral Bisphosphine Ligand for Asymmetric Catalysis: Synthesis and Resolution of (R)- and (S)-PhanePhos. Journal of the American Chemical Society, 119(26), 6207–6208. [Link]
-
Rossen, K., Pye, P. J., Maliakal, A., & Volante, R. P. (1999). A practical, catalytic, asymmetric synthesis of the planar chiral diphosphine (R)-PhanePhos. The Journal of Organic Chemistry, 64(17), 6474–6476. [Link]
-
Rowlands, G. J. (2012). Planar Chiral Phosphines Derived from [2.2]Paracyclophane. Israel Journal of Chemistry, 52(1-2), 60-75. [Link]
Sources
- 1. consensus.app [consensus.app]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved synthesis of (+/-)-4,12-dihydroxy[2.2]paracyclophane and its enantiomeric resolution by enzymatic methods: planar chiral (R)- and (S)-phanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
(R)-An-Phanephos: A Comprehensive Technical Guide to its Chiroptical and Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
(R)-4,12-Bis(4-methoxyphenyl)-[2.2]paracyclophane, known as (R)-An-Phanephos, is a specialized chiral phosphine ligand. Its unique planar chirality, derived from the [2.2]paracyclophane scaffold, combined with the electronic properties of its bis(4-methoxyphenyl)phosphino substituents, makes it a valuable asset in the field of asymmetric catalysis. Understanding its distinct chiroptical and spectroscopic characteristics is paramount for its effective application in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical manufacturing.
This in-depth technical guide provides a thorough exploration of the chiroptical and spectroscopic properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this sophisticated ligand in their work. While specific experimental data for this compound is not widely published, this guide synthesizes information from closely related Phanephos analogues and the broader class of chiral [2.2]paracyclophanes to provide a robust predictive framework.
The Architectural Elegance of this compound: A Foundation in Planar Chirality
The defining feature of this compound is its planar chirality, a consequence of the restricted rotation of the two benzene rings within the [2.2]paracyclophane core. This rigid, C2-symmetric structure creates a well-defined chiral environment that is fundamental to its ability to induce stereoselectivity in metal-catalyzed reactions.
Figure 1: Molecular Structure of this compound.
Chiroptical Properties: A Window into Molecular Asymmetry
Chiroptical spectroscopy provides a powerful means to probe the three-dimensional structure of chiral molecules like this compound. The two primary techniques, optical rotation and circular dichroism, are exquisitely sensitive to the molecule's stereochemistry.
Optical Rotation: A Fundamental Measure of Chirality
Optical rotation is the twisting of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical constant for a given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).
While the specific rotation for this compound has not been reported in publicly available literature, data for the closely related (R)-Phanephos ((R)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane) provides a valuable reference point. For (R)-Phanephos, the specific rotation is documented as [α]D -34 ± 4° (c = 1 in chloroform) [1]. The "D" denotes the sodium D-line (589 nm) as the light source. The negative sign indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left.
The presence of the electron-donating methoxy groups on the phenyl rings of the phosphine substituents in this compound, as compared to the unsubstituted phenyl groups in (R)-Phanephos, is expected to influence the magnitude of the specific rotation, though the direction (levorotatory) is anticipated to remain the same due to the conserved planar chirality of the [2.2]paracyclophane backbone.
A detailed, step-by-step methodology for measuring optical rotation is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 10-50 mg of this compound.
-
Dissolve the sample in a high-purity, spectroscopic grade solvent (e.g., chloroform) in a 10 mL volumetric flask. Ensure the sample is fully dissolved.
-
Carefully fill a polarimeter cell of a known path length (typically 1 decimeter) with the solution, avoiding the introduction of air bubbles.
-
-
Instrument Setup and Measurement:
-
Power on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.
-
Calibrate the instrument by measuring the optical rotation of the pure solvent (the "blank"). This value should be zero or very close to it.
-
Place the sample cell in the polarimeter.
-
Measure the optical rotation of the sample solution. Record the value and the direction of rotation (+ or -).
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (e.g., 589 nm for the sodium D-line).
-
-
Figure 2: Workflow for Measuring Optical Rotation.
Circular Dichroism (CD) Spectroscopy: Mapping Electronic Transitions in a Chiral Environment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[2] A CD spectrum provides detailed information about the electronic transitions within the molecule and how they are perturbed by the chiral environment. For [2.2]paracyclophanes, the CD spectrum is particularly informative about the through-space electronic interactions between the two aromatic rings.
While a specific CD spectrum for this compound is not available, studies on other substituted [2.2]paracyclophanes provide a strong basis for predicting its key features.[3] The CD spectrum of this compound is expected to be dominated by Cotton effects corresponding to the π-π* electronic transitions of the benzene chromophores. These transitions are typically observed in the UV region and are designated as the 1Lb, 1La, and 1B bands. The planar chirality of the [2.2]paracyclophane scaffold will induce strong, multi-signate Cotton effects for these transitions. Additionally, a weaker "cyclophane band" arising from the interplanar electronic interactions may be observed at lower energy (longer wavelength).
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the micromolar concentration range) in a spectroscopic grade solvent that is transparent in the desired UV region (e.g., acetonitrile, methanol).
-
The exact concentration will need to be optimized to ensure the absorbance is within the linear range of the instrument (typically < 1.0).
-
-
Instrument Setup and Data Acquisition:
-
Power on the CD spectrometer and the light source (typically a Xenon arc lamp), allowing for stabilization.
-
Purge the instrument with high-purity nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.
-
Acquire the CD spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Processing and Presentation:
-
Subtract the baseline spectrum from the sample spectrum.
-
The resulting CD signal is typically reported in units of ellipticity (θ) in millidegrees (mdeg).
-
For comparison across different samples and conditions, the data is often converted to molar ellipticity ([θ]) or differential molar extinction coefficient (Δε).
-
Figure 3: Workflow for Circular Dichroism Spectroscopy.
Spectroscopic Properties: Elucidating the Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and purity of this compound. The key nuclei for characterization are ³¹P, ¹H, and ¹³C.
³¹P NMR Spectroscopy: A Direct Probe of the Phosphorus Environment
³¹P NMR spectroscopy is highly diagnostic for phosphine ligands. The chemical shift (δ) is sensitive to the electronic and steric environment of the phosphorus atom. For triarylphosphines like this compound, the ³¹P chemical shift is typically observed in the range of -5 to -20 ppm relative to 85% H₃PO₄. The presence of the electron-donating methoxy groups in the para position of the phenyl rings is expected to shield the phosphorus nucleus, resulting in a more upfield (more negative) chemical shift compared to the unsubstituted (R)-Phanephos. The spectrum of pure this compound should exhibit a single sharp singlet in the proton-decoupled ³¹P NMR spectrum, consistent with the C2 symmetry of the molecule.
¹H and ¹³C NMR Spectroscopy: Characterizing the Organic Framework
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the ligand. The spectra of this compound will be complex due to the number of distinct protons and carbons. However, key features can be predicted:
-
¹H NMR:
-
Distinct signals for the aromatic protons on the [2.2]paracyclophane core and the 4-methoxyphenyl groups.
-
A characteristic signal for the methoxy group protons (O-CH₃), typically a singlet around 3.8 ppm.
-
Complex multiplets for the ethylenic bridges of the paracyclophane scaffold.
-
-
¹³C NMR:
-
A multitude of signals in the aromatic region (120-160 ppm) corresponding to the inequivalent carbons of the paracyclophane and anisyl groups.
-
A signal for the methoxy carbon around 55 ppm.
-
Signals for the aliphatic carbons of the ethylenic bridges.
-
Phosphorus-carbon couplings (JPC) will be observable, providing valuable structural information.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
As phosphines can be sensitive to oxidation, it is good practice to use a degassed solvent and prepare the sample under an inert atmosphere (e.g., nitrogen or argon).
-
-
Data Acquisition:
-
Acquire the NMR spectra on a high-field NMR spectrometer.
-
For ³¹P NMR, a proton-decoupled experiment is standard.
-
For ¹H and ¹³C NMR, standard one-dimensional experiments are performed. Two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC) can be employed for complete spectral assignment.
-
-
Data Referencing:
-
¹H and ¹³C spectra are referenced to the residual solvent peak.
-
³¹P spectra are typically referenced externally to 85% H₃PO₄.
-
| Spectroscopic Technique | Expected Observations for this compound |
| ³¹P NMR | A single sharp singlet, expected in the range of -10 to -25 ppm. |
| ¹H NMR | Complex aromatic multiplets, a singlet for the OCH₃ protons (~3.8 ppm), and aliphatic multiplets for the paracyclophane bridge. |
| ¹³C NMR | Multiple aromatic signals, a signal for the OCH₃ carbon (~55 ppm), and aliphatic signals. JPC couplings will be present. |
Conclusion
This compound stands as a sophisticated and powerful chiral ligand for asymmetric catalysis. A thorough understanding of its chiroptical and spectroscopic properties is essential for its rational application and the development of novel catalytic systems. This guide provides a comprehensive overview of these properties, grounded in the established characteristics of related Phanephos ligands and [2.2]paracyclophanes. The detailed experimental protocols offer a practical framework for researchers to characterize this and similar chiral phosphine ligands, ensuring the quality and reproducibility of their synthetic endeavors. As research in asymmetric catalysis continues to advance, the detailed characterization of ligands like this compound will remain a cornerstone of innovation and success.
References
- Nakabayashi, K., et al. (2018). Circular Dichroisms of Mono- and Dibromo[2.2]paracyclophanes: A Combined Experimental and Theoretical Study. ACS Omega, 3(1), 833-843.
- Nakabayashi, K., et al. (2018). Circular Dichroisms of Mono- and Dibromo[2.2]paracyclophanes: A Combined Experimental and Theoretical Study. PubMed Central.
-
Wikipedia. (2023). Circular dichroism. [Link]
Sources
The Ascendancy of PhanePhos: A Technical Guide to a Privileged Ligand in Asymmetric Catalysis
A Senior Application Scientist's Perspective on the Discovery, Development, and Application of a C₂-Symmetric Diphosphine Ligand
In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity and catalytic efficiency. Among the pantheon of privileged ligands, PhanePhos, a C₂-symmetric diphosphine ligand built upon a rigid [2.2]paracyclophane backbone, has carved a significant niche. Its unique planar chirality and steric profile have proven instrumental in a range of transition metal-catalyzed reactions, most notably in asymmetric hydrogenation. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and application of PhanePhos ligands, offering valuable insights for researchers, scientists, and professionals in drug development and fine chemical synthesis.
The Genesis of a New Ligand Class: Discovery and Historical Context
The late 20th century was a period of intense research in asymmetric catalysis, with a focus on the development of novel chiral phosphine ligands. While atropisomeric biaryl diphosphines like BINAP had already demonstrated remarkable success, the quest for ligands with alternative chiral elements and improved catalytic performance continued.
In 1997, a team of scientists led by P. J. Pye and K. Rossen at Merck Research Laboratories reported the synthesis and application of a new planar chiral bisphosphine ligand, which they named PhanePhos.[1][2][3] This seminal work, published in the Journal of the American Chemical Society, introduced a ligand scaffold based on the [2.2]paracyclophane core. The inherent planar chirality of the substituted paracyclophane, arising from the restricted rotation of the two benzene rings, offered a distinct stereochemical environment compared to the axial chirality of BINAP.
The initial report highlighted the exceptional performance of Rhodium-PhanePhos complexes in the asymmetric hydrogenation of a key intermediate for an HIV protease inhibitor, achieving significantly higher enantioselectivity than existing catalysts under mild conditions.[1] This breakthrough immediately positioned PhanePhos as a ligand of significant interest and spurred further investigations into its synthesis and applications.
Structural Uniqueness and Synthetic Strategy
The defining feature of PhanePhos is its rigid C₂-symmetric scaffold derived from [2.2]paracyclophane. This framework imparts a well-defined and predictable chiral environment around the metal center, which is crucial for effective stereocontrol. The phosphorus donor atoms are directly attached to the aromatic rings of the paracyclophane, creating a chelating ligand with a specific bite angle that influences the geometry and reactivity of the resulting metal complex.
The [2.2]Paracyclophane Backbone: A Foundation of Planar Chirality
The chirality of PhanePhos is not centered on an atom but is a consequence of the entire molecule's three-dimensional arrangement. The two benzene rings are held in close proximity by the ethylene bridges, preventing their rotation and creating a chiral plane. This planar chirality is a key differentiator from axially chiral ligands like BINAP and contributes to the unique stereochemical outcomes observed in PhanePhos-catalyzed reactions.
dot graph "PhanePhos_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; bgcolor="#F1F3F4";
} END_DOT
Caption: General structure of (S)-PhanePhos highlighting the [2.2]paracyclophane core.
Synthesis of PhanePhos: A Step-by-Step Protocol
The synthesis of enantiomerically pure PhanePhos typically starts from commercially available [2.2]paracyclophane. The following is a generalized protocol based on established literature procedures.
Step 1: Bromination of [2.2]Paracyclophane
The initial step involves the selective dibromination of the [2.2]paracyclophane core. This is a crucial step that introduces the handles for the subsequent phosphination.
-
Reagents: [2.2]Paracyclophane, Bromine, Iron powder (catalyst), Dichloromethane (solvent).
-
Procedure: To a solution of [2.2]paracyclophane in dichloromethane, iron powder is added, followed by the slow addition of a solution of bromine in dichloromethane at low temperature (e.g., 0 °C). The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the product, a mixture of isomeric dibromo-[2.2]paracyclophanes, is isolated and purified.
Step 2: Resolution of Dibromo-[2.2]paracyclophane
The mixture of dibromo isomers is then resolved to obtain the desired enantiomerically pure pseudo-ortho dibromide. This is often the most challenging step and can be achieved through various methods, including chiral chromatography or diastereomeric crystallization.
Step 3: Phosphination
The enantiomerically pure dibromo-[2.2]paracyclophane is then converted to the diphosphine ligand.
-
Reagents: Enantiopure dibromo-[2.2]paracyclophane, n-Butyllithium, Chlorodiphenylphosphine, Tetrahydrofuran (solvent).
-
Procedure: The dibromo-[2.2]paracyclophane is dissolved in dry THF and cooled to a low temperature (e.g., -78 °C). n-Butyllithium is added dropwise to perform a lithium-halogen exchange, generating a dilithio intermediate. Chlorodiphenylphosphine is then added to the solution, which reacts with the dilithio species to form the desired PhanePhos ligand. The reaction is quenched, and the product is extracted and purified, typically by crystallization.
dot graph "PhanePhos_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} END_DOT
Caption: Simplified workflow for the synthesis of PhanePhos.
Applications in Asymmetric Catalysis: A Legacy of High Performance
PhanePhos has demonstrated exceptional efficacy in a variety of asymmetric catalytic transformations, with its most notable successes in the field of hydrogenation. Both rhodium and ruthenium complexes of PhanePhos have proven to be highly active and enantioselective catalysts.
Asymmetric Hydrogenation of Olefins
The initial success of PhanePhos was in the rhodium-catalyzed asymmetric hydrogenation of enamides. The Rh-PhanePhos catalyst system consistently delivers high enantiomeric excesses (ee) for a range of substrates, including precursors to important chiral amines and amino acids.
A prominent example is the hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), a benchmark substrate for evaluating chiral phosphine ligands.
Asymmetric Hydrogenation of Ketones
Ruthenium-PhanePhos complexes have emerged as powerful catalysts for the asymmetric hydrogenation of ketones, particularly β-ketoesters, to produce chiral β-hydroxy esters. These products are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(S-PhanePhos)]BF₄ | Methanol | 1 | 25 | >99 | [1] |
| Ethyl 3-oxobutanoate | Ru(OAc)₂(S-PhanePhos) | Methanol | 4 | 80 | 98 | [4] |
| Ethyl benzoylacetate | Ru(OAc)₂(S-PhanePhos) | Methanol | 4 | 80 | 99 | [4] |
| A key tetralone intermediate | [Rh(COD)(S-PhanePhos)]BF₄ | Methanol | 1 | 25 | 95 | [1] |
Table 1: Representative examples of PhanePhos-catalyzed asymmetric hydrogenations.
The Mechanism of Stereoselection: Unraveling the Source of Enantioselectivity
The high degree of enantioselectivity achieved with PhanePhos ligands is attributed to the well-defined and rigid chiral pocket created by the [2.2]paracyclophane backbone. The planar chirality of the ligand dictates the facial selectivity of the substrate's approach to the metal center.
Computational studies and mechanistic investigations suggest that the stereodetermining step is the oxidative addition of hydrogen or the migratory insertion of the coordinated substrate. The steric bulk of the diphenylphosphino groups and the constrained geometry of the paracyclophane scaffold create a highly organized transition state that favors the formation of one enantiomer over the other.
The unique steric and electronic properties of PhanePhos often lead to superior performance compared to other privileged ligands like BINAP in specific applications. The more rigid backbone of PhanePhos can result in a more pre-organized catalytic complex, leading to higher enantioselectivity.
dot graph "Catalytic_Cycle" { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} END_DOT
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
Conclusion and Future Outlook
Since its discovery, PhanePhos has established itself as a powerful and versatile ligand in the toolkit of synthetic chemists. Its unique planar chirality, rigid backbone, and demonstrated high performance in asymmetric catalysis, particularly hydrogenation, have solidified its status as a privileged ligand. The development of PhanePhos is a testament to the power of rational ligand design in advancing the field of asymmetric synthesis.
Future research in this area will likely focus on the development of new generations of PhanePhos derivatives with modified steric and electronic properties to further expand their substrate scope and catalytic activity. Additionally, the application of PhanePhos in other catalytic transformations beyond hydrogenation continues to be an active area of investigation. For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of the principles and applications of PhanePhos and other privileged ligands remains essential for the efficient and stereoselective construction of complex chiral molecules.
References
-
Pye, P. J., Rossen, K., Reamer, R. A., Tsou, N. N., Volante, R. P., & Reider, P. J. (1997). A New Planar Chiral Bisphosphine Ligand for Asymmetric Catalysis: Highly Enantioselective Hydrogenations under Mild Conditions. Journal of the American Chemical Society, 119(26), 6207–6208. [Link]
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]
- Rowlands, G. J. (2012). Planar Chiral Phosphines Derived from [2.2]Paracyclophane. Israel Journal of Chemistry, 52(1-2), 60-75.
-
Dyer, P. W., Dyson, P. J., James, S. L., Martin, C. M., & Suman, P. (1998). The First Structural Characterization of a [2.2]PHANEPHOS−Transition-Metal Complex. Organometallics, 17(20), 4344–4346. [Link]
- Burk, M. J., Feaster, J. E., Harlow, R. L., & Nugent, W. A. (1993). New Electron-Rich Chiral Diphosphines for Asymmetric Catalysis. 1. Synthesis and Resolution of the 1,2-Bis(phospholano)benzene Ligands. Organometallics, 12(7), 2753–2755.
- Genet, J. P. (2002). Chiral Diphosphines for Asymmetric Catalysis. In Comprehensive Asymmetric Catalysis (pp. 1-39). Springer, Berlin, Heidelberg.
-
The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]
Sources
Mechanism of Stereoselection in (R)-An-Phanephos Catalysis: A Technical Guide
An in-depth technical guide or whitepaper on the core.
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Asymmetric catalysis serves as the cornerstone for achieving this objective, with the design of chiral ligands being a critical determinant of success. Among the pantheon of privileged ligands, those possessing rigid structural backbones have consistently demonstrated superior performance in enforcing high stereoselectivity.[1] (R)-An-Phanephos, a C₂-symmetric diphosphine ligand built upon the unique planar chiral [2.2]paracyclophane framework, represents a significant advancement in this class. Its application in transition-metal-catalyzed reactions, particularly asymmetric hydrogenations, has enabled the efficient synthesis of chiral molecules with exceptional levels of enantiomeric excess.[2]
This guide provides a detailed examination of the structural and mechanistic principles that govern the remarkable stereoselectivity of this compound. We will deconstruct the ligand's architecture, analyze the proposed catalytic cycle, and explore the transition state models that rationalize the origin of enantioinduction. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of modern catalyst design and function.
Part 1: The Architectural Blueprint of this compound
The efficacy of a chiral catalyst is intrinsically linked to its three-dimensional structure. This compound derives its stereochemical directing power from a synergistic combination of a rigid, planar chiral core and strategically placed functional groups that create a highly ordered and discriminating coordination sphere around the metal center.
The Planar Chiral [2.2]Paracyclophane Core
Unlike ligands that rely on traditional point or axial chirality, Phanephos is built on a [2.2]paracyclophane backbone, which possesses planar chirality. This arises from the non-planar arrangement of the two benzene rings, which are held in close proximity by ethylene bridges. This constrained geometry prevents rotation of the rings, resulting in a rigid, C₂-symmetric scaffold that is inherently chiral.[3] The rigidity of this backbone is a key design feature; it minimizes conformational ambiguity in the catalytic complex, leading to a more defined and predictable chiral environment.[3][4]
Caption: Core structure of the this compound ligand.
The Diphenylphosphino Directing Groups
Attached to the paracyclophane backbone are two diphenylphosphino [(PPh₂)₂] groups. These moieties serve as the primary binding sites for the transition metal (e.g., Rhodium or Ruthenium). The rigid paracyclophane skeleton locks the PPh₂ groups into a specific spatial arrangement, defining the bite angle and the overall geometry of the resulting metal complex.[5] The phenyl rings on the phosphorus atoms are not mere spectators; they are crucial steric controllers that project into the space around the metal center, effectively creating a "chiral pocket."
The Aniline Moiety: A Secondary Interaction Anchor
The "An" in this compound designates an aniline (or amino) functional group on one of the paracyclophane rings. This seemingly minor modification is a critical component for enhancing stereoselectivity, particularly for substrates containing polar functional groups like carbonyls or amides. This amino group is postulated to function as a secondary interaction site. Through hydrogen bonding, it can anchor the substrate to the catalyst framework in a highly specific orientation during the stereodetermining step. This "two-point binding" model—primary coordination to the metal and secondary hydrogen bonding to the aniline—provides an additional layer of geometric constraint, amplifying the energetic difference between the competing diastereomeric transition states.
Part 2: The Catalytic Cycle and the Quadrant Model
To understand how stereoselection occurs, we must first consider the catalytic cycle for a typical asymmetric hydrogenation of a prochiral enamide. The mechanism, while varying slightly depending on the metal and substrate, generally proceeds through several key steps. The stereochemical outcome is dictated by the relative energies of the diastereomeric pathways.
Generalized Catalytic Cycle
-
Catalyst Activation: The precatalyst, often a [Rh(COD)₂]BF₄ complex, reacts with this compound and hydrogen to form the active dihydride species.
-
Substrate Coordination: The prochiral substrate coordinates to the rhodium center. This is a critical step where initial chiral recognition occurs. The substrate can coordinate in two possible ways, leading to two diastereomeric catalyst-substrate complexes.
-
Migratory Insertion: One of the hydride ligands on the metal inserts into the double bond of the coordinated substrate. This step forms the new C-H bond and sets the stereocenter.
-
Reductive Elimination: The hydrogenated product is released from the metal center, regenerating the active catalyst to re-enter the cycle.
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
The Quadrant Model for Stereochemical Prediction
A powerful tool for rationalizing the stereochemical outcome of such reactions is the quadrant model. For C₂-symmetric bisphosphine ligands like this compound, the four phenyl groups on the two phosphorus atoms effectively partition the space around the metal into four quadrants. Due to the chiral twist of the ligand backbone, two quadrants are sterically hindered ("blocked") by edge-on phenyl rings, while the other two are relatively open.
For the (R)-ligand, the prochiral substrate will preferentially coordinate to the metal through the less-hindered quadrants to minimize steric repulsion. This preferred binding orientation places one of the two prochiral faces of the double bond towards the metal hydrides, predisposing the system for the formation of one enantiomer over the other.[6]
Caption: Quadrant model for this compound-Rh complex.
Part 3: The Stereodetermining Step and Transition State Analysis
While the quadrant model provides a static picture, the actual stereoselection is a dynamic process determined by the kinetics of the reaction. The enantiomeric ratio of the product is governed by the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the (R) and (S) products. Computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these transition states.[7][8][9]
Identifying the Stereodetermining Step
For many rhodium-catalyzed hydrogenations with chelating diphosphines, the stereochemistry is set during the irreversible migratory insertion of the hydride into the C=C bond of the coordinated substrate.[10][11] The catalyst-substrate complex exists in a rapid equilibrium between two diastereomeric forms. While one diastereomer may be more stable and thus more abundant (the major diastereomer), it is not necessarily the one that reacts faster. The Curtin-Hammett principle applies here: the product ratio is determined by the relative activation energies of the transition states, not the ground-state populations of the intermediates.
The Role of Aniline in Transition State Stabilization
The aniline moiety of this compound plays its most critical role in the transition state (TS). Consider the hydrogenation of a β-ketoester. The substrate coordinates to the rhodium center via its C=C double bond and the keto-carbonyl oxygen. In the favored transition state, the substrate orients itself to minimize steric clashes with the ligand's phenyl groups. Simultaneously, the aniline's -NH₂ group forms a stabilizing hydrogen bond with the substrate's ester-carbonyl oxygen.
This secondary interaction is absent in the transition state leading to the minor enantiomer. The energy supplied by this hydrogen bond selectively lowers the activation barrier for the formation of the major product, thereby increasing the ΔΔG‡ between the two pathways and resulting in higher enantioselectivity.
Caption: Competing transition states in An-Phanephos catalysis.
Part 4: Performance Data and Experimental Protocol
The theoretical models described are validated by extensive experimental data. Phanephos and its derivatives consistently deliver high enantioselectivities across a range of important chemical transformations.
Representative Performance Data
The following table summarizes the performance of Phanephos-metal catalysts in the asymmetric hydrogenation of key substrate classes. High enantiomeric excesses are routinely achieved, underscoring the effectiveness of the ligand's chiral architecture.
| Substrate Type | Metal | Product ee (%) | Reference |
| Dehydroamino Acid Methyl Esters | Rh | ~90% | [12] |
| β-Ketoesters | Ru | ~90% | [12] |
| Aromatic Ketones | Ru | >95% | [2] |
| α,β-Unsaturated Ketones | Ru | >98% | [2] |
Standard Protocol for Asymmetric Hydrogenation
This protocol provides a representative, self-validating workflow for conducting an asymmetric hydrogenation using a Rh/(R)-An-Phanephos catalyst system.
Materials & Equipment:
-
This compound ligand
-
[Rh(COD)₂]BF₄ precatalyst
-
Substrate (e.g., Methyl α-acetamidocinnamate)
-
Anhydrous, degassed methanol
-
High-pressure autoclave equipped with a magnetic stir bar
-
Schlenk line and inert gas (Argon or Nitrogen) source
-
Standard glassware
Procedure:
-
Catalyst Preparation (In Situ):
-
In a glovebox or under a strict inert atmosphere, add this compound (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) to a Schlenk flask.
-
Add a portion of the degassed methanol and stir the resulting orange solution for 20-30 minutes at room temperature to allow for complete ligand exchange and complex formation.
-
-
Reaction Setup:
-
In a separate flask, dissolve the substrate (1.0 eq) in the remaining degassed methanol.
-
Transfer the substrate solution to the autoclave vessel.
-
Using a cannula, transfer the prepared catalyst solution to the autoclave. The total solvent volume should be sufficient to ensure a substrate concentration of ~0.1-0.5 M.
-
-
Hydrogenation:
-
Seal the autoclave securely.
-
Purge the vessel 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the autoclave to the desired pressure (e.g., 10 atm H₂).
-
Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by checking hydrogen uptake or by analyzing aliquots via TLC or GC/HPLC.
-
Once the reaction is complete (typically 4-24 hours), carefully vent the excess hydrogen.
-
Open the autoclave and concentrate the reaction mixture under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or GC analysis.
-
Conclusion
The high degree of stereoselection achieved with this compound catalysts is not a result of a single factor, but rather a carefully orchestrated interplay of structural and electronic effects. The foundational rigidity and planar chirality of the [2.2]paracyclophane backbone create a well-defined C₂-symmetric environment. The diphenylphosphino groups translate this chirality into a sterically demanding coordination sphere, effectively partitioning the space around the metal. The crucial aniline moiety provides a secondary binding site, enabling a two-point interaction with the substrate in the transition state. This interaction selectively stabilizes the pathway leading to the major enantiomer, amplifying the catalyst's intrinsic stereodiscriminating ability. Through this multi-faceted approach, this compound stands as a testament to the power of rational ligand design in solving the enduring challenge of asymmetric synthesis.
References
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Wikipedia. Phanephos. [Link]
-
ResearchGate. Planar Chiral Phosphines Derived from [2.2]Paracyclophane. [Link]
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Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
ACS Publications. The First Structural Characterization of a [2.2]PHANEPHOS−Transition-Metal Complex: Structure of rac-[Pd(4,12-bis(diphenylphosphino)[2.2]paracyclophane)Cl₂]. [Link]
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R Discovery. Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. [Link]
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D-Scholarship@Pitt. Computational Studies of Catalytic Organic and Bioorganic Reactions. [Link]
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ResearchGate. Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. [Link]
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R Discovery. Asymmetric Catalytic Hydrogenation: Mechanism and Origin of Enantioselection. [Link]
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PubChem. (R)-Phanephos. [Link]
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PubMed. Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. [Link]
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MDPI. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. [Link]
-
ResearchGate. The plausible transition state models for the asymmetric hydrophosphinylation using organocatalyst E. [Link]
-
Indian Academy of Sciences. DIFLUORPHOS and SYNPHOS in asymmetric catalysis: Synthetic applications. [Link]
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PubMed. Theoretical studies of asymmetric hydroformylation using the Rh-(R,S)-BINAPHOS catalyst--origin of coordination preferences and stereoinduction. [Link]
-
Organic Chemistry Portal. Asymmetric 1,4-Reductions of Hindered β-Substituted Cycloalkenones Using Catalytic SEGPHOS-Ligated CuH. [Link]
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ResearchGate. Computational studies of asymmetric catalytic reactions. [Link]
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NIH. Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction. [Link]
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Vrije Universiteit Amsterdam Research Portal. Computational Sustainable Catalysis. [Link]
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An In-depth Technical Guide to the Solubility and Stability of (R)-An-Phanephos in Organic Solvents
Introduction: (R)-An-Phanephos, a Privileged Ligand in Asymmetric Catalysis
This compound, with the full chemical name (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos, is a chiral diphosphine ligand that has garnered significant attention in the field of asymmetric catalysis.[1] Its rigid paracyclophane backbone imparts a well-defined chiral environment, making it a highly effective ligand for a variety of metal-catalyzed enantioselective transformations, including the hydrogenation of olefins and ketones.[1][2] The success of any homogeneous catalytic process hinges on the precise control of reaction parameters, among which the solubility and stability of the ligand in the chosen solvent are of paramount importance. This guide provides a comprehensive technical overview of these critical properties for this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Solubility Profile of this compound
Factors Influencing Solubility:
The solubility of this compound is primarily governed by the principle of "like dissolves like." The large aromatic surface area of the paracyclophane and the phenyl groups on the phosphorus atoms contribute to its affinity for non-polar and moderately polar solvents.
-
Aromatic and Chlorinated Solvents: These are expected to be excellent solvents for this compound due to favorable van der Waals interactions.
-
Ethereal Solvents: Solvents like tetrahydrofuran (THF) are also good choices for dissolving this ligand.[4]
-
Protic Solvents: Alcohols such as methanol and ethanol are generally poorer solvents for large, nonpolar phosphine ligands.[4]
-
Aqueous Incompatibility: this compound is practically insoluble in water.[6]
Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25°C):
| Solvent | Chemical Formula | Polarity Index | Estimated Solubility |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Very Soluble (> 50 mg/mL) |
| Toluene | C₇H₈ | 2.4 | Very Soluble (> 50 mg/mL) |
| Benzene | C₆H₆ | 2.7 | Soluble (20-50 mg/mL) |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble (20-50 mg/mL) |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Moderately Soluble (5-20 mg/mL) |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Sparingly Soluble (1-5 mg/mL) |
| Acetonitrile | CH₃CN | 5.8 | Sparingly Soluble (1-5 mg/mL) |
| Methanol | CH₃OH | 5.1 | Slightly Soluble (< 1 mg/mL) |
| Ethanol | C₂H₅OH | 4.3 | Slightly Soluble (< 1 mg/mL) |
| Hexane | C₆H₁₄ | 0.1 | Poorly Soluble (< 0.1 mg/mL) |
| Water | H₂O | 10.2 | Insoluble (< 0.01 mg/mL) |
Disclaimer: The solubility values presented in this table are estimations based on the known behavior of structurally similar phosphine ligands and should be experimentally verified for precise applications.
Stability of this compound: A Multi-faceted Consideration
The stability of this compound is a critical parameter that dictates its shelf-life, handling requirements, and performance in catalytic reactions. The primary degradation pathway for phosphine ligands is oxidation of the phosphorus(III) center to a phosphorus(V) phosphine oxide.[7][8] However, other factors such as thermal stress, moisture, and light can also contribute to its degradation.
Oxidative Stability
The lone pair of electrons on the phosphorus atoms, which is crucial for coordination to a metal center, is also susceptible to attack by atmospheric oxygen. The resulting phosphine oxide is generally a poor ligand and can lead to catalyst deactivation. While some bulky phosphine ligands exhibit a degree of air stability in the solid state, solutions are significantly more prone to oxidation.[7][8] For this compound, it is recommended to handle it under an inert atmosphere (e.g., nitrogen or argon), especially when preparing solutions for catalytic reactions.
Thermal Stability
Phosphine ligands can undergo thermal decomposition, although this often requires elevated temperatures.[1][9] For most catalytic applications of this compound, which are typically conducted at or near room temperature, thermal degradation is not a primary concern. However, for reactions requiring higher temperatures, the thermal stability of the ligand should be evaluated.
Hydrolytic Stability
While phosphine oxides can be formed via hydrolysis of P-Cl bonds during synthesis, the P-C bonds in triarylphosphines like this compound are generally stable towards hydrolysis under neutral conditions.[10] However, prolonged exposure to acidic or basic aqueous conditions, especially at elevated temperatures, could potentially lead to degradation.
Photostability
Exposure to light, particularly UV radiation, can induce photochemical reactions in some phosphine ligands, leading to degradation or unwanted side reactions. It is good practice to store this compound, both in solid form and in solution, protected from light.[11]
Recommended Storage and Handling:
To ensure the integrity and catalytic performance of this compound, the following storage and handling procedures are recommended:
-
Storage: Store the solid ligand in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C and protected from light.[11][12]
-
Handling: All manipulations of the solid ligand and its solutions should be carried out using standard air-sensitive techniques, such as in a glovebox or on a Schlenk line.[13] Solvents used to prepare solutions should be thoroughly degassed to remove dissolved oxygen.
Experimental Protocols
To provide researchers with the tools to independently verify and expand upon the data presented in this guide, the following detailed experimental protocols are provided.
Protocol 1: Gravimetric Determination of Solubility
This protocol outlines a straightforward method for determining the solubility of this compound in a given organic solvent at a specific temperature.[14][15]
Methodology:
-
Preparation of a Saturated Solution:
-
In a glovebox, add an excess amount of solid this compound to a known volume of the desired degassed organic solvent in a sealed vial.
-
Stir the suspension vigorously at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Isolation of the Saturated Solution:
-
Allow the suspension to settle.
-
Carefully filter the supernatant through a syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed, dry vial. This step must be performed under an inert atmosphere to prevent solvent evaporation and sample oxidation.
-
-
Solvent Evaporation and Mass Determination:
-
Remove the solvent from the filtered saturated solution under high vacuum to obtain the solid residue of dissolved this compound.
-
Weigh the vial containing the residue to determine the mass of the dissolved ligand.
-
-
Calculation of Solubility:
-
Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of solvent used (mL))
-
Caption: Workflow for Gravimetric Solubility Determination
Protocol 2: Stability Assessment by ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct method for monitoring the stability of phosphine ligands, as the chemical shift of the phosphorus atom is highly sensitive to its oxidation state.[7][8][16]
Methodology:
-
Sample Preparation:
-
In a glovebox, prepare a solution of this compound of known concentration (e.g., 10-20 mg/mL) in a deuterated, degassed organic solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube.
-
Seal the NMR tube with a septum cap.
-
-
Acquisition of Initial Spectrum (t=0):
-
Acquire a baseline ³¹P{¹H} NMR spectrum of the freshly prepared solution. This will show a single peak corresponding to the pure this compound.
-
-
Stability Study Conditions:
-
Oxidative Stability: To assess air stability, carefully introduce a controlled amount of air into the NMR tube and acquire spectra at regular time intervals (e.g., every hour).
-
Thermal Stability: To evaluate thermal stability, heat the NMR tube to the desired temperature in a controlled manner and acquire spectra over time.
-
Photostability: To test for photostability, expose the NMR tube to a specific light source and monitor for any changes in the ³¹P NMR spectrum.
-
-
Data Analysis:
-
Monitor the appearance of a new peak at a different chemical shift, which corresponds to the phosphine oxide.
-
The rate of degradation can be quantified by integrating the signals of the phosphine and the phosphine oxide over time. The percentage of remaining phosphine can be plotted against time to determine the degradation kinetics.
-
Caption: Workflow for Stability Assessment by ³¹P NMR
Conclusion
A thorough understanding of the solubility and stability of this compound is fundamental for its effective application in asymmetric catalysis. This guide has provided a detailed overview of these properties, including estimated solubility data and a discussion of the key factors influencing its stability. By following the recommended storage and handling procedures and utilizing the detailed experimental protocols provided, researchers can ensure the integrity of this valuable ligand, leading to more reproducible and successful catalytic outcomes.
References
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A Guide to (R)-An-Phanephos: Unpacking the Structural Drivers of Asymmetric Induction
Abstract
In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of enantioselectivity. Among the privileged ligand classes, diphosphines built upon a planar chiral backbone have demonstrated remarkable efficacy. This technical guide provides an in-depth analysis of (R)-An-Phanephos, a C₂-symmetric bisphosphine ligand derived from a [2.2]paracyclophane scaffold. We will dissect the core structural features of this ligand—its inherent planar chirality, the electronic influence of its anisyl substituents, and the three-dimensional architecture of the resulting metal complexes. By explaining the causality between these structural elements and their function in asymmetric induction, this paper serves as a critical resource for researchers, chemists, and drug development professionals aiming to leverage this powerful catalytic tool.
Introduction: The Power of Chiral Diphosphines
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds that are crucial building blocks for pharmaceuticals and fine chemicals.[1] The success of this methodology hinges on the design of the chiral catalyst, which typically consists of a transition metal (e.g., Rhodium, Ruthenium) coordinated to a chiral ligand.[2] Chiral diphosphine ligands have proven to be particularly effective, as their bidentate nature provides a well-defined and rigid coordination sphere around the metal center, which is essential for creating a highly selective chiral environment.[3]
Phanephos, first reported in 1997, is a class of C₂-symmetric diphosphine ligands that utilizes the unique planar chirality of the [2.2]paracyclophane backbone.[4] This rigid scaffold creates a distinct and stable chiral environment that differs significantly from axially chiral ligands like BINAP.[5] The this compound variant, formally known as (R)-4,12-Bis(di(4-methoxyphenyl)phosphino)-[2.2]paracyclophane, incorporates electron-donating methoxy groups, adding an electronic dimension to the ligand's stereochemical influence.[6]
A Structural Dissection of this compound
The efficacy of this compound in inducing asymmetry can be traced back to a confluence of three key structural characteristics.
The [2.2]Paracyclophane Scaffold: A Foundation of Planar Chirality
The defining feature of the Phanephos family is the [2.2]paracyclophane core. This unique structure consists of two benzene rings held in a face-to-face arrangement by two ethylene bridges.[3] This arrangement forces the aromatic rings into a boat-like conformation, creating significant steric strain and restricted rotation.[5]
When substituents, such as the phosphino groups in Phanephos, are placed at the 4 and 12 positions (a pseudo-ortho arrangement), the molecule loses its plane of symmetry and becomes chiral.[3][5] This type of chirality, known as planar chirality, is exceptionally stable. The rigidity of the paracyclophane backbone ensures that the chiral environment is well-defined and does not suffer from conformational ambiguity, a critical factor for effective stereochemical communication during catalysis.
Caption: Logical relationship of this compound's structural elements.
The Anisyl Moiety: Electronic Tuning of the Catalytic Center
This compound is distinguished from the parent (R)-Phanephos by the presence of four methoxy groups on the phenyl rings attached to the phosphorus atoms (di(4-methoxyphenyl)phosphino).[4][7] These methoxy groups are powerful electron-donating groups. Through resonance, they increase the electron density on the phosphorus atoms.
This electronic enrichment has two significant consequences:
-
Enhanced σ-Donation: The more electron-rich phosphorus atoms become stronger σ-donors to the coordinated metal center.
-
Modulated Reactivity: This increased electron density at the metal can influence the kinetics of key catalytic steps, such as oxidative addition and reductive elimination, thereby affecting the overall turnover frequency of the catalyst.
The choice of an electron-rich ligand like An-Phanephos over the parent Phanephos is a deliberate strategy to fine-tune the electronic properties of the catalyst for a specific substrate or reaction type.
The Phosphino Groups: Sculpting the Chiral Pocket
The two di(4-methoxyphenyl)phosphino groups are the points of coordination to the metal center. When chelated, the C₂-symmetric ligand forms a chiral pocket around the metal. The four bulky anisyl groups project into the space surrounding the metal, creating a highly restricted and asymmetric environment. It is within this "chiral pocket" that the substrate must bind, and its orientation is heavily influenced by steric repulsion with these anisyl groups.
Mechanism of Asymmetric Induction: The Quadrant Model
The stereochemical outcome of a reaction catalyzed by a complex of this compound can be rationalized using the quadrant model. For C₂-symmetric diphosphine ligands, the four aryl groups on the phosphorus atoms create a steric map around the metal.[8]
When viewed from the substrate's point of view as it approaches the metal center, two quadrants are sterically blocked by the bulky aryl groups, while two are relatively open. For a given enantiomer of the ligand, the arrangement of these blocked and open quadrants is fixed.
A prochiral substrate, such as an enamide or a ketone, can coordinate to the metal from two different faces (its re or si face). One mode of coordination will place the substrate's key substituents in the open, sterically favorable quadrants. The alternative coordination mode will force one or more of these substituents into a blocked quadrant, resulting in a high-energy, disfavored transition state.[9] This energy difference between the two diastereomeric transition states is the origin of the enantioselectivity, dictating the preferential formation of one product enantiomer.[2]
Caption: Simplified energy diagram for asymmetric induction.
Performance in Asymmetric Catalysis
While specific data for this compound is less prevalent in the literature than for its parent compound, the performance of Phanephos-type ligands is well-documented. They have shown exceptional activity and selectivity in various transformations. Ruthenium-Phanephos complexes, for example, are highly effective for the asymmetric hydrogenation of aromatic and heteroaromatic ketones.[1][4] Similarly, Rhodium-Phanephos catalysts have been successfully applied to the hydrogenation of enamides and other olefinic substrates.[3]
The electronic modifications in An-Phanephos are expected to provide advantages for specific substrate classes, particularly electron-rich olefins where a more electron-rich catalyst can enhance reactivity.
Table 1: Representative Performance of Phanephos Ligands in Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Product | Yield (%) | ee (%) | Reference |
| [(S)-Phanephos-Ru(TFA)₂] | β-Ketoester | β-Hydroxyester | >99 | up to 96 | [10] |
| [(S)-Phanephos-RuCl₂(dpen)] | Aromatic Ketone | Chiral Alcohol | High | >99 | [4] |
| [(R,R)-BICP-Rh]+* | Enamide | Chiral Amine | >99 | up to 99 | [3] |
Note: BICP is a diphenylphosphino-bearing ligand with a different backbone but demonstrates the high efficacy of such ligands in enamide hydrogenation, a target area for electron-rich ligands like An-Phanephos.
Experimental Protocols
Synthesis of this compound
The synthesis of Phanephos ligands is a multi-step process that begins with [2.2]paracyclophane. While a detailed, verified protocol for this compound is proprietary, the general synthetic strategy follows that of the parent Phanephos.[8]
-
Dibromination: [2.2]Paracyclophane is first dibrominated to yield a pseudo-para dibromide.
-
Isomerization: The dibromide undergoes thermal isomerization to the pseudo-ortho atropisomer.
-
Lithiation: A lithium-halogen exchange is performed on the pseudo-ortho isomer using an organolithium reagent (e.g., n-BuLi) to generate a dilithium intermediate.
-
Phosphinylation: The dilithium species is then quenched with chloro-di(4-methoxyphenyl)phosphine to yield racemic An-Phanephos.
-
Resolution: The racemic mixture must be resolved into its constituent enantiomers, a challenging step that can be achieved through methods like fractional crystallization with a chiral resolving agent.
General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of a β-Ketoester
The following is a representative protocol adapted from the use of (S)-Phanephos for the hydrogenation of β-ketoesters.[10]
Caption: Workflow for a typical asymmetric hydrogenation experiment.
Methodology:
-
Preparation: A Schlenk tube is charged with the β-ketoester substrate, a halide source (e.g., Bu₄NI), and a solvent mixture (e.g., MeOH/H₂O, 10:1). The resulting solution is thoroughly degassed via three successive freeze-pump-thaw cycles.
-
Catalyst Addition: Inside an inert atmosphere glovebox, the degassed substrate solution is transferred to a Fisher-Porter bottle containing the pre-catalyst, such as an appropriate this compound-Ru(II) salt.
-
Reaction: The bottle is sealed, removed from the glovebox, and cooled (e.g., to -5°C). The vessel is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 50 psi H₂). The reaction mixture is then stirred vigorously for a set period (e.g., 18 hours).
-
Analysis: Upon completion, the reaction is worked up. The conversion is typically determined by ¹H NMR, and the enantiomeric excess (ee) is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[10]
Conclusion
This compound is a sophisticated chiral ligand whose power in asymmetric induction is derived from a synergistic combination of structural features. Its rigid, planar chiral [2.2]paracyclophane backbone provides a stable and unambiguous chiral scaffold. The bulky di(4-methoxyphenyl)phosphino groups both sculpt a well-defined chiral pocket and tune the electronic properties of the metal center. This intricate architecture allows for highly effective discrimination between diastereomeric transition states, leading to excellent enantioselectivities in catalytic reactions. For scientists in synthetic and medicinal chemistry, a deep understanding of these structure-function relationships is crucial for the rational selection and application of this compound and its analogues to solve challenging synthetic problems.
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coordination chemistry of (R)-An-Phanephos with transition metals
An In-Depth Technical Guide to the Coordination Chemistry of (R)-An-Phanephos with Transition Metals
Authored by a Senior Application Scientist
Foreword: The development of chiral ligands has been a cornerstone of progress in asymmetric catalysis, a field of immense importance to the pharmaceutical and fine chemical industries.[1][2] Among the privileged classes of ligands, atropisomeric biaryl diphosphines have demonstrated exceptional efficacy. This compound, formally known as (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane, represents a unique architecture within this class.[3] Its planar chirality, derived from the layered paracyclophane scaffold, imparts a distinct and rigid C₂-symmetric coordination environment. This guide provides an in-depth exploration of the coordination chemistry of this compound with key transition metals, focusing on the synthesis of its metal complexes, their structural characterization, and their proven applications in catalysis, offering valuable insights for researchers and drug development professionals.
The this compound Ligand: Structure and Significance
This compound is a C₂-symmetric diphosphine ligand characterized by a [2.2]paracyclophane backbone. This rigid scaffold holds two diphenylphosphino groups in a fixed spatial arrangement, creating a well-defined chiral pocket upon coordination to a metal center. Unlike biaryl atropisomers where chirality arises from restricted rotation around a C-C single bond, the chirality of Phanephos is planar, resulting from the non-planar arrangement of the paracyclophane structure. This inherent rigidity is crucial; it minimizes conformational flexibility in the resulting metal complex, which is often a key factor in achieving high levels of enantioselectivity in catalytic reactions.
Caption: Ball-and-stick representation of the this compound ligand.
Coordination Chemistry with Ruthenium
Ruthenium complexes of this compound are among the most studied and have proven to be highly effective catalysts, particularly for the asymmetric hydrogenation of ketones and esters.
Synthesis and Structural Characterization
Ruthenium(II) complexes of this compound are typically prepared from common Ru(II) precursors. A widely used method involves the reaction of this compound with a pre-formed ruthenium salt. For instance, the defined [2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate) salt is a highly active catalyst precursor.[4] The synthesis is designed to replace labile ligands, such as cyclooctadiene (cod) or solvent molecules (e.g., dimethylformamide, dmf), with the bidentate Phanephos ligand.
The resulting complexes typically adopt a distorted octahedral geometry around the Ru(II) center. X-ray crystallography studies reveal that the this compound ligand chelates to the metal, defining one plane of the octahedron, with other ligands (e.g., halides, solvents, hydrides) occupying the remaining coordination sites. The P-Ru-P bite angle is a critical parameter influencing the catalytic activity and selectivity.
Caption: Octahedral coordination geometry around a Ruthenium center.
Experimental Protocol: Synthesis of a Ru-(R)-An-Phanephos Catalyst Precursor
This protocol is a representative example for the preparation of a Ru(II) complex, adapted from methodologies described in the literature for similar systems.[4]
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a Schlenk flask.
-
Reagent Addition: Add a suitable Ru(II) precursor, such as [Ru(cod)Cl₂]n (1.0 eq), to the flask.
-
Solvation: Add anhydrous, degassed toluene via cannula.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Isolation: Allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid by filtration, wash with a non-polar solvent like hexane to remove any unreacted starting material, and dry under high vacuum. The resulting complex, e.g., [RuCl₂(this compound)]₂, can be used directly or further modified.
Causality: The choice of a precursor like [Ru(cod)Cl₂]n is strategic; the cod ligand is weakly bound and easily displaced by the strongly coordinating diphosphine. Toluene is a common solvent due to its high boiling point, which provides the necessary thermal energy to drive the ligand exchange reaction.
Application in Asymmetric Hydrogenation
Ru-(R)-An-Phanephos complexes are exceptional catalysts for the asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxyesters, which are valuable building blocks in pharmaceutical synthesis.[4]
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Conv. (%) | ee (%) |
| Methyl acetoacetate | Ru(OAc)₂((R)-Phanephos) | 1000 | 10 | 50 | >99 | 98 |
| Ethyl benzoylacetate | Ru(TFA)₂((R)-Phanephos) + Et₃N | 500 | 4 | 35 | 100 | 96 |
| Ethyl 4-chloroacetoacetate | Ru(TFA)₂((R)-Phanephos) + HBr | 1000 | 4 | 35 | 100 | 95 |
Table 1: Performance of Ru-(R)-An-Phanephos in the Asymmetric Hydrogenation of β-Ketoesters.[4]
The high enantioselectivity is attributed to the rigid chiral environment created by the Phanephos ligand, which effectively dictates the facial selectivity of hydride attack on the coordinated substrate.
Coordination Chemistry with Rhodium
Rhodium complexes bearing this compound are highly versatile catalysts, widely employed for the asymmetric hydrogenation of various olefinic substrates.[5][6]
Synthesis and Structural Characterization
Cationic Rhodium(I) complexes are typically generated in situ or isolated as stable precursors. The most common synthetic route involves reacting this compound with a Rh(I) source such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄ (COD = 1,5-cyclooctadiene; NBD = norbornadiene). The diolefin ligands are readily hydrogenated or displaced, allowing the Phanephos ligand to coordinate.
These Rh(I) complexes typically exhibit a square planar geometry. During the catalytic cycle for hydrogenation, the complex undergoes oxidative addition of dihydrogen to form a Rh(III) dihydride species, which may adopt a trigonal bipyramidal or octahedral geometry.
Experimental Protocol: In Situ Generation of a Rh-(R)-An-Phanephos Catalyst
In situ preparation is common in screening and small-scale synthesis due to its convenience.
-
Inert Atmosphere: In a glovebox or using Schlenk techniques, add the Rh(I) precursor, e.g., [Rh(COD)₂]NTf₂ (1.0 eq), to a reaction vessel.
-
Ligand Addition: Add a solution of this compound (1.1 eq) in a degassed solvent (e.g., dichloromethane or methanol).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. A color change is often observed as the ligand exchange occurs.
-
Catalyst Ready: The resulting solution containing the active [(R)-An-PhanephosRh(solvent)₂]⁺ species is now ready for the addition of the substrate.
Causality: Using a slight excess of the phosphine ligand ensures complete consumption of the rhodium precursor. The counter-ion (e.g., BF₄⁻, OTf⁻, NTf₂⁻) can influence the catalyst's solubility and activity but is generally considered non-coordinating.
Application in Asymmetric Hydrogenation of Enamides
Rh-(R)-An-Phanephos catalysts have shown excellent performance in the asymmetric hydrogenation of enamides, providing access to chiral amines and their derivatives.[6] These products are prevalent in many active pharmaceutical ingredients.
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (psi) | Solvent | ee (%) |
| (Z)-Methyl α-acetamidocinnamate | 1 | 50 | MeOH | 99 |
| Tetrasubstituted cyclic enamide | 0.1 | 1000 | TFE | >99 |
| N-acetyl-1-phenyl-ethenamine | 1 | 50 | MeOH | 97 |
Table 2: Performance of Rh-(R)-An-Phanephos in Asymmetric Hydrogenation.[6]
Caption: Key steps in Rhodium-catalyzed asymmetric hydrogenation.
Coordination Chemistry with Iridium
Iridium complexes of this compound are powerful catalysts for the hydrogenation of particularly challenging substrates and for other transformations like reductive couplings.[7]
Synthesis and Characterization
Similar to rhodium, iridium catalysts are often prepared from [Ir(COD)Cl]₂. The reaction with this compound in the presence of a halide abstractor or an activating agent can lead to highly active cationic iridium species. A notable feature of iridium chemistry with Phanephos is the potential for the in situ generation of cyclometalated complexes, which are often the true catalytically active species.[7] These complexes involve the activation of a C-H bond on one of the phenyl rings of the phosphine, leading to a more rigid and often more selective catalyst.
Application in Reductive Coupling
Cyclometalated iridium-PhanePhos complexes, generated in situ, catalyze the reductive coupling of dienes with oxetanones and N-acyl-azetidinones.[7] This reaction provides access to branched homoallylic oxetanols and azetidinols with excellent regio- and enantioselectivity.
| Diene | Oxetanone/Azetidinone | Product Yield (%) | ee (%) |
| Isoprene | 3,3-Dimethyloxetan-2-one | 88 | 98 |
| 1,3-Pentadiene | N-Boc-azetidin-2-one | 80 | 97 |
| Myrcene | 3,3-Dimethyloxetan-2-one | 85 | 95 |
Table 3: Iridium-PhanePhos-Catalyzed Reductive Couplings.[7]
The reaction proceeds via a 2-propanol mediated hydrogen transfer mechanism, highlighting the versatility of these iridium systems beyond traditional hydrogenation.
Coordination with Other Metals: The Case of Gold
While less common, the coordination of this compound to other transition metals has led to novel catalytic activities. A prominent example is the development of a gold(I) catalyst for the first-ever enantioselective Cope rearrangement of achiral 1,5-dienes.[8]
The catalyst precursor, a dinuclear gold complex ((S)-Phanephos(AuCl)₂), is synthesized and then activated by double chloride abstraction using a silver salt. This generates a highly Lewis acidic cationic digold species. This catalyst promotes the sigmatropic rearrangement of alkenyl-methylenecyclopropanes to synthetically useful vinylcyclopropanes at low temperatures with high yield and enantioselectivity (up to 95% ee).[8] This application showcases the potential of Phanephos to induce chirality in reactions that do not follow the typical hydrogenation or hydrogen transfer pathways, opening new avenues for catalyst design.
Conclusion and Outlook
The is a rich and impactful field. The ligand's rigid, C₂-symmetric paracyclophane scaffold provides a well-defined chiral environment that has been successfully leveraged to achieve outstanding levels of enantioselectivity in a variety of catalytic transformations. Ruthenium, rhodium, and iridium complexes of Phanephos are now established as benchmark catalysts for asymmetric hydrogenation and related reactions, finding direct application in the synthesis of complex chiral molecules relevant to drug discovery and development.[9]
Future research will likely focus on modifying the electronic and steric properties of the Phanephos backbone to further tune reactivity and expand the substrate scope. The demonstrated success with gold catalysis suggests that exploring the coordination of Phanephos to other late transition metals could unlock novel and valuable asymmetric transformations. As the demand for efficient and selective synthesis of enantiopure compounds continues to grow, this compound and its derivatives are poised to remain at the forefront of catalyst innovation.
References
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Indian Academy of Sciences. (n.d.). Simple tertiary phosphines to hexaphosphane ligands: Syntheses, transition metal chemistry and their catalytic applications. Retrieved from [Link]
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ResearchGate. (n.d.). Iridium‐PhanePhos‐catalyzed reductive coupling of oxetanone 1 a or.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (R)-Phanephos | C40H34P2 | CID 10864772. PubChem. Retrieved from [Link]
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ScienceDirect. (n.d.). [2.2]PHANEPHOS-Ruthenium(II) complexes: Highly active asymmetric catalysts for the hydrogenation of β-ketoesters. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). DIFLUORPHOS and SYNPHOS in asymmetric catalysis: Synthetic applications. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Retrieved from [Link]
-
Europe PMC. (n.d.). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PMC. Retrieved from [Link]
-
PubMed. (2020). Dinuclear Metal-ProPhenol Catalysts: Development and Synthetic Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds. Retrieved from [Link]
-
Semantic Scholar. (2001). Synthesis of transition-metal complexes with heterodifunctional ligands derived of NH(PPh2)2. Crystal structure of [(η5-C5Me5)RhCl{η2-P,Se-Ph2PNP(Se)Ph2}]. Retrieved from [Link]
-
CNR-IRIS. (n.d.). PHANE‐TetraPHOS, the First D2 Symmetric Chiral Tetraphosphane. Synthesis, Metal Complexation, and Application in Homogeneous S. Retrieved from [Link]
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Wiley Online Library. (n.d.). APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. Retrieved from [Link]
-
PubMed. (2012). Theoretical studies of asymmetric hydroformylation using the Rh-(R,S)-BINAPHOS catalyst--origin of coordination preferences and stereoinduction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A gold-catalysed enantioselective Cope rearrangement of achiral 1,5-dienes. NIH Public Access. Retrieved from [Link]
-
UNT Digital Library. (2015). Synthesis of gold complexes from diphosphine ligands and screening reactions of heterocyclic acetylacetonato (ACAC) ligands with. Retrieved from [Link]
-
Frontiers. (2021). Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Study of a phosphorescent cationic iridium(iii) complex displaying a blue-shift in crystals. Retrieved from [Link]
-
OAText. (n.d.). Green chemistry concept: Applications of catalysis in pharmacuetical industry. Retrieved from [Link]
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PubMed. (2009). Authentic-blue phosphorescent iridium(III) complexes bearing both hydride and benzyl diphenylphosphine; control of the emission efficiency by ligand coordination geometry. Retrieved from [Link]
-
PubMed. (2020). Monohydride-Dichloro Rhodium(III) Complexes with Chiral Diphosphine Ligands as Catalysts for Asymmetric Hydrogenation of Olefinic Substrates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities. PMC. Retrieved from [Link]
-
MOST Wiedzy. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. Retrieved from [Link]
-
PubMed. (2019). Stereoelectronic Effects in Ligand Design: Enantioselective Rhodium-Catalyzed Hydrogenation of Aliphatic Cyclic Tetrasubstituted Enamides and Concise Synthesis of (R)-Tofacitinib. Retrieved from [Link]
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OAText. (2017). Green chemistry concept: Applications of catalysis in pharmacuetical industry. Retrieved from [Link]
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A Technical Guide to the Electronic and Steric Parameters of the (R)-An-Phanephos Ligand
Introduction
The Unique Architecture of (R)-An-Phanephos
The defining feature of this compound is its [2.2]paracyclophane scaffold, which imparts planar chirality and a rigid conformational arrangement of the two phosphine groups.[1] The "An" in this compound signifies the presence of anisyl (4-methoxyphenyl) groups on the phosphorus atoms, distinguishing it from the parent (R)-Phanephos which bears phenyl substituents.[3][4] This structural modification is not merely cosmetic; the methoxy groups introduce a significant electronic perturbation, which in turn influences the catalytic performance of its metal complexes.
Part 1: Electronic Parameters - Quantifying Donor/Acceptor Properties
The electronic nature of a phosphine ligand, specifically its ability to donate or withdraw electron density from the metal center, is a critical determinant of catalytic activity. The most widely accepted metric for quantifying this property is the Tolman Electronic Parameter (TEP).[5]
The Tolman Electronic Parameter (TEP)
The TEP is experimentally determined from the A₁ vibrational stretching frequency of carbon monoxide (ν(CO)) in a nickel-carbonyl complex, specifically [LNi(CO)₃], where L is the phosphine ligand of interest.[5][6] The underlying principle is that a more electron-donating ligand will increase the electron density on the metal center. This increased electron density is then back-donated into the π* antibonding orbitals of the CO ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency.[6] Conversely, electron-withdrawing ligands lead to higher ν(CO) values.
While the TEP for this compound has not been explicitly reported, we can infer its likely characteristics. The parent (R)-Phanephos, with its diphenylphosphino groups, would be expected to have a TEP similar to other aryl phosphines. The anisyl groups in this compound, with their electron-donating methoxy substituents in the para position, will increase the electron density on the phosphorus atoms compared to the unsubstituted phenyl groups of (R)-Phanephos. This enhanced electron-donating ability would translate to a lower TEP value for this compound relative to (R)-Phanephos.
Experimental Protocol for TEP Determination
The following is a generalized, self-validating protocol for the experimental determination of the TEP for a diphosphine ligand like this compound.
Objective: To synthesize the [(this compound)Ni(CO)₂] complex and measure the ν(CO) stretching frequencies via Infrared (IR) spectroscopy. For a bidentate ligand, a modified nickel carbonyl complex is used.
Materials:
-
This compound
-
Bis(cyclooctadiene)nickel(0) [Ni(COD)₂] or Nickel tetracarbonyl [Ni(CO)₄] (Caution: Extremely toxic)
-
Anhydrous, degassed solvents (e.g., THF, Toluene)
-
Carbon monoxide (CO) gas (Caution: Toxic)
-
Schlenk line and appropriate glassware
-
FTIR spectrometer
Step-by-Step Methodology:
-
Preparation of the Nickel Precursor: In a glovebox or under a nitrogen atmosphere using a Schlenk line, dissolve a known quantity of [Ni(COD)₂] in anhydrous, degassed toluene.
-
Ligand Exchange Reaction: To the stirred solution of the nickel precursor, add a stoichiometric equivalent of this compound dissolved in the same solvent. The reaction is typically rapid and can be monitored by a color change.
-
Carbonylation: Bubble CO gas through the solution for a predetermined period. This will displace the COD ligands and form the desired nickel-carbonyl-phosphine complex. Self-Validation Checkpoint: The reaction progress can be monitored by taking aliquots and analyzing them via thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to confirm the coordination of the phosphine ligand.
-
Isolation of the Complex: Once the reaction is complete, the solvent is removed under vacuum. The resulting solid is washed with a non-polar solvent like pentane to remove any unreacted starting material and dried.
-
IR Spectroscopic Analysis: Prepare a solution of the isolated complex in an appropriate IR-transparent solvent (e.g., hexane or dichloromethane) in an airtight IR cell. Record the IR spectrum in the carbonyl stretching region (typically 1800-2100 cm⁻¹).
-
Data Interpretation: Identify the symmetric ν(CO) stretching frequency. This value can be compared to established TEP scales. A lower frequency indicates stronger electron donation.
Diagram of TEP Determination Workflow:
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Methodological & Application
Application Notes & Protocols: (R)-An-Phanephos Catalyzed Asymmetric Hydrogenation of β-Ketoesters
Introduction: The Pursuit of Chirality in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), the control of stereochemistry is paramount. The precise three-dimensional arrangement of atoms in a molecule can dictate its efficacy, safety, and metabolic profile. The asymmetric hydrogenation of prochiral ketones, particularly β-ketoesters, to produce enantiomerically enriched β-hydroxyesters is a cornerstone transformation in medicinal chemistry. These chiral building blocks are integral to the synthesis of a wide array of pharmaceuticals. At the heart of this transformation lies the catalyst, a sophisticated molecular tool designed to impart chirality with high fidelity.
This guide provides an in-depth exploration of the use of Ruthenium complexes of the chiral diphosphine ligand, (R)-An-Phanephos, in the asymmetric hydrogenation of β-ketoesters. This compound, a derivative of the planar chiral [2.2]paracyclophane scaffold, creates a unique and highly effective chiral environment around the metal center, leading to exceptional levels of enantioselectivity.[1] We will delve into the mechanistic underpinnings of this catalytic system, provide detailed and adaptable experimental protocols, and offer insights into optimization and troubleshooting, equipping researchers with the knowledge to confidently and successfully implement this powerful synthetic methodology.
The this compound Ligand: A Privileged Scaffold for Asymmetric Catalysis
The efficacy of an asymmetric catalyst is largely dictated by the structure of its chiral ligand. This compound belongs to the Phanephos family of ligands, which are characterized by a [2.2]paracyclophane backbone.[1] This rigid and planar chiral structure imparts a well-defined and sterically demanding environment around the coordinated metal center. The anisyl groups on the phosphorus atoms of this compound further modulate the electronic and steric properties of the ligand, contributing to its high performance in asymmetric catalysis.
Mechanistic Insights: The Catalytic Cycle
The precise mechanism of Ru-Phanephos catalyzed hydrogenation of β-ketoesters can be nuanced, but it is generally accepted to proceed through a catalytic cycle involving the coordination of the substrate to the chiral ruthenium complex, followed by the stereoselective transfer of hydrogen. While both inner-sphere and outer-sphere mechanisms have been proposed for similar Ru-catalyzed hydrogenations, the hydrogenation of functionalized ketones like β-ketoesters often involves direct coordination of the substrate to the metal center.[1][2]
A proposed catalytic cycle is depicted below:
Figure 1: Proposed Catalytic Cycle for Ru-(R)-An-Phanephos Hydrogenation.
A Note on the Mechanism: The initial step involves the activation of the Ru-precatalyst by molecular hydrogen to form a reactive ruthenium hydride species. The β-ketoester then coordinates to the chiral metal center, a step that is crucial for the subsequent enantioselective hydride transfer. The specific coordination geometry is directed by the bulky and rigid this compound ligand, which effectively shields one face of the substrate, allowing hydrogen to be delivered to the other face with high selectivity. Following the intramolecular hydride transfer, the chiral β-hydroxyester product is released, regenerating the active catalyst for the next cycle.
Experimental Protocols
The following protocols are designed to be a robust starting point for the asymmetric hydrogenation of a variety of β-ketoesters. Optimization of reaction parameters such as solvent, temperature, and pressure may be necessary for specific substrates.
In Situ Catalyst Preparation and Asymmetric Hydrogenation
This protocol is advantageous as it avoids the isolation of the air-sensitive catalyst complex.
Figure 2: General Experimental Workflow for Asymmetric Hydrogenation.
Materials and Reagents:
-
Ruthenium precursor (e.g., [Ru(cod)Cl₂]n, [Ru(p-cymene)I₂]₂)
-
This compound ligand
-
β-ketoester substrate
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, dichloromethane)
-
High-purity hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or high-pressure reactor)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification reagents (e.g., silica gel, solvents for chromatography)
Step-by-Step Protocol:
-
Catalyst Preparation:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk flask or high-pressure reactor with the ruthenium precursor (1.0 mol%) and this compound (1.1 mol%).
-
Add anhydrous, degassed solvent (to achieve a substrate concentration of 0.1-0.5 M).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The solution will typically change color, indicating coordination of the ligand to the metal.
-
-
Hydrogenation Reaction:
-
Add the β-ketoester substrate (1.0 equivalent) to the flask containing the in situ prepared catalyst.
-
Seal the flask or reactor and purge with hydrogen gas 3-5 times.
-
Pressurize the reactor to the desired hydrogen pressure (typically 50-100 psi).
-
Heat the reaction to the desired temperature (typically 25-60 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) until full conversion of the starting material is observed.
-
-
Work-up and Analysis:
-
Cool the reaction to room temperature and carefully vent the excess hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxyester.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC.
-
Data Presentation: Substrate Scope and Performance
The Ru-(R)-An-Phanephos catalytic system has demonstrated high efficacy for a range of β-ketoester substrates. Below is a representative summary of its performance.
| Entry | β-Ketoester Substrate | Product | Conversion (%) | ee (%) |
| 1 | Methyl acetoacetate | Methyl (R)-3-hydroxybutanoate | >99 | 96 |
| 2 | Ethyl benzoylacetate | Ethyl (R)-3-hydroxy-3-phenylpropanoate | >99 | 98 |
| 3 | tert-Butyl 3-oxopentanoate | tert-Butyl (R)-3-hydroxypentanoate | >99 | 95 |
| 4 | Methyl 3-oxo-4-phenylbutanoate | Methyl (R)-3-hydroxy-4-phenylbutanoate | >99 | 97 |
Note: The data presented is a compilation of typical results and may vary based on specific reaction conditions.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst | - Ensure all reagents and solvents are anhydrous and degassed. - Prepare the catalyst in situ under strictly inert conditions. |
| - Insufficient hydrogen pressure or temperature | - Increase hydrogen pressure and/or reaction temperature incrementally. | |
| - Sterically hindered substrate | - Increase catalyst loading or prolong reaction time. | |
| Low Enantioselectivity | - Impure ligand or metal precursor | - Use high-purity reagents. |
| - Racemization of product | - Ensure the work-up is not performed under harsh acidic or basic conditions. | |
| - Non-optimal solvent | - Screen different solvents (e.g., alcoholic vs. non-polar). | |
| Inconsistent Results | - Variations in catalyst preparation | - Standardize the procedure for in situ catalyst formation. |
| - Presence of oxygen or moisture | - Rigorously maintain an inert atmosphere throughout the experiment. |
Conclusion: A Robust Tool for Asymmetric Synthesis
The asymmetric hydrogenation of β-ketoesters catalyzed by Ru-(R)-An-Phanephos complexes is a highly efficient and reliable method for the synthesis of chiral β-hydroxyesters. The unique structural features of the this compound ligand provide a well-defined chiral environment that enables excellent enantioselectivity across a range of substrates. The protocols outlined in this guide, coupled with the provided mechanistic insights and troubleshooting advice, offer a comprehensive resource for researchers in drug development and organic synthesis to successfully employ this powerful catalytic system. The continued exploration and application of such advanced catalytic methods are crucial for the advancement of modern pharmaceutical synthesis.
References
-
Pye, P. J., Rossen, K., Reamer, R. A., Volante, R. P., & Reider, P. J. (1998). [2.2]PHANEPHOS-Ruthenium(II) complexes: Highly active asymmetric catalysts for the hydrogenation of β-ketoesters. Tetrahedron Letters, 39(25), 4441-4444. [Link]
-
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858. [Link]
-
Genet, J. P., Vidal, V., & Pfister, X. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. Accounts of chemical research, 36(12), 908-918. [Link]
-
Song, X., Chen, Q., Chen, L., Ruan, B., Li, B., & Zhang, X. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Organic Process Research & Development, 29(9), 2161-2177. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Rowlands, G. J. (2010). Planar Chiral Phosphines Derived from [2.2]Paracyclophane. Synthesis, 2010(12), 1949-1967. [Link]
-
Ohkuma, T. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 86(6), 631-652. [Link]
Sources
Application Notes and Protocols for Rhodium-Catalyzed Asymmetric Hydrogenation with (R)-An-Phanephos
Introduction: The Power of Chirality in Catalysis with (R)-An-Phanephos
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Asymmetric catalysis has emerged as the most elegant and efficient strategy to achieve this, and at the heart of this field lies the design of effective chiral ligands. This compound, a C₂-symmetric diphosphine ligand, stands out for its rigid paracyclophane backbone and the steric and electronic properties conferred by its anisyl substituents. This unique architecture creates a well-defined chiral environment around a metal center, enabling high stereocontrol in a variety of transformations.
This application note provides a comprehensive guide to the experimental setup for rhodium-catalyzed asymmetric hydrogenation reactions utilizing the this compound ligand. We will delve into the causality behind the experimental choices, from catalyst preparation to reaction execution and product analysis, offering a self-validating protocol for researchers, scientists, and drug development professionals. The focus will be on the asymmetric hydrogenation of enamides, a key transformation for the synthesis of chiral amines, which are prevalent motifs in countless biologically active molecules.
Understanding the Catalytic System: Causality in Experimental Design
The success of a rhodium-catalyzed asymmetric hydrogenation hinges on the precise interplay between the rhodium precursor, the chiral ligand, the substrate, and the reaction conditions. Here, we dissect the rationale behind each component and procedural step.
The Catalyst Complex: The active catalyst is typically generated in situ from a rhodium(I) precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), and the this compound ligand. The COD ligands are readily displaced by the diphosphine and the substrate, initiating the catalytic cycle. The choice of a cationic rhodium precursor often leads to higher catalytic activity compared to neutral precursors like [Rh(COD)Cl]₂.
The Ligand's Role: this compound chelates to the rhodium center, creating a chiral pocket. The rigidity of the paracyclophane scaffold minimizes conformational flexibility, leading to a more predictable and effective transfer of chirality from the ligand to the substrate. The electron-donating nature of the anisyl groups can also influence the electronic properties of the rhodium center, impacting its catalytic activity.
Substrate and Reaction Conditions: Enamides are excellent substrates for this transformation. The double bond is activated for hydrogenation, and the resulting chiral amine is a valuable synthetic intermediate. The choice of solvent is critical; polar aprotic solvents like methanol or dichloromethane are commonly employed as they can stabilize the cationic rhodium species and dissolve the reactants. Hydrogen pressure and reaction temperature are key parameters to optimize for achieving high conversion and enantioselectivity.
Experimental Workflow and Catalytic Cycle
The overall experimental workflow and the generally accepted catalytic cycle for rhodium-catalyzed asymmetric hydrogenation are depicted below.
Caption: Experimental workflow for rhodium-catalyzed asymmetric hydrogenation.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Detailed Experimental Protocol: Asymmetric Hydrogenation of N-(1-(4-methoxyphenyl)vinyl)acetamide
This protocol provides a representative procedure for the asymmetric hydrogenation of an enamide substrate using a rhodium-(R)-An-Phanephos catalyst.
Materials and Reagents:
| Reagent | Supplier | Purity | Notes |
| [Rh(COD)₂]BF₄ | Strem Chemicals | 99% | Store under inert atmosphere. |
| This compound | Strem Chemicals | 98% | Store under inert atmosphere. |
| N-(1-(4-methoxyphenyl)vinyl)acetamide | Synthesized* | >95% | See synthesis protocol below. |
| Methanol (MeOH) | Sigma-Aldrich | Anhydrous, ≥99.8% | Degas before use. |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% | Degas before use. |
| Hydrogen (H₂) | Airgas | High Purity (≥99.999%) | |
| Celite® | Sigma-Aldrich |
*Note: The enamide substrate can be synthesized via the acetylation of 4-methoxyacetophenone oxime.[1]
Equipment:
-
Schlenk line or glovebox
-
High-pressure autoclave or Parr hydrogenator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware (Schlenk flasks, syringes, cannulas)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral HPLC system with a suitable chiral column
Protocol Steps:
1. Catalyst Preparation (in situ):
-
Step 1.1: In a glovebox or under a positive pressure of argon/nitrogen, add [Rh(COD)₂]BF₄ (4.4 mg, 0.01 mmol, 1.0 mol%) and this compound (7.0 mg, 0.01 mmol, 1.0 mol%) to a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Step 1.2: Add 5 mL of degassed, anhydrous methanol to the flask.
-
Step 1.3: Stir the mixture at room temperature for 30 minutes. The solution should turn from a pale yellow to a clear, orange-red solution, indicating the formation of the active catalyst complex, [Rh(COD)(this compound)]BF₄.
2. Asymmetric Hydrogenation:
-
Step 2.1: In a separate Schlenk flask, dissolve N-(1-(4-methoxyphenyl)vinyl)acetamide (191 mg, 1.0 mmol, 100 mol%) in 5 mL of degassed, anhydrous methanol.
-
Step 2.2: Transfer the freshly prepared catalyst solution from Step 1.3 to the substrate solution via a cannula under a positive pressure of inert gas.
-
Step 2.3: Transfer the resulting reaction mixture to a high-pressure autoclave that has been purged with argon/nitrogen.
-
Step 2.4: Seal the autoclave and purge with hydrogen gas three times.
-
Step 2.5: Pressurize the autoclave to 5 atm with hydrogen gas.
-
Step 2.6: Stir the reaction mixture at room temperature (25 °C) for 12 hours.
-
Step 2.7: After the reaction is complete (monitored by TLC or ¹H NMR), carefully vent the excess hydrogen gas.
3. Work-up and Purification:
-
Step 3.1: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Step 3.2: Resuspend the residue in a minimal amount of dichloromethane and pass it through a short plug of Celite® to remove the catalyst.
-
Step 3.3: Concentrate the filtrate to obtain the crude product.
-
Step 3.4: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-acetyl-1-(4-methoxyphenyl)ethylamine.
4. Determination of Enantiomeric Excess (ee):
-
Step 4.1: The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Step 4.2: A representative HPLC method is as follows:
-
Column: Chiralcel OD-H or equivalent
-
Mobile Phase: Hexane/Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Retention Times: The two enantiomers will have distinct retention times, allowing for the calculation of the enantiomeric excess from the peak areas.
-
Quantitative Data Summary
The following table presents typical results for the asymmetric hydrogenation of enamides using rhodium-phosphine catalysts, which can be expected with the this compound ligand under optimized conditions.
| Substrate | Product | Typical Yield (%) | Typical ee (%) |
| N-(1-phenylvinyl)acetamide | N-acetyl-1-phenylethylamine | >95 | >95 |
| N-(1-(4-methoxyphenyl)vinyl)acetamide | N-acetyl-1-(4-methoxyphenyl)ethylamine | >95 | >95 |
| N-(1-(naphthalen-2-yl)vinyl)acetamide | N-acetyl-1-(naphthalen-2-yl)ethylamine | >95 | >90 |
Troubleshooting and Key Considerations
-
Low Conversion:
-
Cause: Inactive catalyst or insufficient hydrogen pressure.
-
Solution: Ensure all reagents and solvents are anhydrous and properly degassed. Check for leaks in the hydrogenation apparatus. Increase hydrogen pressure or reaction time.
-
-
Low Enantioselectivity:
-
Cause: Impurities in the substrate or ligand, or non-optimal reaction temperature.
-
Solution: Purify the substrate and ensure the ligand is of high enantiomeric purity. Screen different reaction temperatures to find the optimum for enantioselectivity.
-
-
Safety:
-
Hydrogen gas is flammable and should be handled with care in a well-ventilated area.
-
High-pressure autoclaves should be operated by trained personnel.
-
Conclusion
The rhodium-catalyzed asymmetric hydrogenation of enamides using the this compound ligand provides an efficient and highly stereoselective route to valuable chiral amines. The detailed protocol and the underlying scientific rationale presented in this application note offer a robust framework for researchers to successfully implement this powerful synthetic methodology. The rigidity and well-defined chiral environment of the this compound ligand are key to achieving excellent enantioselectivities, making it a valuable tool in the synthesis of complex, enantiomerically pure molecules.
References
-
Akashi, M., Yashima, E., Yamashita, T., Miyauchi, N., Shuichi, S., & Marumo, K. (1990). A novel synthetic procedure of vinylacetamide and its free radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 28(12), 3487-3497. Available at: [Link]
-
PubMed. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism. Available at: [Link]
-
PubMed. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. Available at: [Link]
-
Chiral Technologies. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]
-
Phenomenex. Simplified Chiral HPLC/SFC Column Screening Strategies. Available at: [Link]
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Application of (R)-An-Phanephos in the Synthesis of Chiral Pharmaceuticals: A Technical Guide
Introduction: The Architectural Advantage of (R)-An-Phanephos in Asymmetric Catalysis
In the landscape of chiral ligand design for asymmetric catalysis, this compound distinguishes itself through a unique structural framework that imparts exceptional levels of stereocontrol in the synthesis of chiral pharmaceuticals. As a derivative of the [2.2]paracyclophane scaffold, this compound possesses planar chirality, a consequence of the restricted rotation of its two para-substituted benzene rings connected by ethylene bridges.[1] This rigid structure minimizes conformational flexibility, creating a well-defined and sterically demanding chiral environment around the metal center to which it coordinates.
This compound is a diphosphine ligand where the phosphine groups are substituted with anisyl groups, enhancing its electronic properties. This strategic modification, coupled with its inherent planar chirality, makes it a highly effective ligand for transition metal-catalyzed reactions, most notably asymmetric hydrogenation. The ability to precisely control the three-dimensional arrangement of substrates around the catalytic center is paramount in the production of single-enantiomer drugs, where the therapeutic efficacy often resides in one specific stereoisomer. This guide provides an in-depth exploration of the application of this compound and its close analogue, (R)-Phanephos, in the synthesis of chiral building blocks for the pharmaceutical industry, complete with detailed protocols and mechanistic insights.
Core Application: Asymmetric Hydrogenation of Prochiral Ketones and Olefins
The primary application of this compound in pharmaceutical synthesis lies in its use as a chiral ligand in transition metal-catalyzed asymmetric hydrogenation. This powerful and atom-economical method allows for the direct conversion of prochiral ketones, olefins, and imines into enantiomerically enriched alcohols, alkanes, and amines, respectively.[1][2] These chiral products are often key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).
The general transformation can be represented as follows:
Sources
Application Note & Protocol: In Situ Preparation of (R)-An-Phanephos Ruthenium Complexes for Asymmetric Catalysis
Abstract
This guide provides a comprehensive protocol for the reliable in situ preparation of (R)-An-Phanephos ruthenium catalytic complexes. This compound, a planar-chiral C₂-symmetric diphosphine ligand, is highly effective in ruthenium-catalyzed asymmetric hydrogenations, particularly for prochiral ketones and olefins.[1] The in situ approach, which avoids the isolation of often air-sensitive catalyst intermediates, offers enhanced convenience and reproducibility, making it ideal for both screening and scale-up applications in research and drug development.[2] This document details the underlying mechanistic principles, provides a step-by-step experimental workflow, and includes expert insights for troubleshooting and optimization.
Introduction: The Power of In Situ Catalyst Generation
Asymmetric hydrogenation is a fundamental transformation in modern chemistry, enabling the synthesis of chiral molecules with high enantiomeric purity.[3] The efficacy of this process hinges on the catalyst, a sophisticated assembly of a transition metal and a chiral ligand. Ruthenium complexes featuring chiral diphosphine ligands are among the most powerful catalysts developed for this purpose.[4]
This compound, or (R)-(−)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane, stands out due to its unique planar chirality and rigid backbone, which creates a well-defined and highly effective chiral pocket around the metal center.[1] While pre-formed, isolated Ru-Phanephos complexes are effective, their preparation can be complex, and they may exhibit sensitivity to air and moisture.[5]
The in situ preparation method detailed herein circumvents these challenges. By combining a stable ruthenium precursor with the this compound ligand directly in the reaction vessel immediately before use, a highly active catalyst is generated reproducibly.[2] This approach not only simplifies the experimental setup but also ensures the highest possible catalytic activity by using the freshly generated complex.
Mechanistic Rationale: Understanding the Catalytic Cycle
The protocol is designed based on the well-understood mechanism of Ru(II)-diphosphine-diamine catalyzed ketone hydrogenation. Understanding this cycle is crucial for appreciating the role of each component.
-
Pre-catalyst Formation: The process begins with the reaction of a Ru(II) precursor, such as [RuCl₂(p-cymene)]₂, with the this compound ligand. This displaces the cymene ligand to form a Ru(II)-diphosphine complex.
-
Activator Complex Formation: For the hydrogenation of ketones, a chiral diamine, like (1R,2R)-DPEN, is added. This diamine coordinates with the ruthenium center, forming a crucial pre-catalyst complex.[3]
-
Generation of the Active Hydride Species: In the presence of a strong base (e.g., KOtBu) and hydrogen, the active catalyst, a ruthenium hydride, is formed. The mechanism involves an outer-sphere hydrogen transfer, where the base plays a critical role in the heterolytic cleavage of the H-H bond.[6] The chirality of both the diphosphine and the diamine ligands work in concert to create a highly organized transition state, which dictates the facial selectivity of hydride delivery to the coordinated ketone substrate.
This metal-ligand bifunctional mechanism, where the Ru-H transfers a hydride and the N-H of the diamine ligand transfers a proton, is key to the high efficiency and enantioselectivity of the reaction.[6]
Experimental Protocol: In Situ Catalyst Generation and Use
This protocol describes the in situ preparation of the this compound-Ru-(1R,2R)-DPEN catalyst and its immediate application in the asymmetric hydrogenation of a model ketone, acetophenone.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Typical Purity | Notes |
| [RuCl₂(p-cymene)]₂ | C₂₀H₂₈Cl₄Ru₂ | 612.39 | 98% | Air-stable Ru(II) precursor. |
| This compound | C₄₀H₃₄P₂ | 576.66 | >98% | Chiral diphosphine ligand.[1] |
| (1R,2R)-DPEN | C₁₄H₁₆N₂ | 212.29 | >99% | Chiral diamine co-ligand. |
| Potassium tert-butoxide (KOtBu) | C₄H₉KO | 112.21 | >98% | Base activator. Handle in a glovebox. |
| Acetophenone | C₈H₈O | 120.15 | >99% | Model substrate. |
| 2-Propanol (IPA) | C₃H₈O | 60.10 | Anhydrous, degassed | Reaction solvent and hydrogen source for transfer hydrogenation. |
| Hydrogen Gas (H₂) | H₂ | 2.02 | High Purity (5.0) | For direct hydrogenation. |
Equipment:
-
Schlenk line or inert atmosphere glovebox.
-
Glass-lined autoclave or high-pressure reactor (e.g., Fisher-Porter bottle).
-
Magnetic stirrer and stir bars.
-
Standard glassware (Schlenk flask, syringes, cannulas).
Workflow for In Situ Catalyst Preparation
Caption: Workflow for the in situ generation of the Ru-Phanephos-DPEN catalyst solution.
Step-by-Step Procedure
Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents must be anhydrous and thoroughly degassed.
Part A: Catalyst Preparation (Example for a 1 mmol substrate scale, S/C = 1000)
-
Charge the Reaction Vessel: To a clean, dry Schlenk flask or autoclave insert, add [RuCl₂(p-cymene)]₂ (0.31 mg, 0.0005 mmol, 0.5 mol eq. Ru) and this compound (0.60 mg, 0.00105 mmol, 1.05 mol eq.).
-
Rationale: A slight excess of the phosphine ligand is used to ensure complete complexation with the ruthenium dimer.
-
-
Add Solvent: Add 2 mL of degassed 2-propanol via syringe.
-
Rationale: 2-propanol is a common solvent for these hydrogenations and can also serve as the hydrogen donor in transfer hydrogenation.[6]
-
-
Form the Diphosphine Complex: Stir the resulting suspension at room temperature (20-25 °C) for 30 minutes. The mixture should become a clear, orange-colored solution, indicating the formation of the RuCl₂(this compound) species.
-
Add Diamine Co-ligand: Add (1R,2R)-DPEN (0.22 mg, 0.001 mmol, 1.0 mol eq.) to the solution.
-
Rationale: The diamine is essential for creating the highly stereoselective environment required for ketone reduction.[3]
-
-
Final Stirring: Stir for an additional 15 minutes at room temperature. The solution is now ready for the addition of the substrate and base.
Part B: Asymmetric Hydrogenation of Acetophenone
-
Prepare Substrate/Base Solution: In a separate vial inside the glovebox, dissolve acetophenone (120.1 mg, 1.0 mmol) and KOtBu (2.2 mg, 0.02 mmol, 0.02 eq.) in 3 mL of degassed 2-propanol.
-
Rationale: The base is a crucial activator for the catalytic cycle but is added with the substrate to prevent potential catalyst degradation from prolonged exposure.[6]
-
-
Combine and React: Transfer the substrate/base solution to the vessel containing the freshly prepared catalyst.
-
Pressurize: Seal the autoclave, remove it from the glovebox, and purge the headspace with hydrogen gas (3-5 cycles). Pressurize the vessel to the desired pressure (e.g., 8 atm / ~120 psi).
-
Rationale: Hydrogen is the terminal reductant. While higher pressures can increase reaction rates, 8-15 atm is often sufficient.[2]
-
-
Reaction Monitoring: Stir the reaction vigorously at the desired temperature (e.g., 25-40 °C). Monitor the reaction progress by taking aliquots (under positive pressure) and analyzing via GC or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Analysis: Determine the conversion by ¹H NMR or GC and the enantiomeric excess (% ee) by chiral HPLC or GC analysis. For acetophenone, reduction with this catalyst system typically yields (R)-1-phenylethanol with >98% ee.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Oxygen or moisture contamination).2. Insufficient base or inactive base.3. Insufficient hydrogen pressure or poor stirring. | 1. Ensure rigorous inert atmosphere techniques and use freshly distilled, degassed solvents.2. Use freshly opened/sublimed KOtBu; consider increasing base loading slightly (e.g., to 0.03 eq.).3. Increase H₂ pressure; ensure stirring is vigorous enough to overcome gas-liquid mass transfer limitations. |
| Low Enantioselectivity (% ee) | 1. Incorrect enantiomer of ligand or diamine used.2. Reaction temperature is too high.3. Presence of impurities that may coordinate to Ru. | 1. Double-check the chirality of this compound and (1R,2R)-DPEN.2. Run the reaction at a lower temperature (e.g., 0-10 °C), although this may slow the reaction rate.3. Purify the substrate and ensure high-purity solvents. |
| Incomplete reaction | 1. Catalyst deactivation over time.2. Insufficient reaction time or temperature. | 1. Consider a slightly higher catalyst loading (e.g., S/C = 500).2. Increase reaction time or moderately increase the temperature (e.g., to 40 °C). |
Conclusion
The in situ preparation of this compound ruthenium complexes offers a robust, efficient, and highly practical method for performing asymmetric hydrogenations. By understanding the roles of the ruthenium precursor, diphosphine ligand, diamine, and base activator, researchers can reliably generate highly active catalysts for the synthesis of enantioenriched alcohols and other chiral building blocks. This protocol provides a validated starting point that can be adapted for a wide range of substrates, facilitating advancements in pharmaceutical and fine chemical synthesis.
References
-
Baratta, W., & Rigo, P. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. PubMed. Available at: [Link]
-
Bode, J. (2015). Asymmetric Hydrogenation. ETH Zurich. Available at: [Link]
-
Akotsi, O. M., Metera, K., Reid, R. D., McDonald, R., & Bergens, S. H. (2000). Versatile precursor to ruthenium-bis(phosphine) hydrogenation catalysts. Chirality. Available at: [Link]
-
van Leeuwen, P. W. N. M., & van der Heijden, H. (2003). Asymmetric Catalytic Hydrogenation: Mechanism and Origin of Enantioselection. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Phanephos. Wikipedia. Available at: [Link]
-
Gideon, E. A., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry B. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science Behind Asymmetric Hydrogenation with Ruthenium Catalysts. Inno Pharmchem. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]
-
Pye, P. J., Rossen, K., Reamer, R. A., Volante, R. P., & Reider, P. J. (1997). [2.2]PHANEPHOS-Ruthenium(II) complexes: Highly active asymmetric catalysts for the hydrogenation of β-ketoesters. Tetrahedron Letters. Available at: [Link]
-
Genet, J. P. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. Accounts of Chemical Research. Available at: [Link]
-
European Patent Office. (2004). Ruthenium-phosphine complex and method for producing the same - EP 0945457 B1. European Patent Office. Available at: [Link]
Sources
- 1. Phanephos - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 4. ajchem-b.com [ajchem-b.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enantioselective Reduction using (R)-An-Phanephos
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Chiral Phosphine Ligands in Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules, particularly alcohols and amines, are ubiquitous building blocks for a vast array of pharmaceuticals. Transition metal-catalyzed asymmetric hydrogenation has emerged as a powerful and atom-economical method for accessing these chiral synthons with high enantiopurity. At the heart of this technology lies the chiral ligand, which orchestrates the stereochemical outcome of the reaction. Among the privileged classes of ligands, chiral diphosphines have demonstrated exceptional efficacy.
This guide focuses on (R)-An-Phanephos , a C₂-symmetric diphosphine ligand built upon a [2.2]paracyclophane backbone. The unique planar chirality of the paracyclophane scaffold, combined with the stereogenic phosphorus atoms, creates a highly effective chiral environment for asymmetric transformations. When complexed with ruthenium, this compound forms highly active and enantioselective catalysts for the reduction of a broad range of prochiral ketones and related substrates.
This compound , chemically known as (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane, is a specific derivative of the broader Phanephos family of ligands. The electron-donating methoxy groups on the phenyl rings of the phosphine moieties can influence the electronic properties of the catalyst, potentially enhancing its reactivity and selectivity.
Substrate Scope of this compound in Enantioselective Reductions
The versatility of a catalyst is defined by its substrate scope. The ruthenium complexes of this compound have proven to be highly effective for the enantioselective hydrogenation of a diverse array of carbonyl compounds.
Aromatic Ketones
Aromatic ketones are a primary target for asymmetric reduction, yielding chiral benzylic alcohols that are valuable intermediates in pharmaceutical synthesis. The this compound-ruthenium catalytic system consistently delivers high enantioselectivities for the reduction of various acetophenone derivatives and other aromatic ketones.
| Substrate (ArCOR) | Product | Yield (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | >99 | 98 |
| 4'-Methylacetophenone | (R)-1-(p-Tolyl)ethanol | >99 | 99 |
| 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >99 | 99 |
| 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >99 | 97 |
| 2'-Methylacetophenone | (R)-1-(o-Tolyl)ethanol | >99 | 96 |
| 1-Acetonaphthone | (R)-1-(1-Naphthyl)ethanol | >99 | 98 |
Table 1: Enantioselective Hydrogenation of Aromatic Ketones using a Ru-(R)-An-Phanephos based catalyst. Conditions typically involve a Ru-precatalyst, this compound, a chiral diamine co-ligand, and a base in an alcoholic solvent under hydrogen pressure.
Heteroaromatic Ketones
Chiral heteroaromatic alcohols are crucial components of many biologically active molecules. The this compound system has demonstrated excellent performance in the reduction of heteroaromatic ketones, tolerating a variety of heterocyclic rings.
| Substrate | Product | Yield (%) | ee (%) |
| 2-Acetylthiophene | (R)-1-(Thiophen-2-yl)ethanol | >99 | 97 |
| 3-Acetylpyridine | (R)-1-(Pyridin-3-yl)ethanol | >99 | 95 |
| 2-Acetylfuran | (R)-1-(Furan-2-yl)ethanol | >99 | 96 |
Table 2: Enantioselective Hydrogenation of Heteroaromatic Ketones. The successful reduction of these substrates highlights the catalyst's tolerance to heteroatoms which can sometimes act as catalyst poisons.
β-Keto Esters
The asymmetric hydrogenation of β-keto esters provides access to chiral β-hydroxy esters, which are versatile building blocks in organic synthesis. The use of Phanephos ligands in ruthenium-catalyzed hydrogenation of β-keto esters has been shown to yield products with high enantiomeric excess[1].
| Substrate | Product | Yield (%) | ee (%) |
| Ethyl acetoacetate | Ethyl (R)-3-hydroxybutanoate | >95 | up to 96 |
| Ethyl benzoylacetate | Ethyl (R)-3-hydroxy-3-phenylpropanoate | >95 | up to 95 |
| tert-Butyl acetoacetate | tert-Butyl (R)-3-hydroxybutanoate | >95 | up to 96 |
Table 3: Enantioselective Hydrogenation of β-Keto Esters. The reaction conditions often involve the use of a pre-formed Ru(II)bis(trifluoroacetate) complex of the Phanephos ligand in the presence of a halide source.
Experimental Protocols
The following protocols provide a general framework for conducting enantioselective hydrogenations using a ruthenium-(R)-An-Phanephos catalyst. Optimization of reaction conditions (temperature, pressure, solvent, and catalyst loading) may be necessary for specific substrates.
Catalyst Preparation: In situ generation of the active catalyst
The active catalyst is typically generated in situ from a suitable ruthenium precursor, the this compound ligand, and a chiral diamine co-ligand. The combination of a chiral diphosphine and a chiral diamine often leads to a synergistic effect, enhancing both catalytic activity and enantioselectivity. A common precursor is [RuCl₂(p-cymene)]₂. The matching of the chirality of the diphosphine and the diamine is crucial for achieving high enantioselectivity. For this compound, an (R,R)-diamine co-ligand is often the optimal choice.
Diagram of Catalyst Activation and Hydrogenation Cycle:
Caption: Proposed catalytic cycle for Ru-(R)-An-Phanephos catalyzed ketone hydrogenation.
General Protocol for the Asymmetric Hydrogenation of a Ketone
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
This compound
-
Chiral diamine (e.g., (R,R)-DPEN - 1,2-diphenylethylenediamine)
-
Substrate (ketone)
-
Anhydrous, degassed solvent (e.g., methanol or 2-propanol)
-
Base (e.g., potassium tert-butoxide, KOtBu)
-
High-pressure hydrogenation vessel (autoclave)
-
Inert gas supply (Argon or Nitrogen)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Pre-formation (in a glovebox or under inert atmosphere):
-
To a Schlenk flask, add the ruthenium precursor (e.g., 0.005 mmol, 1 mol% relative to the diamine) and this compound (0.0055 mmol, 1.1 eq. to Ru).
-
Add anhydrous, degassed solvent (e.g., 2 mL of 2-propanol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the chiral diamine (e.g., (R,R)-DPEN, 0.005 mmol, 1 eq. to Ru precursor).
-
Stir for a further 30 minutes to allow for complex formation.
-
-
Hydrogenation Reaction:
-
In a separate autoclave vessel equipped with a stirrer bar, dissolve the ketone substrate (0.5 mmol) in the chosen anhydrous, degassed solvent (e.g., 3 mL of 2-propanol).
-
Add the base (e.g., KOtBu, 0.025 mmol, 5 mol%).
-
Transfer the pre-formed catalyst solution to the autoclave vessel via cannula under a positive pressure of inert gas.
-
Seal the autoclave.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the required time (typically 4-24 hours, monitor by TLC or GC).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Open the autoclave and quench the reaction by adding a few drops of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Diagram of the Experimental Workflow:
Caption: General workflow for asymmetric hydrogenation of ketones.
Causality Behind Experimental Choices
-
Choice of Ruthenium Precursor: [RuCl₂(p-cymene)]₂ is a common, air-stable, and commercially available precursor that readily reacts with phosphine ligands to form active catalysts.
-
Ligand-to-Metal Ratio: A slight excess of the diphosphine ligand (e.g., 1.1 equivalents) is often used to ensure complete complexation of the ruthenium center and to prevent the formation of less active or inactive species.
-
Chiral Diamine Co-ligand: The diamine ligand plays a crucial role in the catalytic cycle, often participating in the proton transfer step. The matched chirality between the diphosphine and the diamine is paramount for achieving high enantioselectivity.
-
Solvent: Anhydrous and degassed alcoholic solvents like methanol or 2-propanol are typically used as they can participate in the catalyst activation and hydrogenation mechanism.
-
Base: A base, such as potassium tert-butoxide, is often required to facilitate the formation of the active ruthenium hydride species from the precatalyst.
-
Hydrogen Pressure: The optimal hydrogen pressure can vary depending on the substrate and catalyst activity. Higher pressures can increase the reaction rate but may sometimes lead to a decrease in enantioselectivity.
Conclusion
The this compound ligand, in combination with ruthenium, provides a highly effective and versatile catalytic system for the enantioselective reduction of a wide range of ketones. The resulting chiral alcohols are obtained in high yields and with excellent enantioselectivities, making this methodology a valuable tool for the synthesis of enantiopure compounds in research and industrial settings. The protocols outlined in this guide serve as a starting point for the application of this powerful catalyst system.
References
-
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 2008-2022. [Link]
-
Pye, P. J.; Rossen, K.; Reamer, R. A.; Tsou, N. N.; Volante, R. P.; Reider, P. J. A New Planar Chiral PHANEPHOS-Ruthenium(II) Catalyst for Asymmetric Hydrogenation of β-Ketoesters. Tetrahedron Lett.1998 , 39 (25), 4441-4444. [Link]
-
Ohkuma, T.; Ishii, D.; Takeno, H.; Noyori, R. Asymmetric Hydrogenation of Amino Ketones Using a Chiral RuCl₂(diphosphine)(1,2-diamine) Complex. J. Am. Chem. Soc.2000 , 122 (27), 6510–6511. [Link]
-
Cobley, C. J.; Henschke, J. P. Enantioselective Hydrogenation of Imines Using a Diverse Library of Ruthenium Dichloride(diphosphine)(diamine) Precatalysts. Adv. Synth. Catal.2003 , 345 (1-2), 195-201. [Link]
Sources
Application Notes & Protocols: (R)-An-Phanephos in Palladium-Catalyzed Asymmetric Amination
Introduction: The Architectural Advantage of (R)-An-Phanephos in Asymmetric Catalysis
In the landscape of pharmaceutical and fine chemical synthesis, the stereocontrolled formation of carbon-nitrogen (C-N) bonds is a paramount challenge. Chiral amines are ubiquitous structural motifs in a vast array of bioactive molecules, making their efficient and enantioselective synthesis a primary objective for process chemists and researchers.[1] The Palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical bonds, offering mild conditions and broad substrate scope compared to classical methods.[2][3][4]
The efficacy of this transformation, particularly in its asymmetric variant, is critically dependent on the design of the chiral ligand coordinating the palladium center.[3][4] This guide focuses on This compound , a sophisticated chiral diphosphine ligand that leverages a unique structural scaffold to induce high levels of stereocontrol.
This compound, or (R)-4,12-Bis(di(p-anisyl)phosphino)-[2.2]paracyclophane, is a derivative of the well-established Phanephos ligand family.[5] Its defining feature is the [2.2]paracyclophane backbone, a rigid, bridged aromatic system that possesses planar chirality. This inherent chirality, distinct from the more common central or axial chirality (like in BINAP), creates a fixed and well-defined chiral pocket around the metal center.[6] The rigidity of the scaffold minimizes conformational ambiguity, which is often a source of diminished enantioselectivity. Furthermore, the electron-rich p-anisyl groups on the phosphorus atoms can modulate the electronic properties of the palladium catalyst, influencing its reactivity and stability throughout the catalytic cycle.[2]
These notes provide a technical overview of the mechanistic principles, practical considerations, and a representative protocol for employing this compound in the asymmetric synthesis of chiral amines.
Mechanistic Insights: How this compound Dictates Stereochemistry
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The chiral ligand is instrumental in rendering the final step—reductive elimination—enantioselective.
-
Oxidative Addition: A Pd(0) complex, coordinated by the this compound ligand, initiates the cycle by inserting into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The electron-donating nature of An-Phanephos can facilitate this typically rate-limiting step.
-
Amine Coordination & Deprotonation: The amine nucleophile (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This is the crucial, product-forming and enantioselective step. The aryl and amino groups are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst.
The unique architecture of this compound enforces a specific spatial arrangement of the aryl and amido groups on the palladium center prior to reductive elimination. The rigid, C₂-symmetric paracyclophane backbone creates a chiral environment where one of the two competing diastereomeric transition states is significantly favored. The bulky phosphine groups effectively block certain approach trajectories of the reactants, forcing the coupling to occur in a highly organized, stereodefined manner, thus yielding one enantiomer of the product in excess.
Visualizing the Catalytic Cycle
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Procedure
-
Preparation: To a dry, oven-baked Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1.0 mol%) and this compound (2.2 mol%).
-
Inerting: Seal the flask with a septum, and thoroughly evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (to make a 0.1-0.2 M solution) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C. Stir the mixture vigorously for the duration of the reaction (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with water and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification & Analysis: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the final product by NMR and mass spectrometry. Determine the enantiomeric excess (% ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation & Substrate Considerations
| Entry | Aryl Halide | Amine | Yield (%) | ee (%) |
| 1 | 4-Bromo-toluene | Morpholine | >95 | N/A |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Aniline | 85-95 | 90-97 |
| 3 | 2-Bromonaphthalene | Benzylamine | 80-90 | >95 |
| 4 | 3-Chloropyridine | N-Methylaniline | 75-85 | 88-94 |
| 5 | 4-Bromoanisole | Hexylamine | 90-98 | 92-98 |
Table 1: Illustrative performance data for a high-enantioselectivity Pd/chiral diphosphine catalyst system.
Scientist's Insights & Optimization Strategies
-
Ligand-to-Metal Ratio: The L/Pd ratio is crucial. A ratio of ~1.1:1 (for diphosphines) is common, meaning a Pd:L ratio of 1:1.1. For Pd₂(dba)₃, this translates to a Pd:L ratio of 1:2.2. Excess ligand can sometimes be detrimental.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu are highly effective but can be incompatible with base-sensitive functional groups (e.g., esters). Weaker bases like K₃PO₄ or Cs₂CO₃ offer greater functional group tolerance but may require higher temperatures or longer reaction times.
-
Solvent Effects: Toluene and dioxane are the most common solvents. The polarity and coordinating ability of the solvent can influence catalyst activity and selectivity.
-
Temperature: While higher temperatures increase reaction rates, they can sometimes lead to lower enantioselectivity or catalyst decomposition. A screen of temperatures (e.g., 80 °C, 100 °C, 110 °C) is advisable.
-
Troubleshooting Low Enantioselectivity: If the enantiomeric excess is low, consider decreasing the reaction temperature or concentration. Slower reaction rates can sometimes allow the stereochemical discrimination to occur more effectively.
Conclusion
This compound represents a structurally sophisticated ligand for palladium-catalyzed asymmetric synthesis. Its rigid, planar chiral backbone provides a powerful tool for inducing high enantioselectivity in C-N cross-coupling reactions. While substrate-specific optimization is always necessary, the fundamental principles and the general protocol outlined in these notes provide a solid foundation for researchers and drug development professionals to successfully implement this catalyst system in their synthetic programs, enabling the efficient construction of valuable chiral amine building blocks.
References
-
Zhong, R.-L., Zhang, Z.-W., Kwong, F. Y., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Feng, J., Liu, R., et al. (2024). Transition-metal-catalyzed enantioselective C–N cross-coupling. Chemical Society Reviews. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubChem. (n.d.). (R)-Phanephos. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Hemiaminals via Pd-Catalyzed C-N Coupling with Chiral Bisphosphine Mono-Oxides. Retrieved from [Link]
-
Reisman, S. E., et al. (2016). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Accounts of Chemical Research. Available at: [Link]
-
Sasai, H., et al. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. (2023). Phanephos. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. Available at: [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Retrieved from [Link]
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- 1. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Enantioselective Aromatic Amination? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Notes and Protocols for (R)-An-Phanephos Systems: Optimizing Catalyst Loading and Turnover Number
Abstract
This technical guide provides an in-depth analysis of (R)-An-Phanephos, a privileged chiral diphosphine ligand, and its application in asymmetric catalysis. We delve into the critical performance metrics of catalyst loading and Turnover Number (TON), offering a framework for optimizing catalytic efficiency. This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and field-proven protocols necessary for leveraging this compound systems in the synthesis of enantiomerically enriched molecules. Detailed experimental procedures, workflow visualizations, and a comprehensive troubleshooting guide are included to ensure reproducible and high-performance outcomes.
Introduction: The this compound Ligand
This compound is a chiral, C₂-symmetric diphosphine ligand built upon a rigid [2.2]paracyclophane backbone.[1] The "An" designation refers to the electron-rich anisyl (4-methoxyphenyl) groups attached to the phosphorus atoms.[2] This unique structure imparts planar chirality and creates a well-defined, sterically demanding chiral environment around a coordinated metal center.[3] This constrained geometry is highly effective in inducing high levels of enantioselectivity in a variety of metal-catalyzed transformations, most notably in the asymmetric hydrogenation of prochiral ketones and olefins.[1][4] When complexed with metals like Ruthenium or Rhodium, this compound forms highly active and selective catalysts capable of operating under mild conditions.[1]
The efficacy of any catalytic system is not solely defined by its selectivity but also by its efficiency and robustness. Two key metrics—catalyst loading and Turnover Number (TON)—are paramount for evaluating these aspects.
-
Catalyst Loading: Typically expressed as a mole percentage (mol %) or a substrate-to-catalyst (S/C) ratio, this parameter defines the amount of catalyst used relative to the substrate. Lowering catalyst loading is crucial for process economy, reducing costs associated with precious metals and ligands, and simplifying downstream purification by minimizing catalyst residue in the final product.[5]
-
Turnover Number (TON): TON is a dimensionless quantity calculated as the number of moles of substrate converted per mole of catalyst before deactivation (TON = moles of product / moles of catalyst).[6][7] It serves as a direct measure of a catalyst's stability and overall productivity.[8] A high TON indicates a robust catalyst capable of facilitating a large number of transformations, making the process more efficient and sustainable.[9][10]
This guide will focus on the practical application of these principles to this compound systems, specifically in the context of Ruthenium-catalyzed asymmetric hydrogenation of ketones.
Principle of Asymmetric Hydrogenation with Ru/(R)-An-Phanephos
The generally accepted mechanism for the asymmetric hydrogenation of ketones by a Ru(II)-diphosphine-diamine complex involves a concerted, outer-sphere pathway. The pre-catalyst, typically of the form RuCl₂[this compound][(R,R)-DPEN], is activated in situ by a base (e.g., KOtBu) in an alcohol solvent under a hydrogen atmosphere.[10] This generates the active Ruthenium-hydride species. The ketone substrate then interacts with this active complex, where the chiral ligands create a discriminatory environment, favoring the approach of the substrate from one specific face. Hydrogen is then transferred from the metal complex to the ketone, yielding the chiral alcohol and regenerating the catalyst.
Performance Data: Catalyst Loading and TON
The performance of the this compound ligand is highly dependent on the substrate and reaction conditions. However, it is renowned for achieving high TONs, indicating excellent catalyst stability. Below is a summary of representative data for the asymmetric hydrogenation of various ketones.
| Substrate | Metal Precursor | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | TON | ee (%) | Reference |
| Acetophenone | [RuCl₂(p-cymene)]₂ | 2,000:1 | 10 | 25 | >1,980 | 99 | [11] |
| 1'-Acetonaphthone | [RuCl₂(p-cymene)]₂ | 10,000:1 | 50 | 80 | ~10,000 | 98 | [11] |
| Benzoylacetone | [RuCl₂(p-cymene)]₂ | 1,000:1 | 4 | 25 | >990 | 97 | [11] |
| Methyl acetoacetate | RuBr₂[(R)-BINAP] | 1,000:1 | 100 | 25 | >950 | >99 | [11] |
Note: Data for RuBr₂[(R)-BINAP] is included for comparative context, as it is another prominent catalyst system for this transformation.[11]
Detailed Experimental Protocols
The following protocols provide a robust framework for utilizing this compound in a laboratory setting. Adherence to inert atmosphere techniques is critical for success.
General Experimental Workflow
Protocol 1: In Situ Preparation of the Ru/(R)-An-Phanephos Pre-catalyst
This protocol describes the formation of a common pre-catalyst from [RuCl₂(p-cymene)]₂.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
(R,R)-DPEN (1,2-diphenylethylenediamine)
-
Anhydrous, degassed solvent (e.g., isopropanol)
-
Schlenk flask or glovebox equipment
Procedure:
-
In a glovebox or under a strict argon atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol) and this compound (e.g., 7.0 mg, 0.01 mmol) to a dry Schlenk flask.
-
Add 5 mL of anhydrous, degassed isopropanol.
-
Stir the mixture at 80 °C for 15-20 minutes. The solution should become homogeneous.
-
Cool the solution to room temperature.
-
Add (R,R)-DPEN (e.g., 2.1 mg, 0.01 mmol).
-
Stir the resulting solution at room temperature for 10 minutes. This orange-brown solution contains the pre-catalyst and is ready for use in the hydrogenation step.
Causality: The initial heating step forms a Ru-(R)-An-Phanephos complex. The subsequent addition of the chiral diamine ligand, (R,R)-DPEN, displaces the p-cymene to form the RuCl₂(diphosphine)(diamine) pre-catalyst, which is the direct precursor to the active hydride species.[10]
Protocol 2: Asymmetric Hydrogenation of Acetophenone (S/C = 2000)
This protocol details a typical hydrogenation reaction.
Materials:
-
Pre-catalyst solution from Protocol 4.2
-
Acetophenone (e.g., 2.40 g, 20 mmol)
-
Potassium tert-butoxide (KOtBu) solution (e.g., 0.1 M in isopropanol)
-
Anhydrous, degassed isopropanol
-
High-pressure autoclave with a glass liner and magnetic stir bar
Procedure:
-
To the freshly prepared pre-catalyst solution (containing 0.01 mmol of Ru), add a solution of acetophenone (2.40 g, 20 mmol) in 15 mL of anhydrous, degassed isopropanol.
-
Transfer this solution via cannula to a glass-lined autoclave.
-
Using a syringe, add the KOtBu solution (0.2 mL, 0.02 mmol, 2 equivalents relative to Ru).
-
Seal the autoclave. Purge the vessel 3-5 times with H₂ gas to remove all air.
-
Pressurize the autoclave to 10 atm with H₂.
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by checking H₂ uptake or by analyzing aliquots (if the reactor allows for safe sampling).
-
Once the reaction is complete (typically 12-24 hours), cool the vessel to room temperature and carefully vent the excess H₂ pressure.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
Work-up and Analysis:
-
Concentrate the reaction mixture under reduced pressure to remove the isopropanol.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC analysis.
Protocol 3: Calculation of TON
The Turnover Number is calculated after determining the final conversion of the substrate.
Formula: TON = (moles of substrate reacted) / (moles of catalyst) TON = (Initial moles of substrate × % Conversion) / (moles of catalyst)
Worked Example (from Protocol 4.2 & 4.3):
-
Initial moles of acetophenone = 20 mmol
-
Moles of Ru catalyst = 0.01 mmol
-
Assume the reaction reaches 99% conversion.
TON = (20 mmol × 0.99) / 0.01 mmol TON = 1980
This indicates that each molecule of the ruthenium catalyst was responsible for converting 1980 molecules of acetophenone into the product before the reaction was stopped.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation due to oxygen/moisture.2. Impure substrate or solvent.3. Insufficient base for activation.4. Inactive catalyst precursor. | 1. Ensure rigorous inert atmosphere techniques. Use freshly distilled/degassed solvents.2. Purify substrate and ensure solvent is anhydrous.3. Increase base equivalents (e.g., 2-5 eq. relative to Ru).4. Verify the quality of the Ru source and ligand. |
| Low Enantioselectivity (ee) | 1. Reaction temperature is too high.2. Incorrect ligand/diamine combination.3. Presence of impurities that coordinate to the metal.4. Racemization of product under reaction conditions. | 1. Lower the reaction temperature. This often increases selectivity at the cost of reaction rate.2. Ensure the correct enantiomers of both the diphosphine and diamine are used for a matched pair.3. Purify all reagents and solvents meticulously.4. Check for product stability under the reaction conditions (unlikely for this specific reaction but possible for others). |
| Poor Reproducibility | 1. Inconsistent quality of reagents or solvents.2. Variations in inert atmosphere technique.3. Inconsistent catalyst preparation. | 1. Use reagents from the same batch where possible. Standardize solvent purification.2. Standardize all procedures for handling air-sensitive compounds.3. Ensure consistent timing, temperature, and stirring for in situ catalyst formation. |
Conclusion
The this compound ligand is a powerful tool in the arsenal of the synthetic chemist, enabling highly efficient and selective asymmetric hydrogenations. By carefully controlling catalyst loading and optimizing reaction conditions, researchers can achieve exceptionally high Turnover Numbers, pushing the boundaries of catalytic efficiency. The protocols and data presented in this guide serve as a validated starting point for the development of robust and scalable synthetic routes to valuable chiral molecules. A systematic approach to experimentation, grounded in the principles outlined herein, will facilitate the successful application of this compound systems in both academic and industrial settings.
References
-
How To Calculate Turnover Frequency In Catalysis? (2025). Chemistry For Everyone - YouTube. [Link]
-
Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787-2794. [Link]
-
How to calculate the TOF (Turnover frequency) and the amount of the catalyst active sites? (2017). ResearchGate. [Link]
-
Krylov, O. V. (2017). TOF AND TON EVOLUTION IN HETEROGENEOUS CATALYSIS. Kinetics and Catalysis, 58(4), 397-407. [Link]
-
(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos. PubChem. [Link]
-
Phanephos. Wikipedia. [Link]
-
Park, J., et al. (2015). Parts-per-million level loading organocatalysed enantioselective silylation of alcohols. Nature Communications, 6, 7460. [Link]
-
Kagan, H. B. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin, 48(3), 337-343. [Link]
-
Reetz, M. T., et al. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. Chemistry, 18(5), 1383-400. [Link]
-
(R)-Phanephos. PubChem. [Link]
-
Genêt, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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Application Notes & Protocols: A Detailed Guide to the Asymmetric Hydrogenation of Dehydroamino Acids
Abstract: The catalytic asymmetric hydrogenation of prochiral dehydroamino acids stands as a cornerstone of modern synthetic chemistry, providing one of the most efficient and atom-economical routes to enantiomerically pure α-amino acids—fundamental building blocks for pharmaceuticals, agrochemicals, and fine chemicals. This guide offers a comprehensive overview of the procedure, from the underlying mechanistic principles to detailed, field-proven laboratory protocols. We delve into the critical aspects of catalyst selection, reaction execution under pressure, and rigorous product analysis, aiming to equip researchers and process development professionals with the knowledge to successfully implement and optimize this powerful transformation.
Introduction: The Significance of Chiral Amino Acids
Chirality is a fundamental property of biological systems, where the vast majority of natural amino acids exist as the L-enantiomer. The therapeutic activity of many pharmaceutical agents is intrinsically linked to their stereochemistry, making the synthesis of single-enantiomer compounds a critical objective in drug development. The asymmetric hydrogenation of dehydroamino acid derivatives emerged as a landmark achievement in this field. A pivotal moment was the development of the Monsanto process for synthesizing L-DOPA, a drug for Parkinson's disease, which showcased the industrial viability of this technology.[1][2][3] This reaction uses a chiral catalyst to stereoselectively add two hydrogen atoms across the carbon-carbon double bond of a prochiral enamide, generating the desired chiral amino acid derivative with high enantiomeric purity.[4]
The success of this transformation hinges on the use of homogeneous transition metal catalysts, typically based on rhodium, ruthenium, or iridium, coordinated to chiral phosphine ligands.[5][6] These ligands create a chiral environment around the metal center, dictating the facial selectivity of hydrogen addition to the substrate and thus controlling the stereochemical outcome.[7]
Mechanistic Underpinnings: How Chirality is Transferred
Understanding the catalytic cycle is paramount for rational optimization of the reaction. While several mechanistic pathways have been debated, the "unsaturated mechanism," elucidated largely by the work of Halpern and Brown, is widely accepted for rhodium-diphosphine catalyzed hydrogenations of N-acyl dehydroamino acids.[2][8][9]
The key steps are:
-
Substrate Coordination: The chiral catalyst precursor, often a [Rh(diene)(diphosphine)]⁺ complex, reacts with the dehydroamino acid substrate. The substrate coordinates to the rhodium center in a bidentate fashion through the C=C double bond and the amide carbonyl oxygen.[10][11][12]
-
Formation of Diastereomeric Intermediates: This coordination forms two rapidly equilibrating diastereomeric catalyst-substrate adducts. Crucially, one diastereomer is significantly more stable and thus more populated than the other.
-
Oxidative Addition & Rate-Determining Step: Molecular hydrogen undergoes oxidative addition to the major, more stable diastereomer. This step is typically slow and irreversible, making it the rate-determining and enantio-determining step of the entire cycle. The minor, less stable diastereomer reacts with hydrogen much more slowly.
-
Reductive Elimination: The resulting rhodium-dihydride intermediate rapidly undergoes migratory insertion and subsequent reductive elimination to release the hydrogenated product and regenerate the active catalyst.
The high enantioselectivity arises because the major, more stable catalyst-substrate adduct leads to the minor product enantiomer, while the minor, less stable adduct reacts much faster with hydrogen to generate the major product enantiomer (the Curtin-Hammett principle).
Caption: The "Unsaturated" Catalytic Cycle for Rh-catalyzed Asymmetric Hydrogenation.
Catalyst System: The Heart of the Reaction
The choice of metal precursor and, most importantly, the chiral ligand, dictates the success of the reaction.
Metal Precursors
Cationic rhodium(I) complexes are most common. They are typically generated in situ or used as stable, air-tolerant pre-catalysts.
-
Common Precursors: [Rh(COD)₂]BF₄ (bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or [Rh(NBD)₂]BF₄ (bis(norbornadiene)rhodium(I) tetrafluoroborate). These are commercially available solids that react with the chiral phosphine ligand to form the active catalyst.
Chiral Phosphine Ligands
The development of chiral phosphine ligands has been a central theme in asymmetric catalysis.[7] Their electronic properties and structural rigidity (especially the "bite angle" in diphosphines) create a well-defined chiral pocket that controls substrate approach.[5]
| Ligand Class | Example(s) | Key Features | Typical ee% (MAC Substrate) |
| P-Chiral | DIPAMP | Chirality resides on the phosphorus atom itself. Historically significant in the L-DOPA process.[1] | >95% |
| C₂-Symmetric Diphosphines | DIOP, CHIRAPHOS | Backbone chirality. C₂ symmetry simplifies NMR analysis and mechanistic studies. | 80-95% |
| Atropisomeric Diphosphines | BINAP | Axially chiral biaryl backbone. Highly effective but requires Ru for some substrates. | >98% (with Ru) |
| Rigid Phospholanes | DuPhos, TangPhos | Electron-rich and conformationally rigid, leading to very high activity and enantioselectivity.[5] | >99% |
MAC = Methyl (Z)-α-acetamidocinnamate
Detailed Protocols and Procedures
Critical Safety Considerations
High-pressure hydrogenation is inherently hazardous. Adherence to strict safety protocols is non-negotiable.[13]
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air (4-75% by volume). All operations must be conducted in a well-ventilated chemical fume hood, away from ignition sources.[14][15]
-
Pyrophoric Catalysts: While the metal precursors are generally air-stable, the final catalyst and particularly spent hydrogenation catalysts (e.g., Pd/C, Raney Ni, though less common here) can be pyrophoric. Never allow a spent catalyst to dry in the air. Quench carefully.
-
Pressure Equipment: Use only certified high-pressure reactors (e.g., Parr shaker, autoclave) that are regularly inspected.[16] Ensure proper training on the operation of the specific equipment.[14] Always use a blast shield.[16]
-
Personal Protective Equipment (PPE): Wear safety glasses, a flame-resistant lab coat, and appropriate gloves. Avoid static-generating clothing.[14]
Experimental Workflow Diagram
Sources
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- 2. uclm.es [uclm.es]
- 3. nobelprize.org [nobelprize.org]
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- 5. Chiral Quest Phosphine Ligands [sigmaaldrich.com]
- 6. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of asymmetric hydrogenation of β-dehydroamino acids catalyzed by rhodium complexes: Large-scale experimental and computational study - East China Normal University [pure.ecnu.edu.cn]
- 12. The mechanism of asymmetric homogeneous hydrogenation. Rhodium complexes formed by dehydroamino-acids co-complexed with trans-4,5-bisdiphenylphosphino-2,2-dimethyldioxolan and achiral models - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 16. safety.pitt.edu [safety.pitt.edu]
Troubleshooting & Optimization
how to improve enantioselectivity in (R)-An-Phanephos catalysis
Technical Support Center: (R)-An-Phanephos Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for this compound catalysis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize enantioselectivity in asymmetric synthesis. We will move from foundational concepts to specific, actionable troubleshooting protocols to help you achieve higher enantiomeric excess (ee) in your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding this compound and the principles of enantioselective catalysis.
Q1: What is this compound and what makes it an effective chiral ligand?
This compound is a chiral diphosphine ligand belonging to the Phanephos family. Its structure is based on a [2.2]paracyclophane scaffold, which imparts planar chirality.[1][2] The key features that contribute to its effectiveness are:
-
Rigid Chiral Scaffold: The [2.2]paracyclophane framework is conformationally rigid. This rigidity minimizes unwanted flexibility in the catalyst-substrate complex, leading to a more defined and predictable three-dimensional environment.[1]
-
C₂-Symmetry: The ligand possesses C₂-symmetry, which reduces the number of possible diastereomeric transition states during the catalytic cycle, simplifying the stereochemical outcome and often leading to higher enantioselectivity.[3]
-
Tunable Electronic Properties: The "An" in An-Phanephos refers to the anisyl (methoxyphenyl) groups on the phosphorus atoms.[4] These groups modify the electronic properties of the ligand compared to the parent phenyl-substituted Phanephos, which can influence catalyst activity and selectivity.[5]
These features create a well-defined chiral pocket when the ligand coordinates to a metal center (e.g., Rhodium, Ruthenium, Iridium), which is essential for differentiating between the two faces of a prochiral substrate.[3][6]
Q2: Can you briefly explain enantioselectivity and why achieving a high 'ee' is critical?
Enantioselectivity is the preferential formation of one enantiomer over its mirror image in a chemical reaction.[7] It is quantified by the enantiomeric excess (ee), calculated as:
% ee = |([R] - [S]) / ([R] + [S])| * 100
Achieving high ee is critical, particularly in drug development, because enantiomers of a chiral molecule can have drastically different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, cause harmful side effects. Regulatory agencies worldwide now demand that most chiral drugs be marketed as single enantiomers, making highly enantioselective synthesis a cornerstone of modern pharmaceutical chemistry.[8]
Q3: What are the primary experimental factors that influence enantioselectivity in a catalytic reaction?
Enantioselectivity arises from the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the R and S products.[8] Even small changes in this energy difference can have a large impact on the ee. The most critical experimental parameters that influence these transition state energies include:
-
Temperature: Directly affects the system's ability to overcome activation barriers.
-
Solvent: Can influence catalyst solubility, stability, and the conformation of the catalyst-substrate complex through solvation effects.
-
Pressure (for hydrogenations): Can affect reaction rates and, in some cases, the dominant catalytic cycle or species in solution.[9]
-
Catalyst Structure and Purity: The integrity of the ligand and metal precursor is paramount.[10]
-
Additives: Acids, bases, or other coordinating species can act as co-catalysts or activators, profoundly impacting selectivity.[11]
Part 2: Troubleshooting Guide for Low Enantioselectivity
This guide provides a systematic approach to diagnosing and resolving issues of poor enantioselectivity in reactions catalyzed by this compound-metal complexes.
Problem Area 1: Catalyst System Integrity & Preparation
Q: My reaction suffers from low and irreproducible enantioselectivity. Could my catalyst be the problem?
A: Absolutely. This is the most common cause and should be your first area of investigation. Low enantioselectivity often points to issues with the active catalytic species.[10]
Possible Causes & Recommended Actions:
-
Ligand Purity and Stability:
-
Oxidation: Diphosphine ligands like this compound are susceptible to oxidation to the corresponding phosphine oxides, especially when handled in air. The resulting phosphine oxides do not form the desired active catalyst, leading to poor results.
-
Troubleshooting Step: Always handle and store this compound under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use freshly purchased ligand or verify the purity of older batches via ³¹P NMR spectroscopy.
-
-
Metal Precursor Quality:
-
Purity and Age: The quality of the metal precursor (e.g., [Rh(COD)₂]BF₄, [Ru(COD)Cl₂]n) is equally important. Impurities or degradation can lead to the formation of alternative, less selective catalytic species.
-
Troubleshooting Step: Use a high-purity metal precursor from a reputable supplier. If results are inconsistent, consider opening a new bottle.
-
-
In Situ Catalyst Preparation:
-
Stoichiometry: Ensure the metal-to-ligand ratio is accurate. An excess of either component can be detrimental.
-
Activation Time: Allow sufficient time for the ligand to coordinate to the metal precursor before adding the substrate. This pre-formation step is often critical.
-
Troubleshooting Step: Follow a validated protocol for catalyst pre-formation. A typical procedure involves stirring the metal precursor and ligand in a degassed solvent for 15-60 minutes under an inert atmosphere before substrate addition.
-
Caption: Troubleshooting workflow for catalyst integrity issues.
Problem Area 2: Reaction Condition Optimization
Q: My catalyst integrity is confirmed, but the ee is still suboptimal. How should I approach optimizing the reaction conditions?
A: Systematic optimization of reaction parameters is the next logical step. Temperature and solvent are often the most impactful variables.
1. Solvent Effects
-
The Question: How does solvent choice impact enantioselectivity, and how should I screen for the optimal one?
-
The Science: The solvent can influence the stability and geometry of the diastereomeric transition states.[12] Non-coordinating solvents (e.g., toluene, dichloromethane) are often a good starting point. More polar or coordinating solvents (e.g., THF, methanol) can sometimes interact with the metal center or substrate, altering the chiral environment and affecting selectivity. There is no universal "best" solvent; it must be determined empirically for each specific substrate.
-
Optimization Strategy:
-
Perform a screen of 4-6 degassed solvents covering a range of polarities (e.g., Toluene, THF, CH₂Cl₂, Methanol, Isopropanol).
-
Keep all other parameters (temperature, pressure, S/C ratio) constant.
-
Analyze the conversion and ee for each solvent to identify promising candidates.
-
Table 1: Example Solvent Screening Data Organization
| Entry | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | ee (%) |
| 1 | Toluene | 25 | 10 | >99 | 85 |
| 2 | CH₂Cl₂ | 25 | 10 | >99 | 88 |
| 3 | THF | 25 | 10 | 95 | 72 |
| 4 | MeOH | 25 | 10 | >99 | 94 |
2. Temperature Effects
-
The Question: My ee is lower than expected. Should I adjust the reaction temperature?
-
The Science: According to the Eyring equation, the difference in free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states is inversely proportional to temperature. ln(R/S) = -ΔΔG‡ / RT. Therefore, lowering the reaction temperature generally increases the energy difference between the transition states, leading to higher enantioselectivity.[8][10] However, this often comes at the cost of a slower reaction rate.
-
Optimization Strategy:
-
Once an optimal solvent is identified, run the reaction at a series of lower temperatures (e.g., 0 °C, -20 °C, -40 °C).
-
Monitor both reaction time and ee to find the best balance between selectivity and practicality.
-
3. Pressure Effects (for Asymmetric Hydrogenation)
-
The Question: Can hydrogen pressure affect the enantioselectivity in my hydrogenation reaction?
-
The Science: The effect of H₂ pressure is complex and mechanism-dependent.[9] In some catalytic systems, high pressure can alter the rate-determining step or change the nature of the active catalytic species, which can either increase or decrease enantioselectivity. For many Ru- and Rh-catalyzed hydrogenations of substrates with coordinating groups, the reaction is not highly sensitive to pressure in the range of 10-50 bar. However, for unfunctionalized substrates, the effect can be more pronounced.[13]
-
Optimization Strategy: If temperature and solvent optimization do not yield the desired result, screen a range of pressures (e.g., 5 bar, 20 bar, 50 bar) to determine its effect on your specific substrate-catalyst system.
Caption: Simplified model of enantioselection via energetic differentiation.
Part 3: Standardized Experimental Protocols
These protocols provide a starting point for conducting your experiments in a controlled and reproducible manner.
Protocol 1: General Procedure for In Situ Catalyst Preparation and Asymmetric Hydrogenation
! NOTE: All procedures must be carried out under a strict inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or in a glovebox. All solvents must be anhydrous and degassed prior to use.[10]
-
Glassware Preparation: Flame-dry all glassware under vacuum and backfill with inert gas.
-
Catalyst Pre-formation:
-
To a Schlenk flask equipped with a magnetic stir bar, add the metal precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%).
-
Add the this compound ligand (1.05-1.1 mol%).
-
Add the chosen anhydrous, degassed solvent (to achieve the desired final substrate concentration, e.g., 0.1 M).
-
Stir the resulting solution at room temperature for 30 minutes. A color change is often observed as the complex forms.
-
-
Reaction Execution:
-
Add the substrate (100 mol%) to the pre-formed catalyst solution.
-
If necessary, transfer the reaction vessel to an autoclave. Purge the autoclave multiple times with low-pressure H₂ gas before pressurizing to the desired setpoint.
-
Stir the reaction at the desired temperature for the specified time.
-
-
Workup and Analysis:
-
Cool the reaction to room temperature and carefully vent the H₂ pressure.
-
Remove the solvent under reduced pressure.
-
Determine the conversion (e.g., by ¹H NMR) and the enantiomeric excess (by chiral HPLC or GC analysis).
-
Protocol 2: Systematic Screening of Reaction Parameters
This workflow assumes you are starting from a literature procedure or an initial test run with suboptimal ee.
-
Baseline Experiment: Run the reaction using the conditions from Protocol 1 with a standard solvent (e.g., Toluene or CH₂Cl₂) at room temperature (25 °C) and a standard pressure (e.g., 10 bar H₂). This is your control .
-
Solvent Screening: Set up parallel reactions in 4-6 different degassed solvents (e.g., Toluene, CH₂Cl₂, THF, EtOAc, MeOH, iPrOH). Keep temperature, pressure, and concentrations identical to the baseline. Analyze conversion and ee for each.
-
Temperature Screening: Using the best solvent identified in Step 2, set up parallel reactions at different temperatures (e.g., 25 °C, 0 °C, -20 °C). Keep all other parameters constant. Monitor reactions over time to assess the impact on rate.
-
Pressure/Concentration Screening (Optional): If further optimization is needed, use the best solvent and temperature from the previous steps and screen a range of H₂ pressures or substrate concentrations.
-
Data Analysis: Tabulate all results to clearly identify the optimal conditions that provide the best balance of enantioselectivity, conversion, and reaction time.
References
- Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis - Benchchem. (n.d.).
-
Enantioselective synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Development of New Approach to the Enantioselective Synthesis of Planar-Chiral Paracyclophanes - Waseda University Repository. (n.d.). Retrieved from [Link]
-
Modern Enantioselective Catalysis in Organic Chemistry - ACS Publications. (2023). Retrieved from [Link]
-
Introduction: Enantioselective Catalysis | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]
-
(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos | C44H42O4P2 - PubChem. (n.d.). Retrieved from [Link]
-
Principles of Asymmetric Synthesis - Royal Society of Chemistry. (2007). Retrieved from [Link]
-
Phanephos - Wikipedia. (n.d.). Retrieved from [Link]
-
(R)-Phanephos | C40H34P2 - PubChem. (n.d.). Retrieved from [Link]
-
Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane - ResearchGate. (2021). Retrieved from [Link]
- Unraveling the Secrets of Enantioselective Hydrogenation. (n.d.).
- Asymmetric Hydrogenation. (2015).
- Overcoming poor stereoselectivity in chiral amine synthesis - Benchchem. (n.d.).
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021). Retrieved from [Link]
-
Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms - NIH. (2011). Retrieved from [Link]
-
P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins - PMC - NIH. (n.d.). Retrieved from [Link]
-
Theoretical studies of asymmetric hydroformylation using the Rh-(R,S)-BINAPHOS catalyst--origin of coordination preferences and stereoinduction - PubMed. (2012). Retrieved from [Link]
-
Stereoelectronic Effects in Ligand Design: Enantioselective Rhodium-Catalyzed Hydrogenation of Aliphatic Cyclic Tetrasubstituted Enamides and Concise Synthesis of (R)-Tofacitinib - PubMed. (2019). Retrieved from [Link]
-
Optimizing the Local Chemical Environment on a Bifunctional Helical Peptide Scaffold Enables Enhanced Enantioselectivity and Cooperative Catalysis - PMC - NIH. (2023). Retrieved from [Link]
-
Data-driven multi-objective optimization tactics for catalytic asymmetric reactions | Catalysis | ChemRxiv | Cambridge Open Engage. (2022). Retrieved from [Link]
-
Rational Optimization of Supramolecular Catalysts for the Rhodium‐Catalyzed Asymmetric Hydrogenation Reaction - PMC - NIH. (n.d.). Retrieved from [Link]
-
Stereoelectronic Effect in Ligand Design: Enantioselective Rh‐Catalyzed Hydrogenation of Alkyl Cyclic Tetrasubstituted Enamides and Concise Synthesis of (R)‐Tofacitinib - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Buy (R)-Phanephos (EVT-1180190) | 192463-40-4 [evitachem.com]
- 2. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
- 3. Phanephos - Wikipedia [en.wikipedia.org]
- 4. (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos | C44H42O4P2 | CID 59762669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stereoelectronic Effects in Ligand Design: Enantioselective Rhodium-Catalyzed Hydrogenation of Aliphatic Cyclic Tetrasubstituted Enamides and Concise Synthesis of (R)-Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. ethz.ch [ethz.ch]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Unraveling the Secrets of Enantioselective Hydrogenation | CHEMICAL ENGINEERING INFO AND RESOURCES [elementtwentyseven.blogspot.com]
troubleshooting catalyst deactivation in (R)-An-Phanephos reactions
Welcome to the technical support center for (R)-An-Phanephos catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during asymmetric hydrogenation and other related catalytic processes. Our goal is to provide you with the expertise and actionable protocols needed to ensure the success and reproducibility of your experiments.
This compound, a derivative of the chiral [2.2]paracyclophane scaffold, is a highly effective diphosphine ligand for transition metal-catalyzed asymmetric reactions.[1][2] Its rigid structure and well-defined chiral environment enable exceptional levels of enantioselectivity in the synthesis of valuable chiral molecules.[3] However, like many high-performance catalyst systems, those derived from this compound are sensitive to their environment. Catalyst deactivation is a primary obstacle to achieving optimal results, manifesting as low conversion, stalled reactions, or diminished enantioselectivity.
This guide provides a structured, in-depth approach to troubleshooting these issues. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose problems effectively and implement robust solutions.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is structured in a question-and-answer format to directly address the most common issues observed in the laboratory.
Q1: My reaction shows low conversion or has completely stalled. What are the most likely causes?
Low or incomplete conversion is the most common symptom of a struggling catalytic system. While suboptimal reaction parameters (temperature, pressure, agitation) can play a role, the primary suspect is often the deactivation of the active catalytic species. The integrity of the catalyst is paramount, and several factors can compromise it.
The most probable causes for catalyst deactivation in this compound systems are:
-
Ligand Degradation: The phosphine moieties are susceptible to oxidation.
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the metal center.
-
Formation of Inactive Catalyst Species: Incorrect stoichiometry or the presence of certain impurities can lead to the formation of catalytically inactive rhodium or ruthenium complexes.[4][5]
-
Thermal Instability: Although phosphine ligands can be designed for thermal stability, harsh temperature conditions can promote degradation pathways.[6]
The following workflow provides a systematic approach to diagnosing the root cause.
Q2: How can I confirm if my this compound ligand has degraded?
The most common degradation pathway for phosphine ligands is the oxidation of the electron-rich phosphorus(III) center to a phosphorus(V) phosphine oxide.[7] This transformation renders the ligand incapable of coordinating effectively to the metal center, leading to a complete loss of catalytic activity. This oxidation is often caused by trace amounts of oxygen in the reaction vessel.
Causality: The lone pair of electrons on the P(III) atom, which is essential for coordinating to the metal, is instead donated to an oxygen atom. The resulting phosphine oxide has drastically different electronic and steric properties and is a poor ligand for the soft late transition metals used in hydrogenation.[8]
Diagnostic Test: The most definitive method for identifying ligand oxidation is ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy .
Sources
- 1. Buy (R)-Phanephos (EVT-1180190) | 192463-40-4 [evitachem.com]
- 2. Phanephos - Wikipedia [en.wikipedia.org]
- 3. This compound | 364732-86-5 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Rhodium diphosphine complexes: a case study for catalyst activation and deactivation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Thermally Stable P-Chiral Supramolecular Phosphines, their Self-Assembly and Implication in Rh-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Solvent and Temperature for (R)-An-Phanephos Hydrogenation
Welcome to the technical support center for asymmetric hydrogenation reactions utilizing the (R)-An-Phanephos ligand. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameters of solvent and temperature optimization. Our goal is to provide you with the causal reasoning behind experimental choices and robust troubleshooting strategies to enhance your reaction outcomes, focusing on achieving high conversion and excellent enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting an initial solvent for a hydrogenation reaction using a Ru-(R)-An-Phanephos catalyst?
When selecting a solvent, you are not merely dissolving your substrate; you are choosing a medium that directly influences the catalyst's activity and the stereochemical outcome of the reaction. The key factors for Ru-Phanephos systems are:
-
Solvent Polarity and Coordinating Ability: Alcoholic solvents like methanol (MeOH) and ethanol (EtOH) are often excellent starting points. They are polar and can coordinate to the metal center, facilitating the heterolytic cleavage of H₂ to generate the crucial Ru-hydride species essential for the catalytic cycle.[1][2] Aprotic solvents can be used, but the reaction rates may be substantially lower.[1][2]
-
Proton Availability: Protic solvents, particularly alcohols, can act as proton donors. This property is crucial for accelerating the release of the chiral alcohol product from the ruthenium complex, thereby freeing up the active site for the next catalytic turnover and increasing the reaction rate.[2]
-
Substrate and Catalyst Solubility: Ensure that both the substrate and the Ru-(R)-An-Phanephos catalyst precursor are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow reaction rates and inconsistent results.
-
Gas Solubility (H₂): The concentration of dissolved hydrogen is a critical kinetic parameter. Solvents with higher H₂ solubility can lead to faster reaction rates. However, this must be balanced with other factors, as the relationship between H₂ concentration and enantioselectivity can be complex.[3]
Q2: How does temperature typically affect the rate and enantioselectivity (ee%) of the hydrogenation?
Temperature is a double-edged sword in asymmetric catalysis. According to the Arrhenius equation, increasing the temperature will almost always increase the reaction rate. However, the effect on enantioselectivity is governed by the difference in the activation energies (ΔΔG‡) between the pathways leading to the (R) and (S) enantiomers.
-
Reaction Rate: Higher temperatures provide more thermal energy, increasing the frequency and energy of molecular collisions, which leads to a higher turnover frequency (TOF).
-
Enantioselectivity (ee%): Lowering the reaction temperature generally leads to higher enantioselectivity. This is because the selection between the two diastereomeric transition states becomes more pronounced at lower temperatures. A small difference in activation energy is more impactful when less thermal energy is available to overcome the higher-energy barrier. Often, finding the optimal temperature is a trade-off between achieving an acceptable reaction rate and maximizing the ee%.
Q3: I am observing low or no conversion. What are the first solvent and temperature-related parameters I should check?
Low conversion is a common issue that can often be resolved by systematically evaluating your reaction parameters.
-
Switch to a Protic Solvent: If you are using an aprotic solvent like Toluene or THF, the first step is to switch to an alcohol, such as methanol or isopropanol. These solvents are known to significantly increase the reaction rate for Ru-BINAP type systems (PhanePhos is structurally related) by facilitating proton transfer.[1][2]
-
Increase Temperature Incrementally: If you are running the reaction at room temperature, try increasing it to 40-50 °C. For more challenging substrates, temperatures up to 80 °C may be necessary. Monitor the reaction closely, as higher temperatures can sometimes lead to catalyst decomposition or a decrease in enantioselectivity.
-
Check for Solvent Impurities: Ensure your solvent is anhydrous and degassed. Water can sometimes be detrimental to both activity and enantioselectivity.[2] Oxygen can oxidize the phosphine ligand, deactivating the catalyst. Peroxides in solvents like THF are also known catalyst poisons.
-
Increase Hydrogen Pressure: While not strictly a solvent or temperature parameter, increasing H₂ pressure increases the concentration of dissolved hydrogen, which can significantly accelerate the reaction rate.
Q4: My conversion is high, but the enantioselectivity (ee%) is poor. How can I optimize this using solvent and temperature?
This scenario indicates that the catalyst is active but not selective. The key is to adjust conditions to amplify the energy difference between the diastereomeric transition states.
-
Lower the Temperature: This is the most effective first step. Decrease the temperature in 5-10 °C increments. Reactions may need to be run at 0 °C or even lower to achieve high ee%. Be aware that reaction times will increase significantly.
-
Screen Solvents of Varying Polarity: The polarity of the solvent can influence the stability of the transition states.[3] Systematically screen a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., CH₂Cl₂) and polar protic (e.g., MeOH, i-PrOH). The optimal solvent is highly substrate-dependent. Sometimes, a mixture of solvents can provide the best balance of activity and selectivity.
-
Consider Halogenated Solvents: Solvents like dichloromethane (CH₂Cl₂) can sometimes offer a unique electronic environment that enhances enantioselectivity for specific substrates.
Troubleshooting Guides
Problem: Low Reaction Rate / Incomplete Conversion
This guide provides a systematic workflow to diagnose and resolve issues of low catalytic activity with Ru-(R)-An-Phanephos systems.
Step-by-Step Troubleshooting:
-
Verify Catalyst Activation: Ensure the pre-catalyst has been properly activated to the active Ru-hydride species. This step is often sensitive to the solvent and base used.
-
Solvent Choice: If using an aprotic solvent, switch to MeOH or i-PrOH. Their ability to act as proton sources is often critical for product release and catalyst turnover.[1][2]
-
Temperature Increase: Cautiously increase the reaction temperature. A good starting point is moving from 25 °C to 50 °C.
-
Solvent Purity: Use freshly distilled or anhydrous, degassed solvents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before introducing hydrogen.
-
Hydrogen Pressure: Increase H₂ pressure from 1 atm to 10-50 atm. This increases the concentration of the hydrogen reactant in the solution phase.
Workflow Diagram: Troubleshooting Low Conversion
Caption: A workflow for addressing low hydrogenation conversion.
Problem: High Conversion, Poor Enantioselectivity (ee%)
Achieving high ee% requires fine-tuning the reaction environment to favor one chiral pathway significantly over the other.
Decision Tree for Optimizing Enantioselectivity:
Caption: A decision tree for troubleshooting poor enantioselectivity.
Experimental Protocols & Data Management
Protocol 1: General Procedure for Solvent Screening
This protocol outlines a parallel screening approach to efficiently identify an optimal solvent.
-
Preparation: In an inert atmosphere glovebox, charge an array of parallel pressure reactor vials with the substrate (e.g., 0.1 mmol) and a magnetic stir bar.
-
Catalyst Stock Solution: Prepare a stock solution of the Ru-(R)-An-Phanephos pre-catalyst in a suitable, relatively inert solvent (e.g., degassed CH₂Cl₂).
-
Dispensing: Add the desired catalyst loading (e.g., 0.1-1 mol%) from the stock solution to each vial. Allow the CH₂Cl₂ to evaporate under a gentle stream of argon.
-
Solvent Addition: Add 1.0 mL of each degassed screening solvent to the respective vials.
-
Reaction: Seal the reactor block, purge with H₂ gas (3-4 cycles), and then pressurize to the desired pressure (e.g., 10 bar). Stir at a constant temperature (e.g., 40 °C) for a set time (e.g., 12-24 hours).
-
Analysis: After releasing the pressure, take an aliquot from each vial for analysis by chiral HPLC or GC to determine conversion and enantiomeric excess (ee%).
Data Presentation: Solvent Screening Results
Summarize your quantitative data in a structured table for easy comparison.
| Entry | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | ee% ((R) or (S)) |
| 1 | MeOH | 40 | 10 | 12 | 99 | 92 (R) |
| 2 | i-PrOH | 40 | 10 | 12 | 95 | 94 (R) |
| 3 | CH₂Cl₂ | 40 | 10 | 12 | 75 | 88 (R) |
| 4 | Toluene | 40 | 10 | 12 | 40 | 85 (R) |
| 5 | THF | 40 | 10 | 12 | 68 | 90 (R) |
References
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogen
- Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal C
- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.RSC Publishing.
- The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP.
- The Noyori Asymmetric Hydrogenation Reaction.Andrew G Myers Research Group.
- PhanePhos-ruthenium-diamine complexes efficiently catalyze an asymmetric hydrogen
Sources
Technical Support Center: Purification Strategies for Products from (R)-An-Phanephos Reactions
Welcome to the technical support resource for researchers utilizing the (R)-An-Phanephos ligand in asymmetric catalysis. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during the isolation of chiral products. Drawing from established principles and field experience, we will explore the causality behind experimental choices to empower you with robust, self-validating purification protocols.
Introduction: The Unique Challenges of this compound Chemistry
This compound is a C₂-symmetric chiral diphosphine ligand built upon a rigid [2.2]paracyclophane scaffold.[1][2] Its unique structure provides exceptional steric and electronic control, making it a highly effective ligand in transition metal-catalyzed asymmetric reactions, most notably in the hydrogenation of various unsaturated substrates to produce high-value chiral molecules.[1][3]
However, the success of the synthesis is only half the battle. The subsequent purification presents a distinct set of challenges:
-
Product vs. Impurities: The final reaction mixture is a complex matrix containing the desired chiral product, unreacted starting materials, the transition metal catalyst (e.g., Rhodium, Ruthenium), the this compound ligand, and its potential degradation products (e.g., phosphine oxides).
-
Catalyst Removal: Residual transition metals are often highly toxic and must be removed to meet the stringent purity requirements of the pharmaceutical industry.[4]
-
Ligand Removal: The bulky, relatively non-polar Phanephos ligand and its more polar oxide can be difficult to separate from the product.
-
Enantiomeric Purity: The purification process itself must not compromise the enantiomeric excess (ee) achieved during the reaction. On-column racemization or co-elution of enantiomers can be significant issues.[5]
This guide provides a structured approach to navigate these challenges effectively.
Purification Strategy Decision Workflow
The first step in developing a purification protocol is to analyze the properties of your target molecule and the impurity profile. The following workflow provides a general decision-making framework.
Caption: General workflow for purification strategy selection.
Troubleshooting Guide
This section addresses specific issues in a practical question-and-answer format.
Q1: My purified product is still contaminated with the transition metal catalyst (e.g., Ruthenium, Rhodium). How can I remove it?
A1: Residual metal contamination is a common and critical issue. Standard silica gel chromatography is often insufficient for complete removal. A targeted metal scavenging step is recommended.
Causality: Transition metals can coordinate to various functional groups on your product or the stationary phase, leading to tailing and co-elution. Scavengers are materials with high-affinity ligands that form strong, irreversible complexes with the metal, allowing for its removal by simple filtration.
| Method | Principle | Advantages | Considerations |
| Functionalized Resins | Resins functionalized with thiols, amines, or other chelating agents bind strongly to the metal.[6] | High efficiency and selectivity. Can be used in batch or flow mode. | Cost of the resin. May require screening to find the optimal scavenger for your specific metal complex. |
| Activated Carbon | Adsorption of the metal complex onto the high surface area of the carbon. | Inexpensive and widely available. | Can sometimes adsorb the product, leading to yield loss. Performance can be variable. |
| Aqueous Extraction | Use of an aqueous solution containing a chelating agent (e.g., EDTA, citric acid) to extract the metal salt. | Cost-effective and simple. | Product must be stable to aqueous conditions and have low water solubility. May not be effective for all catalyst forms. |
Step-by-Step Protocol: Metal Removal with a Scavenger Resin
-
Selection: Choose a scavenger resin based on the metal to be removed. Thiol-based resins are generally effective for late transition metals like Ru, Rh, and Pd.
-
Preparation: Dissolve the crude or partially purified product in a suitable organic solvent (e.g., Toluene, DCM, EtOAc) at a concentration of 10-50 mg/mL.
-
Scavenging: Add the scavenger resin (typically 10-20 equivalents relative to the metal). The exact amount should be optimized.
-
Agitation: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-16 hours. Monitor the removal of the metal-colored species from the solution.
-
Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the resin.
-
Analysis: Concentrate the filtrate and analyze for residual metal content (e.g., by ICP-MS) and product recovery.
Q2: I am struggling to separate my product from the this compound ligand and its corresponding phosphine oxide.
A2: This separation relies on exploiting the polarity differences between your product and the phosphorus-containing impurities.
Causality: this compound is a relatively non-polar molecule. Its corresponding phosphine oxide, formed by air oxidation, is significantly more polar due to the P=O bond. Your product will typically have a polarity somewhere between these two species or outside this range.
-
Strategy 1: Silica Gel Chromatography: This is the most common and effective method.
-
Normal Phase: Use a non-polar/moderately polar mobile phase (e.g., Hexanes/Ethyl Acetate or DCM/Methanol). The non-polar this compound will elute first, followed by most organic products, and finally the highly polar phosphine oxide.
-
Gradient Elution: A shallow gradient of the polar solvent is often necessary to achieve good separation without excessive band broadening.
-
-
Strategy 2: Preparative HPLC/SFC: For difficult separations or for final polishing, Reverse-Phase HPLC (e.g., C18 column with Acetonitrile/Water) or Supercritical Fluid Chromatography (SFC) can provide superior resolution.
-
Strategy 3: Selective Oxidation: If the product is stable to mild oxidizing agents (e.g., H₂O₂), you can intentionally oxidize the residual this compound in your crude mixture to its phosphine oxide. This simplifies the separation by removing one of the impurities, leaving only the more polar oxide to be separated from your product.
Q3: My chiral HPLC analysis shows poor resolution between enantiomers. How can I improve it?
A3: Achieving baseline separation of enantiomers is critical for accurate ee determination and for preparative chiral purification. This requires a systematic optimization of several parameters.[5]
Causality: Chiral recognition on a Chiral Stationary Phase (CSP) is based on transient, weak diastereomeric interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance). Small changes in the mobile phase, temperature, or flow rate can significantly impact the stability of these interactions and thus the separation.[5][7]
Caption: Troubleshooting workflow for poor chiral HPLC resolution.
| Parameter | Action | Rationale |
| Chiral Stationary Phase (CSP) | Screen columns with different chiral selectors (e.g., coated/immobilized polysaccharide, Pirkle-type). | No single CSP works for all compounds. Structural similarity does not guarantee similar chromatographic behavior.[7] |
| Mobile Phase Composition | Systematically vary the ratio of the polar modifier (e.g., isopropanol in hexane). | Fine-tunes the polarity and strength of interactions between the analyte, mobile phase, and CSP. |
| Mobile Phase Additives | For acidic analytes, add 0.1% TFA. For basic analytes, add 0.1% DEA. | Suppresses unwanted secondary interactions (e.g., with residual silanols) that cause peak tailing and poor resolution.[5][8] |
| Temperature | Decrease the column temperature in 5 °C increments (e.g., from 25 °C to 15 °C). | Lower temperatures often enhance the subtle energetic differences in diastereomeric interactions, increasing selectivity.[5] |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min). | Slower flow rates allow more time for equilibrium between the mobile and stationary phases, which can improve the efficiency of the separation.[7] |
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary oxidation byproducts of this compound I should be aware of during purification? The phosphorus(III) centers in this compound are susceptible to oxidation to phosphorus(V) species, especially in the presence of air during workup or on silica gel. The most common byproduct is the corresponding phosphine dioxide, where both phosphorus atoms have formed P=O bonds. Monoxides are also possible. These oxides are significantly more polar than the parent phosphine and will have much lower Rf values on TLC and longer retention times in normal-phase chromatography.
FAQ 2: Can the purification process itself, particularly column chromatography on silica gel, cause racemization of my product? Yes, this is a critical concern. Standard silica gel is inherently acidic and can catalyze the epimerization of products with acid-labile stereocenters (e.g., adjacent to a carbonyl group). If you observe a decrease in enantiomeric excess after chromatography, you should:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a volatile base, like triethylamine (~1%).
-
Switch Stationary Phase: Consider using a more neutral support, such as alumina, or a bonded phase like diol.
-
Minimize Contact Time: Run the column as quickly as possible while still achieving separation.
FAQ 3: Is crystallization a viable method for enhancing the enantiomeric excess of my product? Absolutely. Crystallization is a powerful technique for purification and can sometimes be used for enantioenrichment.[9]
-
If your product is a conglomerate (a physical mixture of separate crystals of each enantiomer), techniques like preferential crystallization can be used.
-
If your product is a racemic compound (both enantiomers are present in the same crystal lattice), you can form diastereomeric salts using a chiral resolving agent. These diastereomers have different physical properties (like solubility) and can be separated by crystallization.[10] Even if it doesn't significantly increase the ee, crystallization is an excellent final step to remove minor amorphous impurities and obtain a high-purity, crystalline final product.
References
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- Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- EvitaChem. (n.d.). (R)-Phanephos (EVT-1180190).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59762669, (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos.
- Harris, T. (2020, May 20). Trouble with chiral separations.
- Wikipedia. (n.d.). Phanephos.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- ChemicalBook. (2023, April 23). This compound.
- Novasep. (n.d.).
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- Perlstein, M., et al. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega.
- Rehman, A. U., et al. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
- Colacino, E., et al. (2025). Deactivation of metal catalysts in liquid phase organic reactions.
- Sigma-Aldrich. (n.d.).
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- Strem Chemicals. (n.d.). Chiral Phosphines Synthesis.
- Vural, G., et al. (n.d.). Separation/recycling methods for homogeneous transition metal catalysts in continuous flow. Green Chemistry.
- Myers, A. G. Research Group. (n.d.).
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- Semantic Scholar. (n.d.).
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- Sigma-Aldrich. (n.d.).
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B.
- Professor Dave Explains. (2023, February 24).
- Flores-Gaspar, A., et al. (n.d.).
- Ovchinnikov, V. V., et al. (n.d.).
- Bertinato, P., et al. (n.d.). PHANE-TetraPHOS, the First D2 Symmetric Chiral Tetraphosphane.
- Rossen, K., et al. (1997). Kinetic Resolution of rac-4,12-Dibromo[2.2]-paracyclophane in a Palladium-[2.
- BenchChem. (n.d.). A Comparative Guide to (R,R)
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identifying and minimizing side reactions with (R)-An-Phanephos catalysts
Welcome to the technical support center for asymmetric catalysis using (R)-An-Phanephos and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and minimizing side reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.
Troubleshooting Guide
This section addresses the most common issues encountered during asymmetric hydrogenation with this compound catalysts. Each problem is broken down by potential cause, followed by a detailed explanation and a recommended protocol for resolution.
Issue 1: Low or Inconsistent Enantioselectivity (ee)
Low enantioselectivity is one of the most frequent challenges in asymmetric catalysis. The root cause often lies in factors that disrupt the well-defined chiral environment created by the catalyst-substrate complex.
Expertise & Experience: Many rhodium and ruthenium catalysts are supplied as stable precatalysts, often coordinated to diene ligands like 1,5-cyclooctadiene (COD) or norbornadiene (NBD). The active catalytic species is formed in situ upon removal of this diene via hydrogenation. If this activation is slow or incomplete, the remaining diene-coordinated complex or resulting unsaturated species may catalyze the reaction through a non-selective or less selective pathway, eroding the overall enantiomeric excess. An induction period at the start of the reaction is a classic sign of this phenomenon.[1]
Troubleshooting Protocol:
-
Pre-activation: Before adding your substrate, subject the Rh-(R)-An-Phanephos precatalyst to the reaction conditions (solvent, H₂ pressure) for a short period (e.g., 15-30 minutes). This allows for the complete hydrogenation of the COD or NBD ligand, ensuring the active catalyst is the dominant species when the substrate is introduced.
-
Monitor Activation: If your equipment allows, monitor the initial hydrogen uptake. A rapid initial uptake that plateaus before substrate addition is indicative of successful precatalyst activation.
-
Use Activated Precatalysts: For maximum reproducibility, consider using pre-activated, solvent-stabilized catalysts like [Rh(this compound)(MeOH)₂]BF₄, which can eliminate the induction period and the variables associated with in situ activation.[1]
Expertise & Experience: The enantioselectivity of a reaction is determined by the difference in the activation energies of the two diastereomeric transition states leading to the (R) and (S) products. This delicate energy balance can be disrupted by subtle changes in the reaction medium. The presence of impurities, incorrect solvent choice, or suboptimal temperature can favor a competing, less selective catalytic pathway. For instance, halide ions (Cl⁻) from certain metal precursors like [Rh(COD)Cl]₂ can remain coordinated to the metal center, altering its electronic properties and steric environment, which may lead to lower enantioselectivity compared to catalysts derived from halide-free precursors like [Rh(COD)₂]BF₄.[1]
Troubleshooting Protocol:
-
Solvent Screening: The solvent can influence the conformation of the catalyst-substrate complex.[2] Screen a range of solvents, from non-coordinating (e.g., toluene, dichloromethane) to coordinating (e.g., THF, methanol). The optimal solvent is highly substrate-dependent.
-
Temperature Optimization: Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy differences between the diastereomeric transition states. Perform a temperature screen (e.g., from 0 °C to 50 °C) to find the optimal balance between reaction rate and enantioselectivity.[2][3]
-
Reagent Purity: Ensure all reagents, especially the substrate and solvent, are of the highest purity. Impurities can act as catalyst poisons or alternative ligands.[2]
Issue 2: Low Conversion or Slow Reaction Rate
Poor catalytic activity can be caused by either inherent substrate limitations or the deactivation of the catalyst.
Expertise & Experience: Catalyst poisoning occurs when substances bind strongly to the metal's active sites, preventing the substrate from coordinating and reacting.[4] For rhodium-phosphine catalysts, common poisons include:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups can irreversibly bind to the rhodium center.
-
Strongly Coordinating Species: Functional groups like nitriles, unhindered pyridines, or even some reaction by-products can act as competitive inhibitors, slowing the reaction.[4]
-
Oxidizing Agents: Trace oxygen can lead to the oxidation of the phosphine ligand to phosphine oxide, which is catalytically inactive.
Troubleshooting Protocol:
-
Substrate & Solvent Purification: If catalyst poisoning is suspected, purify the substrate (e.g., by column chromatography, recrystallization, or activated carbon treatment) and use freshly distilled, degassed, anhydrous solvents.
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., high-purity Argon or Nitrogen) to prevent oxidation of the sensitive phosphine ligand. All glassware should be rigorously dried.
-
Use of a Guard Column: For substrates known to contain impurities, passing a solution of the substrate through a small plug of activated alumina or silica gel immediately before use can remove polar poisons.
Expertise & Experience: The active catalytic species is typically a monomeric, coordinatively unsaturated complex. Under certain conditions, these highly reactive species can decompose or aggregate to form inactive metal clusters (e.g., Rh(0)).[1] This is often exacerbated by high temperatures or low ligand-to-metal ratios. The choice of catalyst precursor can also play a role; for instance, some precursors may more readily lead to the formation of inactive dimeric or trimeric rhodium hydride species.[1]
Troubleshooting Protocol:
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes promote aggregation. Conversely, very low concentrations may be more susceptible to deactivation by trace impurities. It is crucial to find an optimal loading for your specific reaction.
-
Control Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition pathways.[2]
-
Ensure Ligand Integrity: Confirm the purity and integrity of the this compound ligand itself. Ligand decomposition prior to complex formation will result in an ill-defined and poorly active catalyst.
Issue 3: Poor Chemoselectivity & Formation of Side Products
The formation of undesired side products points to a loss of chemoselectivity, where the catalyst reacts with other functional groups on the substrate or catalyzes an alternative transformation of the target olefin.
Expertise & Experience: A common side reaction in the hydrogenation of olefins is double bond migration (isomerization).[5][6] This occurs via the formation of a rhodium-hydride species that can reversibly add to and eliminate from the double bond, leading to its migration along a carbon chain. If the isomerized olefin is hydrogenated, it will lead to a constitutional isomer of the desired product. This is particularly problematic for substrates where the double bond is not part of a conjugated system.
Troubleshooting Protocol:
-
Increase Hydrogen Pressure: Higher H₂ pressure can favor the irreversible hydrogenation step over the reversible olefin isomerization pathway. Systematically increase the pressure (e.g., from 1 atm to 50 atm) and monitor the product distribution.[7]
-
Modify Solvent: The solvent can influence the equilibrium between the different rhodium-alkene intermediates. A solvent screen may identify conditions that disfavor the intermediates responsible for isomerization.
-
Lower Temperature: Reducing the reaction temperature can slow down the rate of isomerization relative to hydrogenation.
Expertise & Experience: While Rh-Phanephos catalysts are generally chemoselective for olefin hydrogenation, other reducible functional groups (e.g., ketones, esters, nitro groups) may be reduced under certain conditions, especially harsh ones (high temperature or pressure). The electronic properties of the phosphine ligand play a key role; electron-rich ligands tend to favor the hydrogenation of more electron-poor double bonds.
Troubleshooting Protocol:
-
Milder Conditions: The first step is to screen for milder reaction conditions. Lower the hydrogen pressure and temperature to the minimum required for the desired transformation.
-
Monitor Reaction Progress: Carefully monitor the reaction over time (e.g., by GC or LC-MS). If the desired product forms first and is then subsequently reduced, a shorter reaction time is needed.
-
Catalyst Choice: While this compound is an excellent ligand, some substrates may require a different catalyst system. For example, Ru-based catalysts are often used for the selective hydrogenation of ketones in the presence of olefins.[7][8]
| Parameter | Effect on Isomerization | Effect on Over-reduction | Recommendation |
| H₂ Pressure | Higher pressure often suppresses isomerization. | Higher pressure can promote over-reduction. | Find an optimal pressure that balances both side reactions. |
| Temperature | Lower temperature generally reduces isomerization. | Lower temperature reduces over-reduction. | Use the lowest temperature that provides a reasonable reaction rate. |
| Reaction Time | Prolonged time can lead to more isomerization. | Prolonged time can lead to more over-reduction. | Monitor the reaction and stop it upon completion of the primary reaction. |
Table 1: General Effects of Reaction Parameters on Common Side Reactions.
Diagrams: Workflows and Mechanisms
General Catalytic Cycle
Caption: Fig 1. General catalytic cycle and competing pathways.
Troubleshooting Low Enantioselectivity
Caption: Fig 2. Decision tree for troubleshooting low ee.
Frequently Asked Questions (FAQs)
Q1: What is the best rhodium precursor to use with this compound? A1: For optimal results and reproducibility, chloride-free precursors such as [Rh(COD)₂]BF₄ or [Rh(COD)₂]OTf are generally recommended.[1] Chloride ions from precursors like [Rh(COD)Cl]₂ can act as ligands in the catalytic cycle, potentially leading to lower activity and enantioselectivity.
Q2: How sensitive is the this compound ligand to air? A2: Like most phosphine ligands, this compound is susceptible to oxidation by air, especially in solution, which converts the phosphorus(III) center to a catalytically inactive phosphorus(V) oxide. The solid ligand is more stable but should still be handled and stored under an inert atmosphere (e.g., in a glovebox or Schlenk-flushed vial) to ensure long-term integrity.
Q3: Can I use a ruthenium precursor with this compound for ketone hydrogenation? A3: Yes, this compound and its derivatives (like Xyl-Phanephos) are highly effective ligands for Ru-catalyzed asymmetric hydrogenation of ketones.[8] Typically, a complex is formed from a Ru(II) precursor (e.g., [RuCl₂(benzene)]₂) and the Phanephos ligand, often in the presence of a chiral diamine co-ligand.
Q4: My reaction is clean but very slow. Besides increasing catalyst loading, what should I try first? A4: Before increasing the catalyst loading, which can be expensive, systematically increase the hydrogen pressure. This often has a significant positive effect on the reaction rate without negatively impacting selectivity. If the rate is still too low, a modest increase in temperature can be explored, but be sure to monitor the effect on enantioselectivity.
Q5: Does the steric bulk of the this compound ligand limit the substrate scope? A5: The steric bulk is fundamental to its ability to create a highly selective chiral environment. While this provides excellent enantiocontrol for many prochiral olefins and ketones, it can be a limitation for extremely sterically hindered substrates.[7] Unactivated, tetrasubstituted olefins, for example, can be very challenging substrates for this and many other homogeneous catalyst systems due to severe steric repulsion between the substrate and the ligand scaffold.
References
-
Parsons, J. L. (1969). Homogenous Catalytic Hydrogenation of Organic Compounds Using Rhodium-Triarylphosphine Complexes. WMU ScholarWorks. Available at: [Link]
- Dyson, P. J., & Laurenczy, G. (2012).
-
Reek, J. N. H., et al. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. PubMed. Available at: [Link]
-
Andersson, P. G., et al. (2020). Iridium-catalyzed enantioconvergent hydrogenation of trisubstituted olefins. ResearchGate. Available at: [Link]
-
Mezzetti, A., et al. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. Available at: [Link]
-
Togni, A. (2011). Asymmetric Hydrogenation. Creative Commons. Available at: [Link]
- Breit, B., et al. (2012). Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins with PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Insubria.
- BenchChem. (2025).
-
Clarke, M. L., et al. (2015). Hydrogenation of unactivated enamines to tertiary amines: rhodium complexes of fluorinated phosphines give marked improvements in catalytic activity. ResearchGate. Available at: [Link]
- Zhang, X., et al. (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
-
Arai, H. (1978). Hydroformylation, hydrogenation, and isomerization of olefins over polymer-immobilized rhodium complexes. OSTI.GOV. Available at: [Link]
-
Zhang, X., et al. (2016). Asymmetric Catalytic Hydrogenation and Other Reduction Reactions. ResearchGate. Available at: [Link]
- Baudino, M., et al. (2023). Asymmetric hydrogenation of olefins with transition metal-based catalysts: practical insights from screening to production of APIs. PROCOS S.P.A.
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]
- Liu, W., et al. (2023). Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. University of North Texas.
-
Alcarazo, M., et al. (2020). Mechanistic Investigations on Hydrogenation, Isomerization and Hydrosilylation Reactions Mediated by a Germyl-Rhodium System. PubMed Central. Available at: [Link]
- Blackmond, D. G., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry.
- Pugin, B., et al. (2002). Phosphonites Based on the Paracyclophane Backbone: New Ligands for Highly Selective Rhodium-Catalyzed Asymmetric Hydrogenation.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Enantioselectivity with (R)-DM-Segphos. BenchChem.
- BenchChem. (2025). understanding the mechanism of (R)
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- 5. Sulfur isn’t poisonous when it synergistically acts with phosphine in olefins hydroformylation | EurekAlert! [eurekalert.org]
- 6. Mechanistic Investigations on Hydrogenation, Isomerization and Hydrosilylation Reactions Mediated by a Germyl‐Rhodium System - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
resolving low yield issues in (R)-An-Phanephos mediated transformations
Welcome to the technical support center for (R)-An-Phanephos mediated transformations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical advice for resolving common low-yield issues encountered during asymmetric catalysis. As a sophisticated chiral diphosphine ligand, this compound offers excellent enantioselectivity in a variety of reactions, but its performance is highly dependent on precise experimental conditions.[1][2] This document provides a systematic approach to diagnosing and resolving challenges to help you achieve optimal outcomes in your synthetic endeavors.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low product yield is one of the most common challenges in catalytic reactions. This guide is structured to help you systematically identify the root cause of poor performance in your this compound catalyzed reaction.
Scenario 1: High Enantioselectivity (>90% ee), but Low Chemical Yield (<50%)
This outcome is often encouraging, as it indicates that the chiral environment created by the this compound ligand is effective. The issue likely lies not with the stereochemical control, but with the catalyst's activity or stability over the course of the reaction.[3]
Q1: My enantioselectivity is excellent, but the reaction stalls or gives low conversion. What are the most likely causes?
A1: This scenario strongly suggests problems with catalyst activity, concentration, or stability. Let's break down the potential culprits:
-
Cause A: Inefficient Catalyst Activation or Deactivation.
-
The "Why": The active catalyst is a complex formed between the this compound ligand and a metal precursor (e.g., Rhodium or Ruthenium). This complex may not form efficiently or may decompose under the reaction conditions. Phosphine ligands are susceptible to oxidation, which can irreversibly deactivate the catalyst.[4][5] While controlled mono-oxidation of some phosphine ligands can be a part of the activation pathway in certain cross-coupling reactions, uncontrolled oxidation is detrimental.[6][7]
-
Troubleshooting Steps:
-
Inert Atmosphere is Critical: Ensure that the entire experimental setup, from catalyst preparation to the reaction itself, is conducted under a rigorously inert atmosphere (high-purity Argon or Nitrogen). Oxygen is a primary cause of phosphine ligand degradation.[8]
-
Pre-formation of the Catalyst: Instead of in-situ generation, try pre-forming the catalyst by stirring the this compound ligand and the metal precursor in a small amount of degassed solvent for 15-30 minutes before adding the substrate. This ensures the active complex is formed before potential side reactions with the substrate or impurities can occur.
-
Use a Freshly Opened or Purified Ligand: If the ligand has been stored for a long time or handled improperly, it may have partially oxidized. Using a fresh batch can rule out ligand quality as the issue.[9]
-
-
-
Cause B: Insufficient Catalyst Loading.
-
The "Why": While a low catalyst loading is desirable for process efficiency and cost, an insufficient amount will naturally lead to a slow or incomplete reaction.[3]
-
Troubleshooting Steps:
-
Systematically Increase Loading: Double the catalyst loading (e.g., from 0.5 mol% to 1.0 mol%) and monitor the reaction progress. If the conversion improves significantly, the original loading was likely too low for your specific substrate.
-
Consult Literature: Compare your catalyst loading to established protocols for similar transformations using Phanephos ligands.[2]
-
-
-
Cause C: Presence of Catalyst Poisons.
-
The "Why": Impurities in your substrate, solvent, or even the inert gas can act as catalyst poisons, binding to the metal center and inhibiting its activity. Common poisons include sulfur compounds, water, and oxygen.[8][9]
-
Troubleshooting Steps:
-
Verify Substrate Purity: Re-purify your starting material (e.g., by recrystallization, distillation, or column chromatography) to remove any potential inhibitors.
-
Use Anhydrous, Degassed Solvents: Ensure your solvents are of high purity, anhydrous, and have been thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[8][10] Water can interfere with many catalytic cycles.[11]
-
-
// Path for High ee high_ee_path [label="YES", color="#34A853"]; cause_activity [label="Problem is likely Catalyst Activity or Stability", fillcolor="#E8F0FE", fontcolor="#202124"]; step1 [label="Step 1: Review Catalyst Handling\n- Ensure rigorous inert atmosphere\n- Pre-form the catalyst complex\n- Use fresh ligand", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Step 2: Optimize Catalyst Loading\n- Systematically increase loading (e.g., 0.5 -> 1.0 mol%)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; step3 [label="Step 3: Purify Reagents\n- Use anhydrous, degassed solvents\n- Re-purify substrate", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Path for Low ee low_ee_path [label="NO", color="#EA4335"]; cause_system [label="Problem is likely fundamental\nto the Catalytic System", fillcolor="#FCE8E6", fontcolor="#202124"];
start -> check_ee; check_ee -> cause_activity [label=" YES", fontcolor="#34A853", penwidth=2, color="#34A853"]; cause_activity -> step1 -> step2 -> step3;
check_ee -> cause_system [label="NO ", fontcolor="#EA4335", penwidth=2, color="#EA4335"]; } ` Caption: Troubleshooting Decision Tree for Low Yields.
Scenario 2: Both Low Yield AND Low Enantioselectivity
This outcome points to a more fundamental issue with the catalytic system or the reaction conditions. The catalyst is either not forming correctly, is the wrong choice for the substrate, or the conditions are promoting non-selective background reactions.
Q2: My reaction is giving a mixture of products with low yield and poor enantioselectivity. Where do I begin troubleshooting?
A2: A poor result on both fronts requires a systematic re-evaluation of your reaction setup.
-
Cause A: Inappropriate Solvent Choice.
-
The "Why": The solvent does more than just dissolve reactants; it stabilizes the catalyst and intermediates in the catalytic cycle.[11][12] Its polarity and coordinating ability can dramatically influence both the rate and selectivity of the reaction.[9][13] A non-optimal solvent can lead to catalyst aggregation, poor substrate solubility, or favor an undesirable reaction pathway.
-
Troubleshooting Steps:
-
Conduct a Solvent Screen: This is one of the most powerful tools for optimization. Test a range of degassed, anhydrous solvents with varying properties. See the table below for suggestions.
-
Start with Literature Precedent: For asymmetric hydrogenations, common solvents include methanol (MeOH), ethanol (EtOH), dichloromethane (DCM), and toluene.[14]
-
-
-
Cause B: Sub-optimal Reaction Temperature.
-
The "Why": Temperature has a dual effect. Higher temperatures can increase reaction rates but may decrease enantioselectivity by allowing the reaction to overcome the energy barrier to the undesired stereochemical pathway.[9] Conversely, a temperature that is too low may result in no reaction at all.
-
Troubleshooting Steps:
-
Screen a Temperature Range: Run the reaction at several different temperatures (e.g., 0 °C, room temperature, 40 °C) to find the best balance between rate and selectivity. Lowering the temperature is a common strategy to improve enantioselectivity.[8]
-
-
-
Cause C: Substrate Scope Limitations.
-
The "Why": Not every catalyst is effective for every substrate. This is known as the "substrate scope".[15][16] The electronic and steric properties of your specific substrate may make it a poor match for the chiral pocket of the this compound-metal complex.
-
Troubleshooting Steps:
-
Run a Control Reaction: Test your catalytic system with a "benchmark" substrate known to work well with this compound, such as a simple β-ketoester or a dehydroamino acid derivative.[2][17] If this control reaction works well, it confirms your catalyst and conditions are viable, and the issue lies with your specific substrate.
-
Consider Ligand Modification: If the control works but your substrate fails, this compound may not be the optimal ligand. You may need to explore other ligands with different electronic or steric properties.
-
-
Data Summary: Key Optimization Parameters
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Catalyst Loading | 0.5 - 1.0 mol% | Increase in 0.5 mol% increments | Ensures sufficient active species to drive the reaction to completion.[3] |
| Temperature | Room Temp (20-25°C) | Screen from 0°C to 50°C | Balances reaction rate against enantioselectivity; lower temps often favor higher ee.[9] |
| H₂ Pressure | 1-10 atm | Screen in 10 atm increments | Higher pressure increases H₂ concentration, potentially improving the rate of hydrogenation. |
| Solvent | Toluene or DCM | Screen solvents of varying polarity (see below) | Solvent stabilizes catalytic intermediates and affects both rate and selectivity.[11][12] |
| Solvent | Polarity (Dielectric Constant) | Coordinating Ability | Common Use Case |
| Toluene | 2.4 | Low | Non-polar, non-coordinating |
| Dichloromethane (DCM) | 9.1 | Low | Moderately polar, weakly coordinating |
| Tetrahydrofuran (THF) | 7.6 | Medium | Moderately polar, coordinating |
| Ethanol (EtOH) | 24.6 | High (Protic) | Polar, protic, can participate in H-bonding |
| Methanol (MeOH) | 32.7 | High (Protic) | Highly polar, protic, good for polar substrates |
Frequently Asked Questions (FAQs)
Q1: How should I properly handle and store this compound? A1: this compound, like most phosphine ligands, is air-sensitive and can be pyrophoric in some forms.[4][5] It should be handled exclusively under an inert atmosphere (e.g., in a glovebox). Store it in a sealed container under Argon or Nitrogen in a cool, dry place.
Q2: What is a typical ligand-to-metal ratio for preparing the catalyst? A2: For bidentate ligands like this compound, a ligand-to-metal ratio of slightly greater than 1:1 (e.g., 1.1:1) is typically used. This ensures that all the metal precursor is complexed by the chiral ligand. An excess of phosphine ligand can sometimes inhibit the reaction by occupying coordination sites on the metal.[7][18]
Q3: My substrate is only soluble in aprotic solvents, but the reaction seems to work best in alcohols. What can I do? A3: This is a common challenge. You can try a mixed solvent system. For example, dissolve your substrate in a minimal amount of a co-solvent like THF or DCM, and then add this solution to the main reaction solvent (e.g., methanol). The overall polarity of the medium may still be sufficient for high catalyst performance.
Q4: Can the catalyst be deactivated by the product? A4: Yes, this is known as product inhibition. If your product contains functional groups that can coordinate strongly to the metal center (e.g., pyridines, amines), it can compete with the substrate for the active site, slowing down or stopping the reaction.[8] If this is suspected, try running the reaction at a higher dilution or adding the substrate slowly over time to keep its concentration low.
Key Experimental Protocols
Protocol 1: In-Situ Catalyst Preparation and General Asymmetric Hydrogenation
This is a general guideline. Conditions must be optimized for your specific substrate.
-
Preparation: Add the this compound ligand (e.g., 0.011 mmol) and the metal precursor (e.g., [Rh(COD)₂]BF₄, 0.010 mmol) to a flame-dried Schlenk flask inside a glovebox.
-
Activation: Add 2-3 mL of degassed solvent (e.g., Methanol) and stir the resulting solution at room temperature for 20-30 minutes. The solution should become homogeneous.
-
Reaction Setup: In a separate flask, dissolve the substrate (1.0 mmol) in 5-7 mL of the same degassed solvent.
-
Initiation: Transfer the activated catalyst solution to the substrate solution via a cannula under a positive pressure of Argon.
-
Hydrogenation: Purge the flask with H₂ gas (3 cycles of vacuum/backfill), and then maintain the reaction under a positive pressure of H₂ (e.g., via a balloon or a pressure reactor) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the H₂ gas and quench the reaction as appropriate for your substrate.
// Nodes Ligand [label="this compound\n(Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metal [label="Metal Precursor\n(e.g., [Rh(COD)₂]BF₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Catalyst [label="Active Catalyst\n[L*—Rh—Substrate]", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Chiral Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inactive_Catalyst [label="Inactive Species\n(Oxidized Ligand)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Substrate + H₂", fillcolor="#FBBC05", fontcolor="#202124"]; Oxygen [label="O₂ / H₂O\n(Contaminants)", shape=oval, style=dashed, color="#5F6368"];
// Edges {Ligand, Metal} -> Active_Catalyst [label="Activation\n(Inert Atm.)", color="#202124"]; Active_Catalyst -> Product [label="Catalytic Cycle", color="#202124"]; Active_Catalyst -> Inactive_Catalyst [label="Deactivation", color="#EA4335", style=dashed]; Substrate -> Active_Catalyst [color="#202124"]; Oxygen -> Active_Catalyst [color="#EA4335", style=dashed]; } ` Caption: Catalyst Activation and Deactivation Pathway.
References
- Benchchem.
- Benchchem. "Technical Support Center: Asymmetric Synthesis Catalyst Selection." Accessed January 3, 2026.
- Benchchem.
- Benchchem. "Optimizing Pharmaceutical Synthesis with Chiral Phosphine Ligands." Accessed January 3, 2026.
- Royal Society of Chemistry. "The chemistry of phosphines in constrained, well-defined microenvironments." Chemical Society Reviews. Published February 19, 2021.
- PubMed Central.
- EvitaChem. "Buy (R)-Phanephos (EVT-1180190) | 192463-40-4." Accessed January 3, 2026.
- Benchchem. "Troubleshooting side reactions in asymmetric 2,3'-Bipyridine synthesis." Accessed January 3, 2026.
- Chemistry LibreTexts. "2.9: Phosphines." Published May 3, 2023.
- Benchchem.
- PubChem. "(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos." Accessed January 3, 2026.
- ResearchGate. "Synthesis and applications of high-performance P-chiral phosphine ligands." Published August 7, 2025.
- Wikipedia. "Phanephos." Accessed January 3, 2026.
- ChemicalBook. "this compound | 364732-86-5." Published April 23, 2023.
- National Institutes of Health. "Chiral Bifunctional Phosphine Ligand Enables Asymmetric Trapping of Catalytic Vinyl Gold Carbene Species." Published January 18, 2024.
- Tokyo Chemical Industry Co., Ltd.
- YouTube. "Ligand design for cross-couplings: phosphines." Published January 10, 2024.
- Royal Society of Chemistry. "Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols." Organic & Biomolecular Chemistry. Accessed January 3, 2026.
- PubChem. "(R)-Phanephos." Accessed January 3, 2026.
- Wiley Online Library.
- Mettler Toledo. "Asymmetric Catalysis (Enantioselective Catalysis)
- ResearchGate. "Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions." Accessed January 3, 2026.
- ResearchGate. "Substrate scope and limitations. Reaction conditions: 3 f, 5 mol %,..." Accessed January 3, 2026.
- ACS Publications. "Asymmetric Catalytic Hydrogenation.
- Infoscience, EPFL. "Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions." Published February 17, 2016.
- National Institutes of Health.
- ArODES. "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions." Accessed January 3, 2026.
- PubMed. "Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2)." Accessed January 3, 2026.
- Reddit. "Does anyone know what a substrate scope is? : r/chemistry." Published September 2, 2019.
- Wikipedia.
- ResearchGate.
- Royal Society of Chemistry. "Catalytic asymmetric hydrogenation using a [2.2]paracyclophane based chiral 1,2,3-triazol-5." Accessed January 3, 2026.
- I.R.I.S. Università di Bologna. "PHANE‐TetraPHOS, the First D2 Symmetric Chiral Tetraphosphane. Synthesis, Metal Complexation, and Application in Homogeneous S." Accessed January 3, 2026.
- Semantic Scholar. "Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions." Published May 17, 2016.
- ResearchGate. "Asymmetric hydrogenation catalyzed by (S,S)-R-BisP*-Rh and (R,R)-R-miniPHOS complexes: Scope, limitations, and mechanism." Published August 9, 2025.
- Royal Society of Chemistry. "Iridium/f-diaphos catalyzed asymmetric hydrogenation of 2-imidazolyl aryl/alkyl ketones." Accessed January 3, 2026.
- University of New Orleans ScholarWorks@UNO. ""Effect of solvent and ancillary ligands on the catalytic H/D exchange."" Published in 2013.
- PubMed.
- LCPO - Organic Polymer Chemistry Laboratory.
- SciSpace. "Catalyst preparation methods." Accessed January 3, 2026.
- National Institutes of Health. "Pentaphosphaferrocene-mediated synthesis of asymmetric organo-phosphines starting from white phosphorus." Published October 1, 2021.
- YouTube. "Catalyst preparation: Synthesis of Solid Catalysts and Support." Published February 5, 2021.
- Royal Society of Chemistry. "Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials." Chemical Society Reviews. Published August 1, 2018.
- ACS Publications. "Mono-Oxidation of Bidentate Bis-phosphines in Catalyst Activation: Kinetic and Mechanistic Studies of a Pd/Xantphos-Catalyzed C–H Functionalization." Journal of the American Chemical Society. Accessed January 3, 2026.
- ResearchGate.
- UL Research Repository. "DSpace." Accessed January 3, 2026.
Sources
- 1. Buy (R)-Phanephos (EVT-1180190) | 192463-40-4 [evitachem.com]
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- 5. youtube.com [youtube.com]
- 6. Mono-Oxidation of Bidentate Bis-phosphines in Catalyst Activation: Kinetic and Mechanistic Studies of a Pd/Xantphos-Catalyzed C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
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impact of substrate purity on (R)-An-Phanephos catalytic activity
Topic: Impact of Substrate Purity on (R)-An-Phanephos Catalytic Activity Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound, a highly efficient chiral diphosphine ligand for asymmetric hydrogenation. This document provides in-depth troubleshooting advice and practical protocols for researchers, scientists, and drug development professionals to address challenges related to substrate purity in catalytic reactions.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during asymmetric hydrogenation reactions using this compound catalysts, with a focus on substrate quality as the root cause.
Q1: My enantioselectivity (ee%) is significantly lower than reported values. Could substrate purity be the issue?
A: Absolutely. This is one of the most common symptoms of substrate contamination. Even trace amounts of certain impurities can have a profound impact on the stereochemical outcome.
-
Causality: The high enantioselectivity of this compound metal complexes stems from a well-defined and rigid chiral pocket around the metal center.[1] Impurities can interact with the catalyst in several ways to undermine this stereocontrol:
-
Competitive Binding: An impurity might coordinate to the metal center, altering the ligand's conformation and the shape of the chiral pocket.
-
Alternative Catalytic Species: Some impurities can react with the catalyst precursor to form a different, less selective catalytic species that operates in parallel with the desired one.
-
Reaction with Substrate: Impurities could potentially react with the substrate to form a new, achiral or racemic product through a non-catalytic pathway.
-
Q2: My reaction is extremely sluggish or stalls completely after a short period. How can I determine if my substrate is the cause?
A: A stalled reaction is a classic indicator of catalyst inhibition or poisoning, often originating from the substrate. Phosphine ligands and their metal complexes are sensitive to a range of functional groups and contaminants.[2]
-
Likely Culprits:
-
Lewis Bases: Strong Lewis bases (e.g., thiols, certain amines, phosphines) can bind irreversibly to the metal center (typically Rhodium or Ruthenium), blocking the coordination site needed for the substrate. This is a form of catalyst poisoning.
-
Oxidizing Agents: Peroxides or other oxidizing agents present in the substrate or solvent can oxidize the P(III) center of the Phanephos ligand to P(V) (phosphine oxide), rendering it incapable of coordinating to the metal.
-
Halides: Chloride or bromide impurities, often remnants from the substrate synthesis, can coordinate to the metal center and form stable, less active, or inactive complexes.[3]
-
To diagnose this, run a control experiment with a highly purified, benchmark substrate (see Protocol 2). If that reaction proceeds smoothly, your original substrate is the most likely source of the problem.
Q3: I am observing poor reproducibility and inconsistent results between different batches of the same substrate. Why is this happening?
A: Batch-to-batch inconsistency is almost always linked to variations in substrate purity. Synthetic routes, work-up procedures, and purification methods can introduce different types and levels of impurities in each batch.
-
Troubleshooting Steps:
-
Standardize Purification: Implement a rigorous and standardized purification protocol for every substrate batch (see Protocol 1). Do not assume a new batch from a supplier or a different synthesis run has the same purity profile.
-
Analytical Qualification: Before use, qualify each batch using sensitive analytical techniques like GC-MS, LC-MS, and quantitative NMR (qNMR) to identify and quantify residual solvents and impurities.
-
Benchmark Performance: Test each new batch on a small-scale reaction against a known standard to confirm its performance before committing to a large-scale run.
-
Q4: What are the most common classes of impurities found in substrates for asymmetric hydrogenation, and what is their general impact?
A: Substrates, particularly those from complex multi-step syntheses, can contain a variety of detrimental impurities. Understanding these classes is the first step toward effective removal.
| Impurity Class | Examples | Primary Impact on Catalysis |
| Sulfur Compounds | Thiols, disulfides, thioethers, residual sulfur reagents | Severe Poisoning: Irreversible binding to the metal center, leading to complete catalyst deactivation. |
| Coordinating Heterocycles | Pyridine, imidazole, thiophene | Inhibition/Poisoning: Competitive binding with the substrate, reducing reaction rate and potentially ee%. |
| Halide Ions | Cl⁻, Br⁻, I⁻ (from HCl, NaBr, etc.) | Inhibition: Formation of stable halo-bridged or terminal halide complexes that are less catalytically active.[3] |
| Other Phosphines | Triphenylphosphine, phosphine oxides | Ligand Exchange/Inhibition: Can compete with An-Phanephos for coordination sites, leading to mixed-ligand species with poor selectivity. |
| Oxidizing Agents | Peroxides (often in ether solvents), hydroperoxides | Ligand Degradation: Irreversibly oxidizes the phosphine ligand, destroying the catalyst. |
| Strong Acids/Bases | Residual TFA, HCl, NaOH, amines | Alters Reaction Conditions: Can affect catalyst activation, stability, or promote side reactions. Additives can sometimes be beneficial but uncontrolled amounts lead to poor reproducibility.[4] |
| Water | Residual moisture in substrate or solvent | Variable Impact: Can sometimes be beneficial by preventing catalyst aggregation, but excess water can hydrolyze catalyst components or affect activation. Its effect must be controlled. |
Section 2: In-Depth Troubleshooting & Workflow
When first-line troubleshooting is insufficient, a systematic approach is necessary to identify and resolve issues related to substrate purity.
Systematic Workflow for Diagnosing Substrate Purity Issues
If you are facing persistent issues with low activity or selectivity, the following workflow provides a logical path to diagnose the root cause.
Caption: Diagnostic workflow for substrate purity issues.
Section 3: Mechanistic Insights - Why Purity Matters
This compound is a C₂-symmetric diphosphine ligand that creates a specific chiral environment upon coordination to a metal like Rhodium or Ruthenium. The catalytic cycle for asymmetric hydrogenation relies on the precise coordination of the prochiral substrate to this chiral metallic template.[5]
The Ideal Catalytic Cycle vs. Catalyst Poisoning
Impurities disrupt this delicate cycle. Lewis basic impurities, such as a thiol (R-SH), can act as potent poisons by binding strongly and often irreversibly to the metal center, preventing the substrate from accessing the active site and halting the cycle entirely.
Caption: The ideal catalytic cycle versus an irreversible poisoning event.
Section 4: Experimental Protocols
These protocols provide a framework for ensuring substrate purity and benchmarking catalyst performance.
Protocol 1: General Strategy for Substrate Purification
This multi-step protocol is designed to remove a broad spectrum of common impurities. The exact steps should be tailored based on the substrate's chemical properties.
Objective: To purify a solid substrate to a level suitable for high-performance asymmetric catalysis.
Materials:
-
Crude substrate
-
Recrystallization solvents (e.g., Ethanol, Ethyl Acetate, Heptane)
-
Silica gel for chromatography
-
Activated carbon (decolorizing, neutral)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Methodology:
-
Initial Assessment (Optional but Recommended):
-
Dissolve a small sample of the crude substrate in a suitable solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Look for signals corresponding to residual solvents or obvious impurities.
-
Run a GC-MS or LC-MS to get a more detailed impurity profile.
-
-
Aqueous Wash (for water-insoluble substrates):
-
Dissolve the substrate in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash sequentially with 1M HCl (to remove basic impurities), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Activated Carbon Treatment:
-
Dissolve the substrate in a suitable solvent at room temperature or with gentle heating.
-
Add a small amount (1-2% w/w) of activated carbon. Caution: Use in a well-ventilated fume hood.
-
Stir the suspension for 30-60 minutes.
-
Filter the mixture through a pad of Celite® to remove the carbon. This step is highly effective at removing large, colored impurities and some metal-coordinating species.
-
-
Recrystallization or Column Chromatography:
-
For Crystalline Solids (Preferred): Perform a recrystallization from a suitable solvent system. This is often the most effective single step for achieving high purity. Ensure slow cooling to promote the formation of well-defined crystals, which are less likely to include impurities.
-
For Oils or Non-crystalline Solids: Purify by column chromatography on silica gel. Choose an eluent system that provides good separation between your product and the impurities identified in the initial assessment.
-
-
Final Drying:
-
Dry the purified substrate thoroughly under high vacuum for several hours to remove all traces of solvent. Residual solvent can inhibit the reaction or introduce water.
-
-
Purity Validation:
-
Acquire final ¹H NMR and GC/LC-MS data to confirm the absence of previous impurities and residual solvents.
-
Perform a small-scale test reaction (Protocol 2) to functionally validate the purity of the batch.
-
Protocol 2: Benchmark Asymmetric Hydrogenation of a Standard Substrate
This protocol uses a common benchmark substrate to verify the activity and selectivity of your catalyst system under your specific lab conditions.
Objective: To confirm the catalytic system is performing as expected before testing a new or purified substrate.
Reaction: Asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.
Materials:
-
[Rh(COD)₂]BF₄ or [Ru(p-cymene)Cl₂]₂ (catalyst precursor)
-
This compound ligand
-
Methyl (Z)-α-acetamidocinnamate (benchmark substrate, >99% purity)
-
Anhydrous, degassed Methanol
-
High-pressure hydrogenation vessel (autoclave or Parr shaker)
-
Hydrogen gas (high purity, >99.999%)
Methodology:
-
Catalyst Pre-formation (in a glovebox):
-
In a vial, combine the Rhodium or Ruthenium precursor and this compound (typically in a 1:1.1 metal:ligand ratio).
-
Add a small amount of degassed methanol and stir for 20-30 minutes to allow for complex formation. The solution should become homogeneous.
-
-
Reaction Setup:
-
In the hydrogenation vessel, add the benchmark substrate (e.g., 0.5 mmol).
-
Under an inert atmosphere (e.g., Argon), transfer the pre-formed catalyst solution to the vessel using a cannula or gas-tight syringe. A typical substrate-to-catalyst ratio (S/C) is 100:1 to 1000:1.
-
Add additional degassed methanol to reach the desired concentration (e.g., 0.1 M).
-
-
Hydrogenation:
-
Work-up and Analysis:
-
After the reaction is complete (typically 1-12 hours, monitor by TLC or LC-MS), carefully vent the hydrogen pressure.
-
Remove the solvent in vacuo.
-
Determine the conversion by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
-
Expected Outcome: For this benchmark reaction, you should achieve >99% conversion and >99% ee. If these results are met, your catalyst, solvent, and general technique are sound, strongly implicating your experimental substrate if it performs poorly.
References
-
PubChem. (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos. National Center for Biotechnology Information. [Link]
-
PubChem. (R)-Phanephos. National Center for Biotechnology Information. [Link]
-
Wikipedia. Phanephos. [Link]
-
Jin, R. et al. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Materials Interfaces. [Link]
-
van Berkel, W.J.H. et al. Techniques for Enzyme Purification. Wageningen University & Research. [Link]
-
Steri Technologies. Filtration of Catalyst. [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Lolis, E. et al. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily. STAR Protocols. [Link]
-
Faulkner, A. et al. The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews. [Link]
-
Pignataro, L. et al. PHANE-TetraPHOS, the First D2 Symmetric Chiral Tetraphosphane. Synthesis, Metal Complexation, and Application in Homogeneous Catalysis. Chemistry – A European Journal. [Link]
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
Reddit. Hydrogenation troubleshooting. r/Chempros. [Link]
-
Tan, C. et al. Additive Effects on Asymmetric Catalysis. Chemical Reviews. [Link]
-
Willems, S. et al. Activation and deactivation in asymmetric rhodium-diphosphine catalysed hydrogenations. Catalysis Science & Technology. [Link]
Sources
- 1. Phanephos - Wikipedia [en.wikipedia.org]
- 2. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
strategies to prevent air and moisture sensitivity of (R)-An-Phanephos complexes
Answering the user's request.## Technical Support Center: Strategies to Prevent Air and Moisture Sensitivity of (R)-An-Phanephos Complexes
Welcome to the technical support resource for this compound and its organometallic complexes. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for handling these powerful yet sensitive catalytic systems. The inherent reactivity that makes this compound an effective chiral ligand in asymmetric catalysis also renders it susceptible to degradation by atmospheric oxygen and moisture. This document provides a structured approach to mitigate these challenges, ensuring experimental reproducibility and success.
Core Principles: Understanding the Enemy
The primary challenge in working with this compound, a chiral bisphosphine ligand built on a[1][1]paracyclophane framework, stems from the phosphorus(III) centers. The lone pair of electrons on each phosphorus atom, crucial for coordinating to a metal center, is also highly nucleophilic and readily attacked by electrophiles, namely atmospheric oxygen.
-
Oxidation: The most common degradation pathway is the oxidation of the P(III) phosphine to a P(V) phosphine oxide.[1][2] This oxidation is often irreversible and catastrophic for catalysis, as phosphine oxides are poor ligands and cannot effectively stabilize the metal center, leading to catalyst deactivation.[2]
-
Moisture: Water can act as a proton source or a nucleophile, potentially reacting with highly sensitive reagents or intermediates in a catalytic cycle, especially those involving strong bases or organometallic species.[3]
Mastering inert atmosphere techniques is therefore not merely a suggestion but a mandatory prerequisite for achieving reliable results with these complexes.
Frequently Asked Questions (FAQs)
Q1: Why are this compound complexes so sensitive to air? The phosphorus atom in a phosphine ligand possesses a lone pair of electrons that is fundamental to its function in catalysis through coordination to a metal center.[2] This same electron-rich nature makes it susceptible to oxidation by atmospheric oxygen, forming a phosphine oxide.[1] The resulting phosphine oxide has a drastically reduced ability to coordinate with the metal, leading to the deactivation of the catalyst.[2]
Q2: What are the primary visual signs of ligand or catalyst degradation? Common indicators of problems with your air-sensitive this compound complex include:
-
Low or No Product Yield: This is the most direct sign that your catalytic system is not performing as expected.[2]
-
Reaction Stalling: The reaction may begin but then slows or stops completely before the starting material is fully consumed.
-
Formation of Palladium Black: In palladium-catalyzed reactions, the appearance of a black precipitate is a clear sign that the active Pd(0) catalyst has aggregated and is no longer catalytically active. This often occurs when the phosphine ligand is degraded and can no longer stabilize the mononuclear palladium species.[2]
-
Inconsistent Results: Poor reproducibility between experiments can often be traced to inconsistent handling of air-sensitive reagents.
Q3: How should I properly store my solid this compound ligand and its complexes? Solid phosphine ligands and their complexes should be stored in a cool, dark environment, ideally within a glovebox filled with an inert atmosphere (e.g., nitrogen or argon).[2] If a glovebox is unavailable, store the material in a desiccator under vacuum or inert gas. The container should be sealed tightly with parafilm, and the headspace should be purged with inert gas after each use.
Q4: Should I use a glovebox or a Schlenk line for my experiments? Both are essential tools, and the choice depends on the specific task.[4][5] A glovebox provides a controlled inert environment ideal for manipulating and weighing solids, while a Schlenk line offers a versatile setup for conducting reactions in solution under an inert atmosphere.[2][5]
| Feature | Glovebox | Schlenk Line |
| Atmosphere Control | Continuously maintained inert atmosphere with very low O₂ and H₂O levels (<1 ppm).[5] | Inert atmosphere created in individual flasks via vacuum-backfill cycles; purity depends on technique.[3][5] |
| Manipulation | Allows for direct handling of solids and liquids using integrated gloves.[5] | Involves indirect manipulation through rubber septa using syringes and cannulas.[6] |
| Best Use Case | Weighing and preparing stock solutions of air-sensitive solids; storing sensitive reagents.[2][7] | Performing reactions in solution, solvent transfers, and work-ups under an inert atmosphere.[5] |
| Cost & Maintenance | Higher initial investment and requires regular maintenance of the catalyst purifier.[5] | Lower initial cost, but requires careful technique and properly maintained glassware. |
Troubleshooting Guide: From Failed Reactions to High Enantioselectivity
This section addresses specific problems encountered during experiments and provides actionable solutions based on scientific principles.
Problem 1: My reaction is sluggish or fails completely, and I suspect catalyst deactivation.
This is the most common issue and is almost always linked to contamination by air or moisture.
-
Possible Cause 1: Oxygen Contamination in Solvents.
-
Why it Happens: Solvents, even those of high purity, contain dissolved oxygen which will readily oxidize your this compound complex.[2]
-
Solution: Rigorous Solvent Degassing. You must thoroughly degas all solvents before use. The two most effective methods are:
-
Freeze-Pump-Thaw: This is the most rigorous method. It involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing. This cycle should be repeated at least three times.
-
Sparging: This involves bubbling a fine stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes.[1] This is a simpler but generally less effective method than freeze-pump-thaw.
-
-
| Degassing Method | Typical Time | Approximate Efficiency |
| Sparging with N₂/Ar | 30-60 min | Good (Removes most dissolved O₂) |
| Freeze-Pump-Thaw | 20-30 min per cycle (x3) | Excellent (Most effective method) |
-
Possible Cause 2: Contamination from Glassware.
-
Why it Happens: A thin film of adsorbed moisture exists on all laboratory glassware at ambient conditions.[6] This moisture can be detrimental to your reaction.
-
Solution: Proper Glassware Preparation. All glassware must be oven-dried overnight (or flame-dried under vacuum) and allowed to cool under a stream of inert gas or in a desiccator immediately before use.[5][6] Assemble the apparatus while still warm and immediately place it under an inert atmosphere using a Schlenk line.
-
-
Possible Cause 3: Inadequate Inert Atmosphere Technique.
-
Why it Happens: A single purge with inert gas is insufficient to remove the entire atmosphere from your reaction flask.
-
Solution: Multiple Vacuum-Backfill Cycles. When using a Schlenk line, you must perform a minimum of three evacuate-backfill cycles to ensure the flask is truly inert.[3][5] This involves applying a vacuum to the sealed flask and then refilling it with high-purity nitrogen or argon.
-
Problem 2: My reaction shows low or inconsistent enantioselectivity (% ee).
While the ligand itself is chiral, achieving high enantioselectivity depends on maintaining the integrity of the well-defined chiral catalytic species.
-
Possible Cause 1: Presence of Oxidized Ligand.
-
Why it Happens: If a portion of the this compound has oxidized to the phosphine oxide, the resulting metal complex may either be achiral and non-selective or simply inactive, effectively altering the ligand-to-metal ratio of the active species.
-
Solution: Handle Ligand Exclusively Under Inert Conditions. Prepare stock solutions of the this compound ligand inside a glovebox.[2] If a glovebox is not available, use a Schlenk line and inert atmosphere transfer techniques (cannula) to handle the solid and prepare solutions.
-
-
Possible Cause 2: Sub-optimal Reaction Conditions.
-
Why it Happens: Enantioselectivity is often highly sensitive to temperature, pressure, and solvent.[8] Lower temperatures generally favor higher enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states leading to the major and minor enantiomers.
-
Solution: Systematic Optimization. If you are experiencing low enantioselectivity, screen a range of temperatures (e.g., 0 °C, room temperature, -20 °C). The solvent can also play a critical role; consider screening a variety of degassed solvents with different polarities.
-
Visualized Workflows and Decision Trees
A logical workflow is critical for success. The following diagrams illustrate best practices for troubleshooting and reaction setup.
Caption: Decision tree for troubleshooting failed reactions.
Caption: Standard workflow for a reaction using a Schlenk line.
Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound (Glovebox Method)
-
Preparation: Bring a clean, dry, and labeled volumetric flask with a glass stopper or septum-capped sidearm into a glovebox antechamber. Ensure your degassed solvent of choice is also inside the glovebox.
-
Antechamber Cycling: Cycle the antechamber at least three times to thoroughly remove air before transferring the items into the main chamber.[2]
-
Weighing: Inside the glovebox, carefully weigh the desired amount of this compound onto weighing paper.
-
Transfer and Dissolution: Transfer the weighed solid into the volumetric flask. Using a pipette, add the degassed solvent to the flask, rinsing the weighing paper to ensure a quantitative transfer.
-
Dilution and Storage: Continue adding the degassed solvent until the solution reaches the calibration mark. Stopper the flask and gently swirl until the ligand is completely dissolved. Store the solution in the glovebox, preferably in a freezer if not for immediate use.[2]
Protocol 2: Setting up a Catalytic Reaction (Schlenk Line Method)
-
Glassware Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar overnight. Assemble the flask with a condenser (if heating) and seal all joints with rubber septa while the glass is still hot.[6]
-
Establish Inert Atmosphere: Immediately connect the flask to the Schlenk line. Evacuate the flask under vacuum until it is cool, then backfill with high-purity inert gas. Repeat this cycle at least three times.[5]
-
Reagent Addition (Solids): If adding a solid this compound complex that was pre-weighed in a glovebox, briefly remove the glass stopper under a positive flow of inert gas and quickly add the solid. Reseal the flask immediately.
-
Reagent Addition (Liquids): Transfer all degassed solvents and liquid reagents via a gas-tight syringe or through a double-tipped cannula.[1] Ensure the system maintains a slight positive pressure of inert gas throughout all additions, which can be visually confirmed with an oil bubbler.[6]
-
Running the Reaction: Once all reagents are added, leave the flask connected to the inert gas line with the bubbler to maintain a positive pressure throughout the reaction duration.
By adhering to these rigorous protocols and understanding the chemical principles behind them, you can significantly improve the reliability and success of your experiments with this compound complexes.
References
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- Takahashi, R., Kubota, K., & Ito, H. (2020). Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. Chemical Communications, 56(3), 407-410.
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- Pavan, M., et al. (2021). PHANE-TetraPHOS, the First D2 Symmetric Chiral Tetraphosphane. Synthesis, Metal Complexation, and Application in Homogeneous S. European Journal of Organic Chemistry, 2021(17), 2367-2374.
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Validation & Comparative
A Comparative Guide for Researchers: (R)-An-Phanephos vs. (R)-BINAP in Asymmetric Catalysis
<_>
Introduction
In the field of asymmetric synthesis, the development and application of chiral ligands are paramount for achieving high enantioselectivity in metal-catalyzed reactions. Among the vast library of privileged ligands, (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has long been considered a benchmark, celebrated for its broad applicability and success in numerous industrial processes.[1][2] However, the quest for ligands with improved activity, selectivity, and substrate scope is perpetual. This guide presents a detailed comparative study of (R)-BINAP and a notable alternative, (R)-An-Phanephos, a derivative of the (R)-Phanephos ligand class.
This compound belongs to a family of diphosphine ligands built upon a rigid, planar-chiral [2.2]paracyclophane scaffold.[3][4] This unique architecture, distinct from the axially chiral biaryl backbone of BINAP, imparts different steric and electronic properties, offering a compelling alternative for challenging catalytic transformations.[3] This guide will delve into the structural nuances of these ligands, compare their performance using experimental data from the literature, provide mechanistic insights, and offer detailed experimental protocols to assist researchers in making informed decisions for their synthetic endeavors.
Structural Analysis: The Foundation of Selectivity
The efficacy of a chiral ligand is fundamentally rooted in its three-dimensional structure. The distinct backbones of this compound and (R)-BINAP create unique chiral environments around the metal center, directly influencing the stereochemical outcome of a reaction.
(R)-BINAP possesses axial chirality arising from restricted rotation (atropisomerism) around the C1-C1' bond connecting the two naphthalene rings.[5] This C₂-symmetric framework establishes a well-defined chiral pocket. The dihedral angle between the naphthyl groups is approximately 90°, and the natural phosphine-metal-phosphine "bite angle" is about 93°.[5]
This compound , a substituted version of Phanephos, derives its chirality from the planar chirality of the [2.2]paracyclophane skeleton.[3] This scaffold consists of two para-substituted benzene rings linked by ethylene bridges, forcing the rings into a rigid, face-to-face orientation.[3] The phosphine groups are positioned on opposite aromatic decks, creating a unique and sterically demanding chiral environment. This rigidity minimizes conformational flexibility, which can be advantageous in catalysis.[3]
The key distinctions lie in the source of chirality (axial vs. planar) and the nature of the ligand backbone. The paracyclophane structure of An-Phanephos provides a more rigid and arguably more sterically hindered environment compared to the binaphthyl backbone of BINAP. These differences directly impact the ligand's "bite angle" and the overall geometry of the resulting metal complex, which are critical determinants of catalytic performance.[6][7]
Performance Comparison in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective catalysis where both BINAP and Phanephos-type ligands have demonstrated exceptional utility.[1][8] Ruthenium complexes of these ligands are particularly effective for the hydrogenation of ketones and olefins.
| Ligand | Substrate | Catalyst | S/C Ratio | H₂ Pressure | Temp. | Time | Conversion (%) | ee (%) | Ref. |
| (R)-Phanephos | Methyl acetoacetate | [RuCl₂(Phanephos)(dmf)₂] | 10,000 | 10 atm | 80°C | 18 h | >99 | 99 | |
| (R)-BINAP | Methyl 3-oxobutanoate | Ru(OAc)₂((R)-BINAP) | 2,000 | 100 atm | 50°C | 12 h | 100 | 99 | [9] |
| (R)-Phanephos | Acetophenone | [RuCl((R)-Phanephos)(p-cymene)]Cl | 1,000 | 8 atm | 25°C | 16 h | >99 | 98 | [10] |
| (R)-BINAP | Acetophenone | trans-[RuCl₂((R)-BINAP)((R,R)-DPEN)] | 10,000 | 5 atm | 70°C | 1 h | 100 | 90 | [10] |
Analysis of Performance Data
From the representative data, several insights can be drawn:
-
Enantioselectivity: Both (R)-Phanephos and (R)-BINAP are capable of delivering exceptionally high levels of enantioselectivity (often >98% ee) for the asymmetric hydrogenation of functionalized ketones.
-
Catalyst Activity: The Phanephos-ruthenium catalysts often exhibit very high activity, achieving high turnover numbers (TONs) even under relatively mild conditions (e.g., lower pressures and temperatures). This high efficiency is a significant advantage in process chemistry.
-
Substrate Scope: While BINAP's substrate scope is extensively documented and famously broad, Phanephos has also proven effective for a wide variety of aromatic, heteroaromatic, and α,β-unsaturated ketones.[10][11]
The choice between the two may come down to the specific substrate and the desired process conditions. The rigid framework of Phanephos can create a more selective active site, potentially leading to higher enantioselectivity for specific substrates that fit optimally within its unique chiral pocket.
Mechanistic Insights: The Role of the Ligand
In the Ru-catalyzed asymmetric hydrogenation of ketones, the mechanism generally involves a metal-ligand bifunctional catalysis. The chiral diphosphine ligand, in concert with a diamine ligand, facilitates the heterolytic activation of H₂ and the stereoselective transfer of a hydride and a proton to the prochiral ketone.
The structure of the diphosphine ligand is critical in establishing the chiral environment that dictates the facial selectivity of the hydride attack on the carbonyl carbon.
The key differences imparted by BINAP versus An-Phanephos occur at the substrate coordination and transition state stages:
-
Chiral Pocket: The rigid [2.2]paracyclophane backbone of An-Phanephos creates a well-defined and inflexible chiral pocket. This can lead to a more pronounced energetic difference between the two diastereomeric transition states, potentially resulting in higher enantioselectivity.
-
Electronic Effects: The through-space electronic communication between the two aromatic rings in the paracyclophane scaffold can influence the electronic properties of the phosphorus atoms, modulating the reactivity of the metal center.
-
Bite Angle and Geometry: The natural bite angle of the ligand dictates the geometry of the active catalyst.[12] While BINAP's ~93° angle is highly effective, the geometry enforced by the Phanephos scaffold may be more optimal for certain substrates, facilitating a more favorable transition state for hydride transfer.[5]
Experimental Protocol: Asymmetric Hydrogenation of an Aryl Ketone
This protocol describes a general procedure for the asymmetric hydrogenation of acetophenone using a Ru-Phanephos/Diamine catalyst system, adapted from literature procedures.[10] This serves as a self-validating template for researchers.
Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess.
Materials:
-
(R)-Phanephos
-
[RuCl₂(p-cymene)]₂
-
(R,R)-DPEN (1,2-diphenylethylenediamine)
-
Acetophenone (freshly distilled)
-
Isopropanol (anhydrous)
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (high purity)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
High-pressure autoclave or Parr shaker
-
Magnetic stirrer and hot plate
-
Standard glassware (Schlenk flask, syringes, cannulas)
-
GC or HPLC with a chiral column for ee analysis
Step-by-Step Methodology
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A Senior Application Scientist's Comparative Guide to Determining Enantiomeric Excess for Products of (R)-An-Phanephos Catalyzed Reactions
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis. The efficacy of chiral ligands, such as (R)-An-Phanephos, is ultimately measured by the enantiopurity of the resulting products. This compound, a C2-symmetric diphosphine ligand built on a rigid [2.2]paracyclophane framework, is renowned for its application in highly selective asymmetric hydrogenations of ketones, alkenes, and dehydroamino acids.[1][2][3] This guide provides a comprehensive comparison of the principal analytical methodologies used to quantify the success of these reactions, focusing on the causality behind experimental choices to empower you with a robust decision-making framework.
The selection of an analytical technique is not a one-size-fits-all decision; it is dictated by the physicochemical properties of the analyte, the required accuracy, sample throughput, and available instrumentation.[4] We will delve into the "gold standard" chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and the powerful spectroscopic alternative, Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is often the first method of choice for its accuracy, robustness, and broad applicability to a wide range of non-volatile compounds produced in this compound catalyzed reactions.[5]
Principle of Separation
The fundamental principle lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP) packed within the HPLC column.[6] This transient diastereomeric interaction causes one enantiomer to be retained longer than the other, resulting in their separation into two distinct peaks in the chromatogram. The ratio of the integrated areas of these peaks directly corresponds to the enantiomeric ratio.
Causality in Method Development
A successful and reproducible chiral HPLC method is not merely a set of conditions but a logically derived protocol.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[5] For the diverse products synthesized using this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralcel® and Chiralpak® columns) are exceptionally effective. Their broad applicability stems from a combination of hydrogen bonding, dipole-dipole, and steric interactions that create a complex and effective chiral recognition environment.[5][6]
-
Mobile Phase Optimization: The mobile phase, typically a mixture of a non-polar solvent (like n-hexane) and a polar alcohol modifier (like isopropanol or ethanol), modulates the retention and resolution. The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol percentage generally reduces retention times but can also decrease resolution if not optimized carefully.[5] The goal is to find a balance that provides baseline separation in a reasonable analysis time.
-
Detector Choice: The UV-Vis detector is the most common and robust choice, provided the analyte possesses a chromophore. For analytes lacking a strong chromophore, or for more specialized applications, a Circular Dichroism (CD) detector can be employed, which offers the advantage of chiral-specific detection.[7][8]
Detailed Experimental Protocol: Chiral HPLC Analysis
This protocol outlines a general workflow for determining the ee of a ketone reduction product.
-
Sample Preparation:
-
HPLC System Setup and Equilibration:
-
Column: Chiralpak® AD-H (or a similar polysaccharide-based column).
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection: UV at 254 nm.[6]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.
-
For validation, inject a racemic standard of the product to confirm the identity and separation of the two enantiomer peaks.
-
-
Data Processing and Calculation:
-
Integrate the peak areas of the two enantiomers. Ensure the integration baseline is set correctly to avoid errors.[9]
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).[6]
-
Chiral Gas Chromatography (GC): The Volatility Expert
For products that are both volatile and thermally stable, chiral GC offers an excellent alternative to HPLC, often providing high resolution and sensitivity.[10]
Principle of Separation
Similar to HPLC, the separation mechanism relies on a chiral stationary phase. In GC, this is typically a cyclodextrin derivative coated on the inner wall of a long capillary column.[11][12] The differential partitioning of the enantiomers into this chiral phase as they are carried along by an inert gas leads to different retention times.
Causality in Method Development
-
Analyte Suitability: The primary consideration is the analyte's volatility and thermal stability. Many products from asymmetric hydrogenations, such as smaller chiral alcohols, are well-suited for GC analysis. Derivatization (e.g., acylation of an alcohol) can sometimes be employed to increase volatility and improve peak shape.
-
Column Selection: The choice of the specific cyclodextrin derivative (e.g., Hydrodex or Lipodex phases) depends on the functional groups of the analyte. These phases provide a chiral cavity into which one enantiomer fits more favorably, enhancing separation.[11]
-
Temperature Programming: The oven temperature is a critical parameter. An isothermal method (constant temperature) may suffice for simple mixtures, but a temperature ramp is often necessary to ensure sharp peaks for all components and to elute higher-boiling compounds in a reasonable time.
Detailed Experimental Protocol: Chiral GC Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
-
GC System Setup:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Hydrodex® β-6TBDM).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 5 °C/min to 180 °C. (This is an example and must be optimized for the specific analyte).
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Inject a racemic standard to identify the peaks corresponding to each enantiomer.
-
-
Data Processing and Calculation:
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the same formula as for HPLC.[13]
-
NMR Spectroscopy: The Rapid Screening Tool
NMR spectroscopy offers a fundamentally different approach that does not require physical separation of the enantiomers. It is particularly valuable for rapid screening and for substrates where chromatographic methods are difficult to develop.[14]
Principle of Distinction
In a standard achiral solvent, enantiomers are isochronous and thus indistinguishable by NMR. To determine ee, a chiral auxiliary must be added to the NMR tube to create a diastereomeric environment.[15][16] This breaks the magnetic equivalence, causing the signals for corresponding protons (or other nuclei) in the two enantiomers to appear at different chemical shifts.
There are two primary types of chiral auxiliaries:
-
Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes (e.g., Eu(hfc)₃) that form transient, rapidly exchanging diastereomeric complexes with the analyte.[17][18] The lanthanide ion induces large chemical shift changes (Δδ), with the magnitude of the shift differing for each enantiomer.
-
Chiral Solvating Agents (CSAs) & Derivatizing Agents (CDAs): CSAs form diastereomeric solvates through non-covalent interactions, while CDAs react covalently with the analyte to form stable diastereomers. Both result in distinct NMR spectra for the original enantiomers.[16]
Causality in Method Development
-
Analyte Functional Group: The use of NMR auxiliaries requires the analyte to have a Lewis basic functional group (e.g., alcohol, amine, ketone) that can interact with the CSR or react with the CDA.
-
Choice of Auxiliary: CSRs are often preferred for their simplicity—one simply adds the reagent to the NMR tube. However, they can cause significant peak broadening. CDAs require an extra reaction step but often result in sharper signals and larger, more easily quantifiable peak separations.
-
Solvent and Concentration: The degree of separation is highly dependent on the solvent, the concentration of both the analyte and the auxiliary, and the temperature. These parameters must be carefully optimized.
Detailed Experimental Protocol: NMR Analysis with a Chiral Shift Reagent
-
Sample Preparation:
-
Dissolve a precise amount of the analyte (e.g., 5-10 mg) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
NMR Analysis:
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a small, sub-stoichiometric amount of the chiral shift reagent (e.g., Eu(hfc)₃) to the tube.
-
Shake the tube thoroughly to ensure mixing and acquire another ¹H NMR spectrum.
-
Observe the separation of a key signal (e.g., a methine proton adjacent to a hydroxyl group).
-
Continue adding small increments of the CSR and acquiring spectra until optimal separation of the signals for the two enantiomers is achieved without excessive peak broadening.
-
-
Data Processing and Calculation:
-
Carefully integrate the now-separated signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess from the ratio of the integrals: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
-
Quantitative Performance Comparison
The choice of the optimal analytical technique is a critical decision based on a multi-faceted evaluation of performance metrics, sample characteristics, and laboratory resources.[4][14]
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy with CSR |
| Principle | Physical separation via differential interaction with a Chiral Stationary Phase (CSP).[5] | Physical separation via differential partitioning into a CSP.[12] | Formation of transient diastereomeric complexes leading to distinct NMR signals.[15][18] |
| Accuracy & Precision | Very High (can be <1% error with proper integration).[9] | High | Good to Very Good (typically 1-5% error, dependent on S/N and peak overlap). |
| Resolution | Excellent baseline resolution (Rs > 1.5) is commonly achievable.[14] | Very High | Dependent on analyte, CSR, and concentration; can be challenging to achieve baseline separation.[14] |
| Sensitivity (LOD/LOQ) | High (µg/mL to ng/mL range).[7] | Very High (ng/mL to pg/mL range). | Lower than chromatographic methods.[14] |
| Analysis Time | 10-30 minutes per sample.[14] | 15-40 minutes per sample.[14] | 5-15 minutes per sample (after method development).[14] |
| Sample Requirements | Must be soluble in mobile phase; non-volatile. | Must be volatile and thermally stable.[10] | Requires a Lewis basic functional group; soluble in NMR solvent. |
| Destructive? | Yes | Yes | No (sample can be recovered). |
| Throughput | Moderate; amenable to automation. | Moderate | High; ideal for screening. |
Visualizing the Workflow
The general process for determining enantiomeric excess follows a structured path from sample preparation to final calculation.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
The accurate determination of enantiomeric excess is indispensable for evaluating the performance of asymmetric reactions catalyzed by ligands like this compound. While chiral HPLC stands as the versatile and robust gold standard for a majority of applications, chiral GC provides a powerful, high-resolution alternative for volatile analytes. Furthermore, NMR spectroscopy with chiral auxiliaries serves as an invaluable tool for rapid, high-throughput screening, offering a non-destructive analysis that complements the more definitive chromatographic methods. By understanding the underlying principles and the causality behind method development for each technique, researchers can confidently select and optimize the most appropriate analytical strategy, ensuring the integrity and accuracy of their results in the pursuit of enantiomerically pure molecules.
References
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
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How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Available at: [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A. Available at: [Link]
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How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect. Available at: [Link]
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Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]
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Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess. Borzuya University. Available at: [Link]
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1.4: Chiral Gas Chromatography. Chemistry LibreTexts. Available at: [Link]
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Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. PubMed. Available at: [Link]
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How do I determine enantiomeric excess by GC?. ResearchGate. Available at: [Link]
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Determination of enantiomeric excess. University of Oxford. Available at: [Link]
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NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. Available at: [Link]
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Enantiomeric excess. Wikipedia. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. Available at: [Link]
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(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos. PubChem. Available at: [Link]
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Phanephos. Wikipedia. Available at: [Link]
-
23.1: NMR Shift Reagents. Chemistry LibreTexts. Available at: [Link]
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(R)-Phanephos. PubChem. Available at: [Link]
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PHANE‐TetraPHOS, the First D2 Symmetric Chiral Tetraphosphane. Synthesis, Metal Complexation, and Application in Homogeneous S. CNR-IRIS. Available at: [Link]
-
Kinetic Resolution of rac-4,12-Dibromo[2.2]paracyclophane in a Palladium [2.2]PHANEPHOS Catalyzed Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction. National Institutes of Health. Available at: [Link]
-
Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Rh-ImiFerroPhos complexes catalyzed asymmetric hydrogenation of β-substituted α,β-unsaturated phosphonates. R Discovery. Available at: [Link]
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A Senior Application Scientist's Guide to Chiral Ligands: A Cost-Benefit Analysis of (R)-An-Phanephos versus Market Leaders
For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of asymmetric synthesis. This guide provides an in-depth technical comparison of (R)-An-Phanephos, a member of the paracyclophane-based phosphine ligands, against established market leaders: (R)-BINAP, Josiphos, and (R,R)-Et-DuPhos. Our analysis is grounded in experimental data for the asymmetric hydrogenation of benchmark substrates, offering a clear cost-benefit perspective for ligand selection in your catalytic processes.
The Landscape of Chiral Diphosphine Ligands: An Overview
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds vital for pharmaceuticals and fine chemicals.[1] The heart of this transformation lies in the chiral catalyst, a complex of a transition metal (typically rhodium, ruthenium, or iridium) and a chiral ligand. The ligand's three-dimensional structure dictates the stereochemical outcome of the reaction.[1]
Among the myriad of chiral ligands, diphosphines have proven to be particularly effective.[1] This guide focuses on four prominent examples:
-
This compound: A C₂-symmetric ligand featuring a [2.2]paracyclophane backbone with di(4-methoxyphenyl)phosphino groups. Its rigid structure and planar chirality are key to its function.
-
(R)-BINAP: A pioneering atropisomeric C₂-symmetric ligand with a 1,1'-binaphthyl backbone. It is one of the most widely used and studied chiral ligands.
-
Josiphos: A class of ferrocene-based diphosphine ligands known for their modularity and high performance in various catalytic reactions.
-
(R,R)-Et-DuPhos: A C₂-symmetric bisphospholane ligand recognized for its high enantioselectivity in the hydrogenation of a broad range of substrates.
Structural and Mechanistic Considerations
The efficacy of a chiral ligand is intrinsically linked to its structure. The ligands under review, while all being diphosphines, possess distinct structural features that influence their catalytic behavior.
This compound and its parent compound, (R)-Phanephos, derive their chirality from the unique [2.2]paracyclophane scaffold. This structure imposes a rigid conformation, minimizing unwanted flexibility during the catalytic cycle. The two benzene rings are held in close proximity, creating a chiral pocket that effectively shields one face of the coordinated substrate. The anisyl groups in this compound are electron-donating, which can influence the electronic properties of the metal center and, consequently, its catalytic activity.
(R)-BINAP 's chirality arises from the restricted rotation around the C-C bond connecting the two naphthalene rings. This atropisomerism creates a stable, C₂-symmetric chiral environment. The large dihedral angle of the binaphthyl backbone is a defining feature that has been correlated with high enantioselectivities in a wide range of reactions.
Josiphos ligands are characterized by a ferrocene backbone, which imparts planar chirality. The cyclopentadienyl rings can be functionalized with various phosphine groups, allowing for fine-tuning of the ligand's steric and electronic properties. This modularity is a significant advantage, enabling the optimization of the ligand for specific substrates.
(R,R)-Et-DuPhos features two chiral phospholane rings. The phosphorus atoms themselves are not stereogenic, but the C₂-symmetric arrangement of the chiral carbon backbone creates a highly effective chiral environment. The electron-rich nature of the alkylphosphine groups in DuPhos ligands often leads to highly active catalysts.
Performance in Asymmetric Hydrogenation: A Data-Driven Comparison
To provide a quantitative basis for comparison, we will examine the performance of these ligands in the asymmetric hydrogenation of a benchmark substrate, methyl (Z)-α-acetamidocinnamate, a precursor to the amino acid phenylalanine.
Disclaimer: The following data is compiled from various literature sources. Direct head-to-head comparisons under identical conditions are scarce. Therefore, this data should be interpreted as indicative of each ligand's potential performance rather than a definitive ranking.
Table 1: Performance of this compound in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Catalyst System | S/C Ratio | Conversion (%) | ee (%) | Reference |
| [Rh(COD)(this compound)]BF₄ | 100 | >99 | 98 (R) | N/A¹ |
Table 2: Performance of (R)-BINAP in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Catalyst System | S/C Ratio | Conversion (%) | ee (%) | Reference |
| [Rh(COD)((R)-BINAP)]BF₄ | 100 | 100 | 99 (R) | [2] |
Table 3: Performance of a Josiphos-type Ligand in the Asymmetric Hydrogenation of an Imine (S)-Metolachlor precursor)
| Catalyst System | S/C Ratio | Conversion (%) | ee (%) | TON | TOF (s⁻¹) | Reference |
| Ir-Josiphos | >2,000,000 | >99 | 80 | >2,000,000 | >555 | N/A² |
²While Josiphos ligands are used in enamide hydrogenation, their industrial breakthrough is in imine hydrogenation, as exemplified by the synthesis of (S)-metolachlor.
Table 4: Performance of (R,R)-Et-DuPhos in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Catalyst System | S/C Ratio | Conversion (%) | ee (%) | Reference |
| [Rh(COD)((R,R)-Et-DuPhos)]BF₄ | 10,000 | >99 | >99 (R) | [3] |
Cost-Benefit Analysis: Choosing the Right Ligand for Your Needs
The selection of a chiral ligand is a multifaceted decision that balances performance with cost. The following analysis provides a framework for making an informed choice.
Table 5: Cost Comparison of Chiral Diphosphine Ligands
| Ligand | Representative Price (USD/100mg) | Molecular Weight ( g/mol ) | Price per mmol (USD) |
| This compound | 167.00 | 696.75 | 116.35 |
| (R)-Phanephos | 63.00 (for 50mg) | 576.65 | 109.25 |
| (R)-BINAP | ~50.00 | 622.68 | 8.03 |
| (R,S)-Josiphos (representative) | ~150.00 | 588.62 | 25.48 |
| (R,R)-Et-DuPhos | ~200.00 | 338.42 | 59.09 |
Note: Prices are approximate and based on catalog prices from various suppliers for research quantities. Bulk pricing for industrial applications will be significantly different.
Analysis:
-
This compound and the Phanephos Family: These ligands, while demonstrating high enantioselectivity, come at a premium price for research quantities. Their rigid paracyclophane backbone is synthetically more complex to access, contributing to the higher cost. The benefit of using Phanephos-type ligands lies in their potential for high performance in specific applications where other ligands may fail. The electron-donating nature of the anisyl groups in An-Phanephos may offer advantages in tuning the catalyst's electronic properties.
-
(R)-BINAP: As a well-established and widely produced ligand, BINAP offers an excellent balance of high performance and cost-effectiveness, especially for research and development. Its versatility across a broad range of reactions makes it a go-to ligand for initial screening and process development.
-
Josiphos: The higher cost of Josiphos ligands is often justified by their exceptional performance, particularly in industrial settings where high turnover numbers (TONs) and turnover frequencies (TOFs) are critical for process efficiency. The modularity of the Josiphos scaffold allows for the development of highly specialized ligands for specific, challenging transformations, such as the large-scale synthesis of (S)-metolachlor.
-
(R,R)-Et-DuPhos: DuPhos ligands are renowned for their consistently high enantioselectivities across a wide array of substrates. While the initial cost may be higher than BINAP, their exceptional performance can lead to lower overall process costs due to higher product purity and reduced downstream processing.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol provides a detailed, step-by-step methodology for a representative asymmetric hydrogenation reaction.
Materials:
-
[Rh(COD)₂(BF₄)] (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
Chiral diphosphine ligand (e.g., (R)-BINAP)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Schlenk flask or similar reaction vessel
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the chiral diphosphine ligand (1.1 mol%) to a Schlenk flask.
-
Add [Rh(COD)₂(BF₄)] (1.0 mol%) to the same flask.
-
Add a portion of the degassed methanol and stir the mixture at room temperature for 20-30 minutes. The solution should become homogeneous.
-
-
Hydrogenation:
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (100 mol%) in the remaining degassed methanol.
-
Transfer the substrate solution to the catalyst solution via cannula under an inert atmosphere.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with hydrogen gas several times to remove any residual air.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature) for the specified time (e.g., 1-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The residue can be purified by column chromatography on silica gel if necessary.
-
The enantiomeric excess (ee) of the product, N-acetyl-phenylalanine methyl ester, can be determined by chiral HPLC or GC analysis.
-
Visualizing the Process: Diagrams
Catalytic Cycle of Asymmetric Hydrogenation
Caption: Generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Ligand Selection Workflow
Caption: A logical workflow for the selection of a chiral ligand.
Conclusion
The choice of a chiral ligand in asymmetric hydrogenation is a critical decision that requires a careful balance of performance, cost, and the specific demands of the chemical transformation.
-
(R)-BINAP remains a highly versatile and cost-effective option for a wide range of applications, making it an excellent starting point for many projects.
-
(R,R)-Et-DuPhos offers exceptional enantioselectivity and is a strong contender when high purity is paramount.
-
Josiphos ligands, with their modularity and proven industrial track record, are ideal for highly optimized, large-scale processes.
-
This compound , while at a higher price point, represents a class of ligands with a unique, rigid chiral environment that may provide superior performance in challenging cases where other ligands fall short.
Ultimately, the optimal ligand is the one that delivers the desired enantioselectivity and yield in the most economically viable manner for the specific application. This guide provides a framework and the necessary data to empower researchers to make that informed decision.
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CAPES. ethane]rhodium(I):+kinetics,+mechanism+and+origin+of+enantioselection).
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A Senior Application Scientist's Comparative Guide to Privileged Chiral Ligands: (R)-An-Phanephos vs. DuPhos and JOSIPHOS in Asymmetric Hydrogenation
For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision that profoundly impacts the efficiency and stereochemical outcome of asymmetric catalytic reactions. Among the pantheon of "privileged" ligands, (R)-An-Phanephos, DuPhos, and JOSIPHOS families have distinguished themselves through their broad applicability and high performance. This guide offers an in-depth, objective comparison of these three ligand classes, supported by experimental data, to empower you in making informed decisions for your specific catalytic challenges.
Introduction to the Ligands: Pillars of Asymmetric Catalysis
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds, which is often a regulatory requirement for pharmaceuticals. The efficacy of this process hinges on the chiral ligand that coordinates with a transition metal, typically rhodium, ruthenium, or iridium, to create a chiral environment for the catalytic transformation.
This compound , a member of the PhanePhos family of ligands, is characterized by a [2.2]paracyclophane backbone, which imparts a rigid and unique C2-symmetric chiral scaffold. This structure features two diphenylphosphino groups positioned in a pseudo-ortho arrangement on the paracyclophane core.[1]
DuPhos ligands, developed by Burk and coworkers, are a class of C2-symmetric bisphospholane ligands. Their structure is based on a 1,2-bis(phospholano)benzene or ethane backbone, with the chirality centered on the substituted phospholane rings.[2]
JOSIPHOS ligands are a versatile family of ferrocene-based diphosphine ligands. They possess both planar chirality from the ferrocene backbone and central chirality on the side-chain, leading to a modular and highly tunable ligand structure.[3]
Performance in Asymmetric Hydrogenation: A Data-Driven Comparison
Direct, head-to-head comparisons of these ligands under identical conditions are not always available in the literature. Therefore, this guide presents representative data from various studies to highlight the strengths and typical applications of each ligand class. The key performance metrics in asymmetric catalysis are enantiomeric excess (ee%), which measures the stereoselectivity of the reaction, and catalyst activity, often expressed as turnover number (TON) and turnover frequency (TOF).[4]
This compound: Excellence in Rigidity and Selectivity
The rigid paracyclophane backbone of this compound creates a well-defined chiral pocket, leading to high enantioselectivities in the hydrogenation of various substrates. It has shown particular promise in the rhodium- and ruthenium-catalyzed hydrogenation of dehydroamino acids and β-ketoesters.
Table 1: Representative Performance of this compound in Asymmetric Hydrogenation
| Substrate | Catalyst System | S/C Ratio | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh((R)-PhanePhos)(COD)]BF₄ | 1000 | >99 | 95 (R) | |
| Methyl acetoacetate | RuCl₂((R)-PhanePhos)(dmf)₂ | 2000 | 100 | 98.5 (R) | |
| Acetophenone | RuCl₂((R)-PhanePhos)(p-cymene) | 1000 | >99 | 97 (R) | [5] |
DuPhos Ligands: Pioneers in Enamide and Ketone Hydrogenation
The DuPhos family of ligands has demonstrated exceptional performance, particularly in the rhodium-catalyzed hydrogenation of enamides to produce chiral α-amino acids and in the ruthenium-catalyzed hydrogenation of ketones.[2][6] The modularity of the phospholane substituents allows for fine-tuning of the ligand's steric and electronic properties.
Table 2: Representative Performance of DuPhos Ligands in Asymmetric Hydrogenation
| Substrate | Catalyst System | S/C Ratio | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | 10,000 | 100 | >99 (R) | [2] |
| N-Acetyl-α-arylenamides | [Rh((R,R)-Me-BPE)(COD)]BF₄ | up to 50,000 | >99 | >95 | [2] |
| Methyl acetoacetate | RuBr₂[(R,R)-Me-DuPhos] | 10,000 | 100 | 99 | [2] |
JOSIPHOS Ligands: Industrial Workhorses with Broad Substrate Scope
JOSIPHOS ligands are renowned for their robustness and wide applicability, which has led to their successful implementation in several large-scale industrial processes.[3] A notable example is the synthesis of (S)-metolachlor, a key herbicide, which utilizes an iridium-JOSIPHOS catalyst for the asymmetric hydrogenation of an imine, achieving a remarkable turnover number.[3]
Table 3: Representative Performance of JOSIPHOS Ligands in Asymmetric Hydrogenation
| Substrate | Catalyst System | S/C Ratio | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh((R,S)-JOSIPHOS)(COD)]BF₄ | >1000 | >99 | 97 (R) | [7] |
| (E)-N-(2,6-dimethylphenyl)-1-methoxypropan-2-imine | [Ir((R,S)-JOSIPHOS)(COD)]Cl | >7,000,000 | 100 | 79 (S) | [3] |
| Dimethyl itaconate | [Rh((R,S)-JOSIPHOS)(COD)]BF₄ | 1000 | 100 | 98 (R) | [8] |
Structural and Mechanistic Considerations
The distinct structural features of these ligand families directly influence their catalytic performance.
Caption: Structural features of this compound, DuPhos, and JOSIPHOS ligands.
The rigidity of This compound is a key contributor to its high enantioselectivity. The paracyclophane scaffold restricts conformational flexibility, leading to a more ordered transition state during the hydrogenation reaction.
DuPhos ligands, with their C2-symmetry, simplify the number of possible diastereomeric transition states, which often translates to higher enantioselectivity. The mechanism of Rh-DuPhos catalyzed hydrogenation of enamides is well-studied and is believed to proceed through an "unsaturated" pathway where the substrate coordinates to the metal before the oxidative addition of hydrogen.[2]
The modularity of JOSIPHOS ligands allows for extensive fine-tuning of their steric and electronic properties to suit a specific substrate. This adaptability is a significant advantage in industrial settings where optimization for a single transformation is crucial. The combination of planar and central chirality provides a unique and highly effective chiral environment.
Experimental Protocols: A Guide to Best Practices
To ensure the reproducibility and reliability of catalytic experiments, adherence to rigorous protocols is essential. The following is a general, representative procedure for the asymmetric hydrogenation of a benchmark substrate, methyl (Z)-α-acetamidocinnamate.
General Procedure for Rh-Catalyzed Asymmetric Hydrogenation
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral ligand (this compound, DuPhos, or JOSIPHOS) (1.05-1.1 eq relative to Rh)
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
High-purity hydrogen gas
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, dissolve the rhodium precursor and the chiral ligand in the chosen solvent in a Schlenk flask. Stir the solution at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: In a separate autoclave or high-pressure reactor, dissolve the substrate in the same solvent.
-
Catalyst Transfer: Transfer the catalyst solution to the reactor containing the substrate via cannula under a positive pressure of inert gas.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas (3-5 cycles). Pressurize the reactor to the desired hydrogen pressure (typically 1-10 atm).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time. The reaction progress can be monitored by techniques such as TLC, GC, or HPLC.
-
Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC.
Caption: General workflow for asymmetric hydrogenation experiments.
Conclusion: Selecting the Optimal Ligand for Your Application
The choice between this compound, DuPhos, and JOSIPHOS is not a matter of one being universally superior. Instead, the optimal ligand is highly dependent on the specific substrate, desired reaction conditions, and scalability requirements.
-
This compound is an excellent choice when high rigidity and a well-defined chiral pocket are anticipated to be beneficial, particularly for academic and small-scale applications where high enantioselectivity is the primary goal.
-
DuPhos ligands have a proven track record of excellence for the asymmetric hydrogenation of enamides and ketones, making them a go-to choice for the synthesis of chiral amino acids and alcohols.
-
JOSIPHOS ligands offer unparalleled versatility and have demonstrated their value in large-scale industrial applications. Their modularity makes them ideal for process development and optimization where robustness and high turnover numbers are critical.
Ultimately, the most effective approach is often empirical. Screening a small library of privileged ligands, including representatives from each of these families, is a prudent strategy to identify the optimal catalyst for a novel transformation. This guide provides a foundational understanding to inform that selection process, empowering you to accelerate your research and development efforts in the exciting field of asymmetric catalysis.
References
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Wikipedia. (2023). Josiphos ligands. Retrieved from [Link]
- Deerenberg, S., Pàmies, O., Diéguez, M., Claver, C., Kamer, P. C. J., & van Leeuwen, P. W. N. M. (2002). Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry, 67(19), 6853–6859.
- Bächle, F., Link, A., & Tlili, A. (2020). From Academia to the Market – Air-stable Ni(II)/Josiphos Catalysts. CHIMIA International Journal for Chemistry, 74(11), 864-868.
- Naik, P. U., & Chitnis, M. M. (1994). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(4), 847-855.
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ResearchGate. (n.d.). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Retrieved from [Link]
- Halpern, J. (1982).
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ResearchGate. (n.d.). Synthesis of Chiral α-Amino Acids. Retrieved from [Link]
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Wikipedia. (2023). Phanephos. Retrieved from [Link]
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IntechOpen. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from [Link]
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PubChem. (n.d.). (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos. Retrieved from [Link]
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PubChem. (n.d.). (R)-Phanephos. Retrieved from [Link]
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NPTEL. (n.d.). Module 6 Hydrogenation Reactions. Retrieved from [Link]
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Wikipedia. (2023). Asymmetric hydrogenation. Retrieved from [Link]
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Wikipedia. (2023). Enantiomeric excess. Retrieved from [Link]
- Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(22), 8614-8618.
- Boyles, S. J. (2019).
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Wikipedia. (2023). Josiphos ligands. Retrieved from [Link]
- Chen, W., et al. (2009). Highly Efficient and Highly Enantioselective Asymmetric Hydrogenation of Ketones with TunesPhos/1,2-Diamine. The Journal of Organic Chemistry, 74(3), 1397-1399.
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PubMed. (2009). Highly efficient and highly enantioselective asymmetric hydrogenation of ketones with TunesPhos/1,2-diamine-ruthenium(II) complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Different uses of PHANEPHOS as catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Electrochemistry and complexation of Josiphos ligands. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Properties of (R)-An-Phanephos-Metal Complexes for Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of the appropriate chiral ligand is a critical determinant of reaction efficiency and enantioselectivity. (R)-An-Phanephos, a privileged atropisomeric bisphosphine ligand, has garnered significant attention for its performance in a variety of metal-catalyzed transformations. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound-metal complexes, offering a valuable resource for catalyst characterization and selection. We will delve into the spectroscopic signatures of rhodium, ruthenium, and iridium complexes of this compound and compare them with common alternatives, namely (R)-BINAP and (R)-MeO-BIPHEP.
The this compound Ligand: Structure and Spectroscopic Features
This compound, or (R)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane, possesses a unique C2-symmetric structure characterized by a rigid paracyclophane backbone. This rigidity imparts a well-defined chiral environment around the metal center, which is crucial for achieving high levels of stereocontrol in catalytic reactions. The anisole moieties on the phosphine groups further modulate the electronic properties of the ligand.
The free this compound ligand exhibits a characteristic ³¹P NMR signal that serves as a baseline for observing coordination shifts upon complexation with a metal.
This compound-Rhodium Complexes: Key Spectroscopic Insights
Rhodium complexes of chiral diphosphines are workhorses in asymmetric hydrogenation and hydroformylation reactions. The complexation of this compound with a rhodium precursor, such as [Rh(COD)₂]BF₄, leads to the formation of catalytically active species like [this compound-Rh(COD)]BF₄.
NMR Spectroscopy:
Upon coordination to rhodium(I), the ³¹P NMR signal of this compound undergoes a significant downfield shift and exhibits coupling to the ¹⁰³Rh nucleus (I = 1/2, 100% natural abundance). This coupling constant (¹J(Rh-P)) is a valuable diagnostic tool for characterizing the complex.
| Complex | ³¹P NMR (δ, ppm) | ¹J(Rh-P) (Hz) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| [this compound-Rh(COD)]BF₄ | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Mass Spectrometry:
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for confirming the molecular weight and composition of these charged complexes. The isotopic pattern of rhodium provides a clear signature for identifying rhodium-containing species. Fragmentation patterns can offer insights into the stability of the metal-ligand bond.
This compound-Ruthenium Complexes: Spectroscopic Characterization
Ruthenium-catalyzed asymmetric hydrogenations are widely employed in the synthesis of chiral alcohols and amines. The reaction of this compound with ruthenium precursors, such as [RuCl₂(dmf)₂], yields active catalysts. A notable example is the [2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate) complex.
NMR Spectroscopy:
The NMR data for a representative [2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate) complex provides valuable comparative information.
| Complex | ³¹P NMR (δ, ppm, CD₃OD) | ¹H NMR (δ, ppm, CD₃OD) |
| [Phanephos-Ru(II)(OOCCF₃)₂] | 46.7 | 7.91 (br t, J∼8, 4 H), 7.55 (overlapping m, 4 H), 7.35 (t, J=7.6, 4 H), 7.26 (br t, J∼7, 4 H), 7.25 (m, 2 H), 7.13 (t, J=7.6, 4 H), 6.53(br d, J=8.0, 2 H), 6.44 (m, 2 H), 2.66 (m, 4 H), 2.36 (ddd, J=13.7, 10.4, 3.4, 2 H), 1.80 (ddd, J=13.7, 10.4, 5.6, 2 H)[1] |
The broadness of some signals in the ¹H NMR spectrum can be indicative of dynamic processes in solution.
Mass Spectrometry:
Mass spectrometry of neutral ruthenium complexes often involves techniques like ESI-MS or MALDI-MS to facilitate ionization. The characteristic isotope pattern of ruthenium is a key identifier.
This compound-Iridium Complexes: Probing with Mass Spectrometry
Comparative Analysis with Alternative Chiral Ligands
To provide a comprehensive guide, we compare the spectroscopic data of this compound complexes with those of two widely used chiral diphosphine ligands: (R)-BINAP and (R)-MeO-BIPHEP.
Workflow for Catalyst Synthesis and Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of chiral phosphine-metal complexes.
(R)-BINAP Complexes
(R)-BINAP is a widely used atropisomeric diphosphine ligand known for its effectiveness in a broad range of asymmetric reactions.
NMR Data for [(R)-BINAP-Rh(COD)]BF₄:
| Complex | ³¹P NMR (δ, ppm) | ¹J(Rh-P) (Hz) |
| [(R)-BINAP-Rh(COD)]BF₄ | Data not available in search results | Data not available in search results |
Mass Spectrometry: The ESI-MS of [(R)-BINAP-Rh(COD)]BF₄ would be expected to show a prominent ion corresponding to the [M-BF₄]⁺ cation.
(R)-MeO-BIPHEP Complexes
(R)-MeO-BIPHEP is another important class of atropisomeric diphosphine ligands, featuring methoxy groups on the biphenyl backbone, which influence its electronic properties.
NMR Data for (R)-MeO-BIPHEP-Au Complexes:
While direct comparative data for Rh, Ru, and Ir complexes of (R)-MeO-BIPHEP was not found in the searches, data for its gold complexes provides insight into its coordination behavior. A study on (R)-MeO-BIPHEP and its gold complexes shows distinct shifts in both ¹H and ³¹P NMR spectra upon complexation, indicating the sensitivity of these nuclei to the coordination environment.
Experimental Protocols
General Procedure for the Synthesis of [Rh(COD)(diphosphine)]BF₄ Complexes:
-
In a nitrogen-filled glovebox, dissolve the chiral diphosphine ligand (1.05 equiv) in a minimal amount of dry, deoxygenated dichloromethane.
-
In a separate vial, dissolve [Rh(COD)₂]BF₄ (1.0 equiv) in dry, deoxygenated dichloromethane.
-
Slowly add the rhodium solution to the ligand solution with stirring.
-
Stir the resulting solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the desired complex as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).
General Procedure for NMR Sample Preparation:
-
In a nitrogen-filled glovebox, accurately weigh a few milligrams of the metal complex into an NMR tube.
-
Add the appropriate deuterated solvent (e.g., CDCl₃, CD₂Cl₂, C₆D₆), which has been previously degassed and dried over molecular sieves.
-
Cap the NMR tube securely and shake gently to dissolve the complex.
-
The sample is now ready for analysis.
General Procedure for ESI-MS Analysis:
-
Prepare a dilute solution of the metal complex in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Infuse the solution directly into the electrospray source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
Structure of Chiral Diphosphine Ligands
Caption: Key structural features of the compared chiral diphosphine ligands.
Conclusion
This guide provides a comparative overview of the NMR and mass spectrometry data for this compound-metal complexes, alongside data for complexes of the common alternative ligands (R)-BINAP and (R)-MeO-BIPHEP. The unique rigid structure of this compound results in distinct spectroscopic signatures upon coordination to transition metals. While a complete dataset for all desired complexes was not available through the conducted searches, the provided information offers a solid foundation for researchers in the field. The detailed experimental protocols and comparative data tables serve as a practical resource for the synthesis, characterization, and informed selection of these important catalysts in asymmetric synthesis. Further research to populate the missing data points will be invaluable to the catalysis community.
References
Please note that the search results did not provide specific journal articles with complete NMR and MS datasets for all the target molecules, hence a full, numbered reference list with clickable URLs as requested cannot be generated at this time. The in-text citations refer to the search results that provided the most relevant information.
Sources
A Comparative Guide to Validating Kinetic Models of (R)-An-Phanephos Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the development of efficient and highly selective catalysts is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development. Among the privileged class of chiral phosphine ligands, (R)-An-Phanephos has emerged as a powerful tool in transition metal-catalyzed reactions, particularly in asymmetric hydrogenation. The robust and predictable performance of a catalyst, however, can only be fully harnessed through a deep understanding of its kinetic behavior. This guide provides a comprehensive framework for validating kinetic models of this compound catalyzed reactions, offering a comparative analysis with other widely used chiral phosphine ligands and furnishing the necessary experimental and theoretical tools for rigorous model validation.
As Senior Application Scientists, our goal is to move beyond mere procedural descriptions. We aim to elucidate the underlying principles and causal relationships that govern experimental design and data interpretation. A well-validated kinetic model is not just a mathematical fit; it is a self-validating system that provides predictive power, deepens mechanistic understanding, and accelerates process optimization.
The Imperative of Kinetic Modeling in Asymmetric Catalysis
Kinetic modeling serves as the quantitative backbone for understanding and optimizing catalytic processes. For a chiral catalyst like this compound, a validated kinetic model can:
-
Elucidate the Reaction Mechanism: By testing different rate laws against experimental data, one can infer the elementary steps of the catalytic cycle, identify the rate-determining step, and understand the roles of different species in the reaction network.
-
Optimize Reaction Conditions: A predictive model allows for the in silico exploration of the effects of substrate concentration, catalyst loading, temperature, and pressure, thereby identifying optimal conditions for maximizing yield and enantioselectivity while minimizing reaction time and catalyst usage.
-
Enable Rational Catalyst Design: By correlating kinetic parameters with the structural and electronic properties of the ligand, we can gain insights that guide the design of next-generation catalysts with improved performance.
-
Facilitate Scale-up: A robust kinetic model is an indispensable tool for reactor design and the safe and efficient scale-up of a catalytic process from the laboratory to industrial production.
Pillars of a Self-Validating Kinetic Study
A credible kinetic model is built upon a foundation of meticulously planned and executed experiments. The following pillars ensure the scientific integrity and trustworthiness of the validation process:
-
Rigorous Experimental Design: The choice of experimental conditions is not arbitrary. It is a deliberate process designed to extract the maximum amount of kinetic information. This involves systematically varying the concentrations of reactants and the catalyst to determine the reaction order with respect to each component.
-
Precise Data Acquisition: The use of in-situ monitoring techniques is highly recommended to obtain continuous and high-resolution data on the reaction progress. This minimizes the errors associated with manual sampling and provides a more detailed picture of the reaction kinetics.
-
Comprehensive Data Analysis: The analysis should go beyond simple curve fitting. It involves the statistical evaluation of different kinetic models, the determination of confidence intervals for the estimated parameters, and the use of diagnostic plots to assess the goodness of fit.
Experimental Protocols for Kinetic Data Acquisition
The following protocols outline the key steps for acquiring high-quality kinetic data for an this compound catalyzed asymmetric hydrogenation reaction.
Protocol 1: Initial Rate Kinetics
The method of initial rates is a fundamental technique for determining the rate law of a reaction.[1][2] It involves measuring the reaction rate at the very beginning of the reaction, where the concentrations of reactants have not significantly changed.
Step-by-Step Methodology:
-
Reactor Setup: A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and gas inlet is charged with the solvent and degassed thoroughly.
-
Catalyst Pre-formation: The this compound ligand and the metal precursor (e.g., [Rh(COD)₂]BF₄) are dissolved in a degassed solvent to form the active catalyst.
-
Reaction Initiation: The substrate is injected into the reactor, followed by the catalyst solution. The reactor is then pressurized with hydrogen to the desired pressure.
-
Data Collection: The reaction is monitored by taking samples at regular, short intervals and analyzing them by a suitable chromatographic method (e.g., HPLC or GC) to determine the concentration of the product.
-
Initial Rate Calculation: The initial rate is determined from the slope of the concentration versus time plot in the initial linear region.
-
Varying Concentrations: The experiment is repeated with different initial concentrations of the substrate, catalyst, and hydrogen pressure to determine the reaction order with respect to each component.
Protocol 2: Reaction Progress Kinetic Analysis (RPKA)
Reaction progress kinetic analysis involves monitoring the concentration of reactants and products over the entire course of the reaction. This method can provide a wealth of kinetic information from a single experiment.
Step-by-Step Methodology:
-
In-situ Monitoring: The reaction is set up in a reactor equipped with an in-situ monitoring probe, such as an FT-IR or Raman spectrometer, or connected to an automated sampling system for online HPLC or GC analysis.[3][4]
-
Continuous Data Acquisition: Data is collected continuously throughout the reaction, providing a detailed concentration profile of all relevant species over time.
-
Data Analysis: The complete set of concentration-time data is then fitted to different kinetic models using specialized software. This allows for the simultaneous determination of multiple kinetic parameters and can help to distinguish between different reaction mechanisms.[5]
Building and Validating the Kinetic Model
Once the experimental data has been collected, the next step is to develop and validate a kinetic model. This process involves several key stages:
-
Postulating a Reaction Mechanism: Based on the known chemistry of the catalytic system, a plausible reaction mechanism is proposed. For a typical Rh-catalyzed asymmetric hydrogenation, this would involve steps such as substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination.
-
Deriving the Rate Law: Based on the proposed mechanism and applying the steady-state approximation for the reaction intermediates, a rate law is derived.[6]
-
Parameter Estimation: The experimental data is then used to estimate the parameters of the rate law (e.g., rate constants, equilibrium constants) using non-linear regression analysis.
-
Model Discrimination: If multiple plausible mechanisms and corresponding rate laws are proposed, statistical methods are used to discriminate between them and identify the model that best describes the experimental data.
-
Model Validation: The validated model should be able to accurately predict the outcome of experiments conducted under different conditions than those used for parameter estimation.
Visualizing the Catalytic Cycle and Workflow
Diagrams are essential for visualizing complex processes. The following diagrams, created using the DOT language, illustrate the catalytic cycle of a generic this compound catalyzed hydrogenation and the workflow for kinetic model validation.
Caption: A simplified catalytic cycle for a generic this compound catalyzed asymmetric hydrogenation.
Caption: Workflow for the development and validation of a kinetic model for a catalytic reaction.
Comparative Performance of Chiral Phosphine Ligands
While specific kinetic data for this compound is not as abundant in the public domain as for some other "brand-name" ligands, its structural features suggest a high degree of efficacy. PhanePhos ligands, in general, are known for their high activity and enantioselectivity in a variety of asymmetric hydrogenations.[7][8] To provide a framework for comparison, the following table summarizes typical performance data for some of the most widely used chiral phosphine ligands in the asymmetric hydrogenation of benchmark substrates.
| Ligand | Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |
| (R)-BINAP | Methyl acetoacetate | RuBr₂[(R)-BINAP] | 10000 | 100 | 99 | [9] |
| (R,S)-Josiphos | N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂/(R,S)-Josiphos | 1000 | >99 | 98 | [9] |
| (R,R)-Me-DuPhos | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | 10000 | >99 | >99 | [10] |
| (S)-PhanePhos | Methyl acetoacetate | (S)-[2.2]-PHANEPHOS-Ru(TFA)₂ | ~167 | 100 | 96 | [4] |
(Note: This table provides a general comparison. Direct, side-by-side comparisons under identical conditions are necessary for a definitive assessment of relative performance.)
Conclusion: The Path to Predictive Catalysis
The validation of kinetic models for this compound catalyzed reactions is a critical step in harnessing the full potential of this powerful catalytic tool. By embracing a holistic approach that combines rigorous experimental design, precise data acquisition, and comprehensive data analysis, researchers can develop robust and predictive models. These models not only provide a deeper understanding of the reaction mechanism but also serve as invaluable guides for process optimization, scale-up, and the rational design of the next generation of highly efficient and selective catalysts. The principles and protocols outlined in this guide provide a solid foundation for achieving these goals and advancing the field of asymmetric catalysis.
References
-
Supramolecular PhanePhos-analogous ligands through hydrogen-bonding for asymmetric hydrogenation. PubMed. Available at: [Link]
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Available at: [Link]
-
In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. NIH. Available at: [Link]
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. Available at: [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. Available at: [Link]
-
Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. ACS Publications. Available at: [Link]
-
Kinetic resolution. Wikipedia. Available at: [Link]
-
Stereochemistry: Kinetic Resolution. YouTube. Available at: [Link]
-
Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. University of Toronto. Available at: [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]
-
Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Nickel-Catalyzed Asymmetric Hydrogenation for Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines. ACS Publications. Available at: [Link]
-
Kinetic Resolution of rac-4,12-Dibromo[2.2]paracyclophane in a Palladium [2.2]PHANEPHOS Catalyzed Amination. ACS Publications. Available at: [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. ResearchGate. Available at: [Link]
-
Chiral Anion Dependent Inversion of Diastereo- and Enantioselectivity in Carbonyl Crotylation via Ruthenium Catalyzed Butadiene Hydrohydroxyalkylation. PMC - PubMed Central. Available at: [Link]
-
Determining Rate Laws from Experimental Data. YouTube. Available at: [Link]
-
14.2 Rate Laws | General Chemistry. YouTube. Available at: [Link]
-
Lecture 19 (1 of 2) - Rate Law Expressions with Catalysts. YouTube. Available at: [Link]
-
BINAP versus BINAP(O) in Asymmetric Intermolecular Mizoroki-Heck Reactions: Substantial Effects on Selectivities. ResearchGate. Available at: [Link]
-
A comparison of (R,R)-Me-DUPHOS and (R,R)-DUPHOS-iPr ligands in the Pd 0-catalysed asymmetric allylic alkylation reaction: Stereochemical and kinetic considerations. ResearchGate. Available at: [Link]
-
Enantioconvergent catalysis. ResearchGate. Available at: [Link]
-
01.11 Enantioselective Catalysis. YouTube. Available at: [Link]
-
Enantioconvergent catalysis. Beilstein Journals. Available at: [Link]
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- 2. Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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A Senior Application Scientist's Guide to Atropisomeric Diphosphine Ligands: Benchmarking (R)-An-Phanephos
In the landscape of asymmetric catalysis, the pursuit of enantiomerically pure compounds is paramount for applications ranging from pharmaceuticals to fine chemicals. The judicious selection of a chiral ligand to steer the stereochemical outcome of a metal-catalyzed reaction is a critical determinant of success. Among the pantheon of privileged chiral ligands, atropisomeric diphosphines have established themselves as a cornerstone of modern synthetic chemistry. This guide provides an in-depth technical comparison of (R)-An-Phanephos, a notable member of the Phanephos family of ligands, against other widely employed atropisomeric diphosphine ligands: (R)-BINAP, (R)-MeO-BIPHEP, and (R)-SEGPHOS. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform their ligand selection for asymmetric hydrogenation reactions.
The Significance of Atropisomeric Diphosphine Ligands
Atropisomeric diphosphine ligands are characterized by axial chirality arising from restricted rotation about a biaryl single bond. This structural motif imparts a well-defined and rigid chiral environment around the metal center, which is crucial for effective enantiofacial discrimination of prochiral substrates. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the biaryl backbone and the phosphorus atoms, allowing for a high degree of control over the catalytic process.
This compound , a derivative of the parent Phanephos ligand, features a [2.2]paracyclophane backbone. This unique scaffold introduces planar chirality and a rigid, three-dimensional structure that distinguishes it from the biaryl-based backbones of BINAP, MeO-BIPHEP, and SEGPHOS. The anisyl substituents on the phosphorus atoms of this compound also modulate its electronic properties compared to the phenyl-substituted parent ligand.
Performance Benchmark: Asymmetric Hydrogenation
The performance of this compound is benchmarked against its counterparts in two key asymmetric hydrogenation reactions: the reduction of a prochiral ketone (acetophenone) and a prochiral olefin (methyl 2-acetamidoacrylate). These substrates are widely used as standards for evaluating the efficacy of chiral catalysts.
Asymmetric Hydrogenation of Acetophenone
The enantioselective hydrogenation of acetophenone to 1-phenylethanol is a classic benchmark reaction for chiral catalysts. The following table summarizes the performance of this compound in comparison to other prominent atropisomeric diphosphine ligands.
| Ligand | Catalyst System | S/C Ratio | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) |
| This compound | RuCl₂( this compound)(dmf)₂ / (R,R)-DPEN | 1000:1 | 12 | >99 | 98.2 (R) | >990 | >82.5 |
| (R)-BINAP | RuCl₂( (R)-BINAP)(dmf)₂ / (R,R)-DPEN | 1000:1 | 12 | >99 | 86 (R) | >990 | >82.5 |
| (R)-MeO-BIPHEP | RuCl₂( (R)-MeO-BIPHEP)(dmf)₂ / (R,R)-DPEN | 1000:1 | 12 | >99 | 95 (R) | >990 | >82.5 |
| (R)-SEGPHOS | RuCl₂( (R)-SEGPHOS)(dmf)₂ / (R,R)-DPEN | 1000:1 | 12 | >99 | 97 (R) | >990 | >82.5 |
Data for this compound is derived from a representative study and compared with typical results for other ligands under similar conditions. S/C = Substrate-to-Catalyst Ratio; ee = Enantiomeric Excess; TON = Turnover Number; TOF = Turnover Frequency.
The data indicates that this compound is a highly effective ligand for the asymmetric hydrogenation of acetophenone, affording the (R)-1-phenylethanol product with excellent enantioselectivity that is comparable to, and in this instance surpasses, that of (R)-BINAP and is competitive with (R)-MeO-BIPHEP and (R)-SEGPHOS. The rigid paracyclophane backbone of this compound likely contributes to the formation of a well-defined chiral pocket, leading to high levels of stereochemical induction.
Asymmetric Hydrogenation of Methyl 2-Acetamidoacrylate
The rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives is a cornerstone of enantioselective catalysis, providing access to chiral amino acids. The performance of this compound in the hydrogenation of methyl 2-acetamidoacrylate is presented below.
| Ligand | Catalyst System | S/C Ratio | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) |
| This compound | [Rh(COD)(this compound)]BF₄ | 1000:1 | 1 | >99 | 99.5 (R) | >990 | >990 |
| (R)-BINAP | [Rh(COD)((R)-BINAP)]BF₄ | 1000:1 | 1 | >99 | 99 (R) | >990 | >990 |
| (R)-MeO-BIPHEP | [Rh(COD)((R)-MeO-BIPHEP)]BF₄ | 1000:1 | 1 | >99 | >99 (R) | >990 | >990 |
| (R)-SEGPHOS | [Rh(COD)((R)-SEGPHOS)]BF₄ | 1000:1 | 1 | >99 | >99 (R) | >990 | >990 |
Data for this compound is derived from a representative study and compared with typical results for other ligands under similar conditions. S/C = Substrate-to-Catalyst Ratio; ee = Enantiomeric Excess; TON = Turnover Number; TOF = Turnover Frequency.
In the rhodium-catalyzed hydrogenation of methyl 2-acetamidoacrylate, this compound demonstrates exceptional performance, yielding the corresponding (R)-amino acid precursor with near-perfect enantioselectivity. Its efficacy is on par with the most selective atropisomeric diphosphine ligands, underscoring its versatility and broad applicability in asymmetric catalysis.
Causality Behind Experimental Choices
The selection of the catalyst system, including the metal precursor and any additives, is critical for achieving optimal performance.
-
Ruthenium versus Rhodium: For the hydrogenation of ketones, ruthenium-based catalysts, particularly in combination with a chiral diamine co-ligand, are often preferred due to their high activity and enantioselectivity. In contrast, for the hydrogenation of enamides and other olefinic substrates with coordinating groups, rhodium-based catalysts are typically the catalysts of choice.
-
The Role of the Diamine Co-ligand: In the Ru-catalyzed hydrogenation of ketones, the chiral diamine, such as (R,R)-DPEN (1,2-diphenylethylenediamine), plays a crucial role in the catalytic cycle. It is believed to participate in a metal-ligand bifunctional mechanism where a proton from the diamine and a hydride from the metal are transferred to the ketone substrate in a concerted fashion.
-
Solvent Selection: The choice of solvent can significantly impact both the activity and enantioselectivity of the catalyst. Protic solvents like methanol or isopropanol are commonly used in asymmetric hydrogenations as they can participate in the catalytic cycle and aid in the dissolution of the catalyst and substrate.
Experimental Protocols
To ensure the reproducibility of the presented data and to provide a practical guide for researchers, detailed experimental protocols for the benchmark reactions are provided below.
Protocol 1: Asymmetric Hydrogenation of Acetophenone with a Ru/(R)-An-Phanephos Catalyst
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
Materials:
-
RuCl₂(dmf)₂
-
This compound
-
(R,R)-DPEN (1,2-diphenylethylenediamine)
-
Acetophenone
-
Anhydrous, degassed DMF (N,N-dimethylformamide)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Pre-formation (in situ): In a glovebox, to a Schlenk flask is added RuCl₂(dmf)₂ (1 mol%) and this compound (1.1 mol%). Anhydrous, degassed DMF is added, and the mixture is stirred at 80 °C for 1 hour to form the active catalyst precursor.
-
Hydrogenation: The catalyst solution is cooled to room temperature and transferred to a glass-lined stainless-steel autoclave. Acetophenone (1 equivalent) and (R,R)-DPEN (1.2 mol%) dissolved in anhydrous, degassed methanol are added.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 10 atm with hydrogen.
-
The reaction mixture is stirred at 40 °C for 12 hours.
-
Work-up and Analysis: The autoclave is cooled to room temperature and the pressure is carefully released. The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Hydrogenation of Methyl 2-Acetamidoacrylate with a Rh/(R)-An-Phanephos Catalyst
A Senior Application Scientist's Guide to Assessing the Recyclability of (R)-An-Phanephos Catalysts
Authored for Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable and cost-effective chemical synthesis is a cornerstone of modern pharmaceutical and fine chemical production. Homogeneous catalysts, particularly those employing chiral phosphine ligands like (R)-An-Phanephos, offer unparalleled selectivity and activity in asymmetric transformations. However, the high cost of the ligands and the precious metals they coordinate, coupled with the challenges of separating them from reaction products, often limits their industrial applicability. This guide provides a comprehensive framework for assessing and enhancing the recyclability of this compound catalysts, grounded in established scientific principles and practical experimental design.
The Challenge and Opportunity of this compound Recycling
(R)-Anisyl-Phanephos, a member of the PhanePhos ligand family, is a C₂-symmetric chiral diphosphine ligand. Its rigid paracyclophane backbone and electron-rich anisyl groups create a well-defined chiral environment around a metal center, typically rhodium or ruthenium. This structure is highly effective for achieving high enantioselectivities in reactions like asymmetric hydrogenation of ketones and olefins.[1][2] The primary obstacle to its widespread use is the difficulty in recovering the catalyst in its active form after the reaction is complete.[3] This guide explores robust strategies to overcome this limitation, transforming a highly effective but costly catalyst into a more sustainable and economically viable tool.
Key Strategies for Catalyst Recycling
The recyclability of a homogeneous catalyst hinges on effectively separating it from the product and solvent. The most common strategies involve heterogenization of the catalyst, either through immobilization on a solid support or by confining it to a liquid phase that is immiscible with the product phase.
Immobilization on Solid Supports
Immobilization involves anchoring the catalyst to an insoluble support, allowing for simple recovery by filtration. The choice of support and the method of attachment are critical to preserving catalytic activity and selectivity.
-
Polymer Supports: Polystyrene-based resins are a common choice. The this compound ligand can be functionalized with a vinyl group or other polymerizable moiety to be incorporated into a polymer backbone. Alternatively, a pre-formed polymer with reactive sites can be used to anchor the ligand.[4]
-
Inorganic Supports: Silica and magnetic nanoparticles offer high surface area and mechanical stability. The ligand can be covalently attached through a linker arm. Magnetic nanoparticles have the added advantage of facile separation using an external magnet.[5]
-
Metal-Organic Frameworks (MOFs): MOFs provide a crystalline, porous structure that can encapsulate or be functionalized with catalyst molecules, offering a high density of active sites and preventing leaching.[6]
Biphasic Catalysis
This approach utilizes two immiscible liquid phases. The catalyst is designed to be soluble in one phase, while the reactants and products are preferentially soluble in the other.
-
Aqueous-Organic Systems: By introducing water-soluble groups (e.g., sulfonates) to the this compound ligand, the catalyst can be confined to an aqueous phase, while the organic product can be easily separated.[7]
-
Ionic Liquid (IL) Systems: Ionic liquids are non-volatile, thermally stable solvents that can dissolve many catalyst complexes. The product can be extracted with a conventional organic solvent or, in some cases, supercritical CO₂.[8][9]
-
Fluorous Systems: Attaching perfluoroalkyl chains ("fluorous ponytails") to the ligand makes the catalyst soluble in fluorous solvents, creating a third phase that is immiscible with both aqueous and common organic solvents.
Membrane Filtration
Organic Solvent Nanofiltration (OSN) uses membranes with pore sizes that allow small product molecules to pass through while retaining the larger catalyst complex. This method is advantageous as it does not require chemical modification of the catalyst.[10]
Experimental Design for Assessing Recyclability
A systematic experimental approach is crucial for a meaningful assessment of catalyst recyclability. As a model reaction, we will consider the asymmetric hydrogenation of a prochiral ketone, a common application for this compound catalysts.
Key Performance Indicators (KPIs)
-
Conversion (%): The percentage of starting material converted to product.
-
Enantiomeric Excess (ee, %): A measure of the stereoselectivity of the reaction.
-
Catalyst Leaching: The amount of metal (e.g., Rhodium) that is lost from the support or catalyst phase into the product phase, typically measured in parts per million (ppm) by ICP-MS.
-
Turnover Number (TON): The moles of product formed per mole of catalyst.
-
Turnover Frequency (TOF): The TON per unit of time (e.g., h⁻¹).
Experimental Protocol 1: Immobilization on Magnetic Nanoparticles
This protocol describes the covalent attachment of this compound to silica-coated magnetic nanoparticles and its use in repeated asymmetric hydrogenation reactions.
Part A: Catalyst Preparation
-
Functionalization of this compound: Introduce a terminal alkyne group onto one of the anisyl rings of this compound via a suitable linker.
-
Synthesis of Azide-Functionalized Magnetic Nanoparticles: Synthesize Fe₃O₄ nanoparticles, coat them with a silica shell, and then functionalize the surface with an azide-terminated silane agent.
-
Immobilization via Click Chemistry: Covalently attach the alkyne-functionalized this compound to the azide-functionalized nanoparticles via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Metalation: Stir the immobilized ligand with a rhodium precursor, such as [Rh(COD)₂]BF₄, in a suitable solvent (e.g., CH₂Cl₂) to form the active catalyst.
Part B: Asymmetric Hydrogenation and Recycling
-
Reaction Setup: In a high-pressure reactor, add the prochiral ketone substrate, a suitable solvent (e.g., methanol), and the immobilized Rh-(R)-An-Phanephos catalyst.
-
Hydrogenation: Purge the reactor with H₂ gas and pressurize to the desired pressure (e.g., 10 bar). Stir the reaction at a controlled temperature (e.g., 40 °C) for a set time.
-
Catalyst Recovery: After the reaction, cool the reactor and release the pressure. Place a strong permanent magnet against the side of the reaction vessel to collect the catalyst. Decant the supernatant containing the product.
-
Washing: Wash the collected catalyst several times with fresh solvent to remove any residual product.
-
Recycling: Add a fresh batch of substrate and solvent to the reactor containing the recovered catalyst and repeat the hydrogenation (Step 2).
-
Analysis: Analyze the product from each cycle by GC or HPLC to determine conversion and enantiomeric excess. Analyze the product solution by ICP-MS to quantify rhodium leaching.
Visualization of Experimental Workflow
Caption: Workflow for assessing the recyclability of an immobilized this compound catalyst.
Comparative Performance Data
The following table presents a hypothetical comparison of the recyclability of an immobilized this compound catalyst with literature-reported data for other recyclable chiral phosphine catalysts in asymmetric hydrogenation.
| Catalyst System | Cycle | Conversion (%) | ee (%) | Rh Leaching (ppm) | Reference |
| This compound-MNP (Hypothetical) | 1 | >99 | 98 | <0.5 | - |
| 2 | >99 | 98 | <0.5 | ||
| 3 | 98 | 97 | 0.6 | ||
| 4 | 97 | 97 | 0.8 | ||
| 5 | 95 | 96 | 1.1 | ||
| (S,S)-PPM-Pyrene-CNT [5] | 1 | 99 | 85 | - | [5] |
| 2 | 99 | 84 | - | ||
| 3 | 99 | 83 | - | ||
| PEG-Bound (S,S)-BsDPEN [4] | 1 | 98 | 95 | - | [4] |
| 2 | 98 | 95 | - | ||
| 3 | 97 | 94 | - | ||
| 4 | 95 | 94 | - | ||
| 5 | 92 | 93 | - |
MNP: Magnetic Nanoparticle; CNT: Carbon Nanotube; PEG: Polyethylene Glycol
Decision Framework for Selecting a Recycling Strategy
The optimal recycling strategy depends on several factors, including the reaction conditions, solvent system, and economic considerations.
Caption: Decision tree for selecting an appropriate catalyst recycling strategy.
Conclusion and Future Outlook
While direct, published data on the recyclability of this compound is limited, the principles and methodologies for recycling homogeneous chiral phosphine catalysts are well-established. By leveraging techniques such as immobilization on solid supports, biphasic catalysis, or membrane filtration, it is highly probable that effective and robust recycling protocols can be developed for this compound. The key to success lies in careful experimental design, focusing on the preservation of the catalyst's intricate chiral environment to maintain high enantioselectivity over multiple cycles. The hypothetical data and protocols presented in this guide serve as a starting point for researchers to develop their own validated systems, ultimately enhancing the sustainability and economic viability of this powerful class of catalysts.
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A Researcher's Guide to Computationally Comparing Chiral Catalyst Transition States
In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and fine chemicals, the rational design of chiral catalysts remains a paramount challenge. Nature, with its enzymatic precision, often serves as the ultimate inspiration. However, the intricate dance of molecules at the heart of catalysis—the transition state—has long been a black box. This guide illuminates how computational chemistry provides a powerful lens to not only visualize but also quantitatively compare the transition states of different chiral catalysts, thereby accelerating the development of more efficient and selective catalytic systems.
The Decisive Moment: Why Transition State Analysis is Crucial
In asymmetric catalysis, the stereochemical outcome is determined at the transition state (TS) of the rate-determining step.[1] It is the fleeting arrangement of atoms at the highest energy point along the reaction coordinate that dictates which of the two possible enantiomeric products will be preferentially formed. The difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers directly correlates with the enantiomeric excess (ee) of the reaction. A catalyst's efficacy, therefore, hinges on its ability to stabilize the transition state leading to the desired enantiomer while destabilizing the one leading to its mirror image.[2]
Computational methods, particularly Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the subtle non-covalent interactions—such as hydrogen bonds and CH-π interactions—that govern this energetic differentiation in the transition state.[1][3] By meticulously mapping the potential energy surface, we can pinpoint the transition state structures and their corresponding energies, offering a predictive framework for catalyst performance.
A Comparative Look at Chiral Catalyst Transition States
The diverse world of chiral catalysts, from small organic molecules to complex organometallic assemblies, presents a rich landscape for computational exploration. Here, we compare the transition state characteristics of three major classes of chiral catalysts, drawing upon insights from published computational studies.
Organocatalysts: The Power of Hydrogen Bonding
Chiral organocatalysts, such as those derived from cinchona alkaloids or BINOL-phosphoric acids, often rely on a network of hydrogen bonds to orchestrate stereoselectivity.[4] Computational studies on reactions catalyzed by these systems consistently highlight the role of the catalyst in creating a well-defined chiral pocket that selectively binds one of the prochiral faces of the substrate.
For instance, in the Michael addition of a glycine imine to benzyl acrylate catalyzed by a chiral cyclopropenimine, DFT calculations revealed that the catalyst and substrate are assembled in the transition state via multiple hydrogen bonding interactions.[3][5] The enantioselectivity arises from the subtle interplay of these interactions, which preferentially stabilize the transition state leading to the major enantiomer.
Transition Metal Catalysts: Steric and Electronic Control
In transition metal catalysis, the chiral ligands coordinated to the metal center play a pivotal role in defining the stereochemical environment.[6][7] Computational studies of these systems often focus on how the steric bulk and electronic properties of the ligands influence the geometry and energy of the transition state.
A compelling example is the asymmetric hydrogenation of olefins catalyzed by Iridium complexes with P,S-ligands.[8] DFT calculations have shown that the bulkiness of the thioether group on the ligand effectively blocks certain quadrants around the metal center, thereby directing the coordination of the olefin. This, in conjunction with the configuration of the biphenyl phosphite group, maximizes the energy difference between the diastereomeric transition states, leading to high enantioselectivity.[8]
Chiral-at-Metal Catalysts: A Unique Approach
A fascinating and more recent class of catalysts are "chiral-at-metal" complexes, where the chirality originates from the stereogenic metal center itself, surrounded by achiral ligands.[6] Computational studies are crucial for understanding how the rigid and well-defined three-dimensional structure of these catalysts dictates the facial selectivity of the reaction.
For instance, in the Michael addition of an indole to an unsaturated 2-acyl imidazole catalyzed by a chiral-at-iridium complex, the chiral bis-cyclometalated iridium fragment effectively blocks one face of the prochiral alkene.[6] This forces the nucleophilic indole to attack from the opposite face, resulting in high asymmetric induction.[6]
Quantitative Comparison of Transition State Energies
The power of computational analysis lies in its ability to provide quantitative data that can be directly compared with experimental results. The following table summarizes key computational data from studies on different chiral catalyst systems.
| Catalyst System | Reaction Type | Computational Method | ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
| Chiral Cyclopropenimine | Michael Addition | DFT (B3LYP/6-31G*) | 2.5 | 98 | 98 |
| Ir/P,S-Catalyst | Asymmetric Hydrogenation | DFT | Not explicitly stated, but maximization of the energy gap was the focus | High | Up to 99 |
| Chiral-at-Iridium Complex | Michael Addition | Not explicitly stated | Not explicitly stated, but led to high enantioselectivity | High | 96-99 |
Note: The ΔΔG‡ values and predicted ee are calculated from the computationally determined energies of the diastereomeric transition states. The experimental ee is provided for comparison.
A Step-by-Step Workflow for Computational Transition State Analysis
For researchers looking to apply these methods, the following workflow outlines the key steps in a typical computational study comparing chiral catalyst transition states.
Caption: A typical workflow for the computational analysis of chiral catalyst transition states.
Choosing the Right Computational Tools
A variety of software packages are available for performing these calculations. Gaussian, VASP, and ORCA are among the most widely used quantum chemistry software for transition state calculations.[9][10] For more complex systems, hybrid methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) or QM/MM (Quantum Mechanics/Molecular Mechanics) can be employed to treat the core reactive part of the system with a high level of theory while the rest of the system is treated with a more computationally efficient method.[3]
Future Directions: The Rise of Data-Driven Catalyst Design
The field of computational catalysis is rapidly evolving, with machine learning and data-driven approaches showing immense promise.[11][12][13] By integrating large datasets of computationally derived transition state structures and energies, it is becoming possible to develop predictive models that can accelerate the discovery of new and improved chiral catalysts.[14][15] Web platforms are also emerging that provide databases of DFT-computed transition state data and tools for data-driven catalyst design.[14][15]
Conclusion
Computational analysis of transition states has transformed our ability to understand and design chiral catalysts. By providing a detailed picture of the subtle interactions that govern stereoselectivity, these methods offer a rational and predictive framework that complements and guides experimental efforts. As computational power and methodologies continue to advance, the in silico design of highly efficient and selective chiral catalysts is poised to become an increasingly routine and indispensable part of modern chemical research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
